Product packaging for 4-Formyl-2-methylbenzoic acid(Cat. No.:CAS No. 503470-23-3)

4-Formyl-2-methylbenzoic acid

Cat. No.: B2925241
CAS No.: 503470-23-3
M. Wt: 164.16
InChI Key: OIWOOOJFKXTXKV-UHFFFAOYSA-N
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Description

4-Formyl-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B2925241 4-Formyl-2-methylbenzoic acid CAS No. 503470-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWOOOJFKXTXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503470-23-3
Record name 4-formyl-2-methylbenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Data of 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive analysis of the spectral data for 4-formyl-2-methylbenzoic acid, a bifunctional aromatic compound of interest in organic synthesis and medicinal chemistry. By examining its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we can elucidate its molecular structure and confirm its identity. This document is intended to serve as a practical reference for researchers and professionals who utilize spectroscopic techniques for the characterization of organic molecules.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with a carboxylic acid group, a formyl (aldehyde) group, and a methyl group. Its chemical formula is C₉H₈O₃, and it has a molecular weight of 164.16 g/mol .[1] The strategic placement of these functional groups makes it a valuable building block in the synthesis of more complex molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aldehyde proton, the aromatic protons, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aldehyde (-CHO)9.5 - 10.5Singlet1H
Aromatic (Ar-H)7.5 - 8.5Multiplet3H
Methyl (-CH₃)2.0 - 2.5Singlet3H

Note: Predicted chemical shifts are based on typical ranges for these functional groups.

Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aldehyde Proton: The aldehyde proton is also significantly deshielded and is expected to appear as a sharp singlet between 9.5 and 10.5 ppm.

  • Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region (7.5 - 8.5 ppm) due to coupling with each other. The specific chemical shifts and coupling constants will depend on the electronic effects of the substituents.

  • Methyl Protons: The three protons of the methyl group are shielded and will appear as a singlet in the upfield region (2.0 - 2.5 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound will show distinct peaks for the carboxylic acid carbon, the aldehyde carbon, the aromatic carbons, and the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic acid (-C OOH)165 - 175
Aldehyde (-C HO)190 - 200
Aromatic (Ar-C)120 - 150
Methyl (-C H₃)15 - 25

Note: Predicted chemical shifts are based on typical ranges for these functional groups.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: The carbons of the carboxylic acid and aldehyde groups are the most deshielded and will appear at the downfield end of the spectrum. The aldehyde carbon is typically found at a higher chemical shift than the carboxylic acid carbon.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (120 - 150 ppm). The exact chemical shifts will be influenced by the electron-donating (methyl) and electron-withdrawing (formyl and carboxyl) substituents.

  • Methyl Carbon: The carbon of the methyl group is the most shielded and will appear at the upfield end of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=O, C-H, and C=C bonds.

Table 3: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (Aldehyde)2800 - 2900 and 2700 - 2800Medium
C=O stretch (Carboxylic acid)1700 - 1725Strong
C=O stretch (Aldehyde)1680 - 1700Strong
C=C stretch (Aromatic)1450 - 1600Medium
Interpretation of the FT-IR Spectrum
  • O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is a characteristic feature of the O-H bond in a hydrogen-bonded carboxylic acid dimer.

  • C-H Stretch (Aldehyde): The aldehyde C-H stretch typically appears as two medium intensity bands, one between 2800-2900 cm⁻¹ and another, often weaker, between 2700-2800 cm⁻¹.

  • C=O Stretches: Two distinct, strong C=O stretching bands are expected. The carboxylic acid carbonyl will absorb at a slightly higher wavenumber (around 1700-1725 cm⁻¹) than the aldehyde carbonyl (around 1680-1700 cm⁻¹).

  • C=C Stretches: The aromatic ring will show several medium intensity bands in the 1450-1600 cm⁻¹ region, corresponding to C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 164.16), the mass spectrum is expected to show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Possible Fragment Ion Interpretation
164[M]⁺Molecular Ion
147[M - OH]⁺Loss of a hydroxyl radical
135[M - CHO]⁺Loss of the formyl group
119[M - COOH]⁺Loss of the carboxyl group
91[C₇H₇]⁺Tropylium ion
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The peak at m/z 164 corresponds to the intact molecule with one electron removed.

  • Key Fragmentations: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). For aromatic aldehydes, the loss of the formyl group (M-29) is a characteristic fragmentation. The presence of a methyl group on the benzene ring can lead to the formation of a stable tropylium ion at m/z 91.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Gently shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming the sample.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Sample Preparation for FT-IR Spectroscopy (KBr Pellet Method)
  • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry Analysis (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons to generate the molecular ion and fragment ions.

  • Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect them to generate the mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed understanding of the chemical environment of each atom within the molecule. This guide serves as a foundational resource for the spectral interpretation of this compound and similar substituted aromatic systems, aiding researchers in their synthetic and analytical endeavors.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 4-Formyl-2-methylbenzoic Acid

This guide provides a comprehensive, in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar small molecules. We will move beyond simple data reporting to explore the causal relationships behind spectral features, grounding our analysis in established principles of magnetic resonance.

Foundational Principles: Understanding the ¹H NMR Spectrum of this compound

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It works by probing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). The local electronic environment surrounding each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) for each distinct nucleus in the molecule.

For this compound, we can predict the ¹H NMR spectrum by considering its key structural features: a carboxylic acid group (-COOH), a formyl group (-CHO), and a methyl group (-CH₃) attached to a benzene ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in determining the chemical shifts of the protons.

  • Electron-Withdrawing Groups (EWGs): The formyl and carboxylic acid groups are strong EWGs. They pull electron density away from the aromatic ring, "deshielding" the nearby protons. This deshielding effect causes the protons to experience a stronger effective magnetic field, and thus they resonate at a higher frequency, resulting in a larger chemical shift (downfield shift).

  • Electron-Donating Groups (EDGs): The methyl group is a weak EDG. It donates electron density to the aromatic ring, "shielding" the nearby protons. This shielding effect causes the protons to experience a weaker effective magnetic field, leading to a lower resonance frequency and a smaller chemical shift (upfield shift).

Predicted ¹H NMR Spectral Analysis

Based on these principles, we can predict the chemical shifts, multiplicities, and integrations for each unique proton in this compound. The analysis is typically performed using a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts, particularly for exchangeable protons like the one in the carboxylic acid group.

Below is a table summarizing the predicted ¹H NMR data for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)11.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
Aldehyde (-CHO)9.9 - 10.1Singlet1HThe aldehyde proton is strongly deshielded by the adjacent carbonyl group, placing it significantly downfield.
Aromatic (H-3)~8.1Doublet1HThis proton is ortho to the electron-withdrawing formyl group, leading to a downfield shift. It is coupled to H-5.
Aromatic (H-5)~7.9Doublet of doublets1HThis proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
Aromatic (H-6)~7.5Doublet1HThis proton is ortho to the electron-donating methyl group, shifting it slightly upfield compared to the other aromatic protons. It is coupled to H-5.
Methyl (-CH₃)~2.7Singlet3HThe methyl protons are attached to the aromatic ring and appear as a singlet.

Experimental Protocol for NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol outlines a self-validating system for preparing a high-quality sample of this compound for ¹H NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • Filter (e.g., glass wool or a small piece of cotton)

Step-by-Step Methodology:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help to sharpen the -COOH peak.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If the sample does not fully dissolve, gentle warming or sonication may be applied.

  • Transfer to NMR Tube: Using a pipette with a filter at the tip (to remove any particulate matter), carefully transfer the solution to a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.

Visualization of the Molecular Structure and Workflow

To better understand the relationships between the different protons in the molecule, a diagram illustrating the structure of this compound is provided below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup NMR Experiment (¹H) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase integrate Integration phase->integrate assign Peak Assignment & Structural Elucidation integrate->assign

An In-depth Technical Guide to the Mass Spectrum of 4-Formyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrum of 4-formyl-2-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its fragmentation, propose a detailed fragmentation pathway, and outline a robust experimental protocol for acquiring a high-quality mass spectrum.

Introduction: The Analytical Significance of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[1][2] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting charged particles, we can gain profound insights into its chemical makeup.[2][3] For a molecule like this compound, which possesses multiple functional groups, mass spectrometry offers a detailed fingerprint of its structure through characteristic fragmentation patterns.[4]

Chemical Profile of this compound

A thorough understanding of the analyte is paramount before delving into its mass spectrum.

PropertyValueSource
Molecular Formula C9H8O3[5]
Molecular Weight 164.16 g/mol [5]
Exact Mass 164.047344113 Da[5]
IUPAC Name This compound[5]
CAS Number 503470-23-3[5][6]

Predicted Mass Spectrum and Fragmentation Pathway

Upon electron impact, the molecule will lose an electron to form a molecular ion (M•+), which will be observed at an m/z corresponding to its molecular weight. Due to the presence of a stable aromatic ring, the molecular ion peak for this compound is expected to be reasonably intense.[4]

The energetically unstable molecular ion will then undergo fragmentation.[10][11] The primary fragmentation pathways are dictated by the functional groups present: the carboxylic acid, the aldehyde, and the methyl group on the benzene ring.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (mass = 17 u).[9][12] This will produce a stable acylium ion.

  • Loss of a Formyl Radical (•CHO): The aldehyde group can undergo cleavage of the C-CHO bond, leading to the loss of a formyl radical (mass = 29 u).[4]

  • Loss of Water (H₂O): Intramolecular rearrangement can lead to the elimination of a neutral water molecule (mass = 18 u), particularly if the functional groups are in proximity to facilitate such a reaction.

  • Loss of Carbon Monoxide (CO): The formyl group can lose a neutral CO molecule (mass = 28 u).

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (mass = 15 u).

Proposed Fragmentation Diagram

fragmentation_pathway M C₉H₈O₃ (m/z = 164) Molecular Ion F1 [M-OH]⁺ (m/z = 147) M->F1 - •OH F2 [M-CHO]⁺ (m/z = 135) M->F2 - •CHO F3 [M-H₂O]⁺ (m/z = 146) M->F3 - H₂O F5 [M-CH₃]⁺ (m/z = 149) M->F5 - •CH₃ F1_1 [M-OH-CO]⁺ (m/z = 119) F1->F1_1 - CO F4 [M-CO]⁺ (m/z = 136) F2->F4 - CO

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol for Mass Spectrum Acquisition

To obtain a high-quality mass spectrum of this compound, a meticulous experimental approach is crucial. The following protocol outlines the key steps for analysis using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

I. Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure good solubility and compatibility with the GC system.

  • Concentration: Prepare a solution with a concentration of approximately 100 µg/mL. This concentration may need to be optimized to avoid overloading the detector.[1]

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC column.

II. Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS analysis. Optimization may be necessary based on the specific instrument and column used.[13]

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of organic molecules.
Injection Volume 1 µLA typical injection volume to achieve good peak shape and sensitivity.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Carrier Gas HeliumAn inert gas that provides good chromatographic resolution.
Oven Program Initial temp: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation.
Ionization Mode Electron Ionization (EI)A hard ionization technique that produces rich fragmentation patterns for structural elucidation.[1]
Electron Energy 70 eVThe standard electron energy for EI-MS, which allows for comparison with library spectra.[1]
Mass Range m/z 40-400A range that will encompass the molecular ion and expected fragments.
Ion Source Temp. 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp. 150 °CMaintains stable performance of the mass analyzer.

III. Data Acquisition and Analysis Workflow

data_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolution Prep2 Dilution Prep1->Prep2 Prep3 Filtration Prep2->Prep3 Acq1 GC Injection Prep3->Acq1 Acq2 Chromatographic Separation Acq1->Acq2 Acq3 Mass Analysis Acq2->Acq3 Ana1 Total Ion Chromatogram (TIC) Acq3->Ana1 Ana2 Mass Spectrum Extraction Ana1->Ana2 Ana3 Fragmentation Analysis Ana2->Ana3 Ana4 Structural Elucidation Ana3->Ana4

Caption: A streamlined workflow for the acquisition and analysis of the mass spectrum of this compound.

Interpretation of the Mass Spectrum: A Self-Validating System

A robust interpretation of the mass spectrum relies on a self-validating system where multiple pieces of evidence converge to support the proposed structure.

  • The Molecular Ion Peak: The presence of a peak at m/z 164 would strongly indicate the correct molecular weight. The "nitrogen rule" (an odd molecular weight often suggests an odd number of nitrogen atoms) would be consistent with the proposed formula (C9H8O3), which has an even molecular weight and no nitrogen.

  • Isotopic Peaks: The M+1 peak, arising from the natural abundance of ¹³C, should have an intensity of approximately 9.9% of the M•+ peak (9 carbons x 1.1%). This can help confirm the number of carbon atoms in the molecule.

  • Characteristic Fragment Ions: The observation of peaks at m/z 147 ([M-OH]⁺), 135 ([M-CHO]⁺), and other predicted fragments would provide strong evidence for the presence of the carboxylic acid and aldehyde functional groups. The relative intensities of these peaks will depend on the stability of the resulting fragment ions.[10][11]

  • Comparison with Related Compounds: The fragmentation pattern can be compared to the known mass spectra of similar molecules, such as 4-formylbenzoic acid and 2-methylbenzoic acid, to identify common fragmentation pathways.[14]

Conclusion

This in-depth guide provides a comprehensive framework for understanding and acquiring the mass spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently identify and characterize this molecule. The principles and methodologies outlined here are broadly applicable to the analysis of a wide range of small organic molecules, underscoring the power and versatility of mass spectrometry in modern scientific research.

References

An In-depth Technical Guide to the Crystal Structure of 4-Formyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 4-Formyl-2-methylbenzoic acid, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, crystallization, detailed crystallographic analysis, and the supramolecular architecture governed by intermolecular forces, contextualizing its structural features with potential applications in the pharmaceutical sciences.

Introduction: The Significance of Structural Insight

This compound belongs to a class of substituted benzoic acids, which are pivotal scaffolds in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl group), and a methyl group—on a benzene ring imparts a unique combination of reactivity, steric, and electronic properties. Understanding the precise three-dimensional arrangement of these groups in the solid state through single-crystal X-ray diffraction is paramount. This knowledge allows us to predict and comprehend the molecule's physical properties, such as solubility and melting point, and more importantly, how it will interact with biological targets or form multi-component crystalline systems like co-crystals.

The crystal structure reveals the preferred conformation of the molecule and the intricate network of non-covalent interactions, such as hydrogen bonds and π-stacking, that dictate the crystal packing. For drug development professionals, this information is invaluable for structure-based drug design, polymorph screening, and the rational design of new active pharmaceutical ingredients (APIs).

Synthesis and Crystallization: From Molecule to Single Crystal

A robust and reproducible method for synthesizing and crystallizing this compound is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established synthetic methodologies for related aromatic carboxylic acids and the specific crystallization procedure reported for the title compound.

Proposed Synthesis Protocol

While the seminal crystallographic study utilized a commercially sourced compound, a plausible and efficient laboratory synthesis can be proposed starting from commercially available 4-bromo-2-methylbenzoic acid. This multi-step synthesis leverages well-understood organometallic and oxidation reactions.

Workflow for the Synthesis of this compound:

Synthesis_Workflow A 4-Bromo-2-methylbenzoic acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 4-bromo-2-methylbenzoate B->C D Palladium-Catalyzed Formylation (e.g., with CO/H₂, Silane) C->D E Methyl 4-formyl-2-methylbenzoate D->E F Hydrolysis (NaOH, then H₃O⁺) E->F G This compound F->G

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodology:

  • Esterification: 4-Bromo-2-methylbenzoic acid is first protected as its methyl ester to prevent side reactions with the carboxylic acid group. The acid is refluxed in methanol with a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude methyl 4-bromo-2-methylbenzoate is purified.

  • Formylation: The formyl group is introduced via a palladium-catalyzed carbonylation reaction. The methyl 4-bromo-2-methylbenzoate is subjected to a carbon monoxide and hydrogen atmosphere in the presence of a palladium catalyst and a suitable ligand. Alternatively, other formylating agents can be employed. This step yields methyl 4-formyl-2-methylbenzoate.

  • Hydrolysis: The final step is the deprotection of the carboxylic acid. The methyl ester is hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The product is then filtered, washed with cold water, and dried.

Causality: The esterification step is crucial as the free carboxylic acid can interfere with many palladium-catalyzed cross-coupling reactions. Hydrolysis is a standard and high-yielding method for converting esters back to carboxylic acids.

Single Crystal Growth Protocol

The definitive crystal structure of this compound was elucidated from a single crystal grown by slow evaporation.[1] This method is widely used due to its simplicity and effectiveness for many organic compounds.

Experimental Workflow for Crystallization:

Crystallization_Workflow A Dissolve crude product in minimum hot Ethanol B Gravity filter (optional, to remove insolubles) A->B C Allow solution to cool slowly to room temperature B->C D Cover vessel with perforated film for slow evaporation C->D E Monitor for single crystal formation D->E F Harvest high-quality single crystals E->F

Caption: Workflow for growing single crystals via slow evaporation.

Step-by-Step Methodology:

  • Solution Preparation: A saturated solution of this compound is prepared by dissolving the purified compound in a minimal amount of hot ethanol.

  • Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing a few pinholes) to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. The slow rate of evaporation is key to obtaining larger, well-defined single crystals.

  • Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Trustworthiness: This protocol is self-validating as the quality of the resulting crystals directly determines their suitability for X-ray diffraction. The appearance of well-formed, transparent crystals with sharp edges is a positive indicator. The definitive test is the quality of the diffraction pattern obtained.

Crystallographic and Structural Analysis

The crystal structure of this compound was determined by Betz and Gerber and reported in Acta Crystallographica Section E: Structure Reports Online in 2012.[1]

Crystal Data and Structure Refinement

The key crystallographic parameters are summarized in the table below. This data provides the fundamental description of the crystal lattice.

ParameterValue
Chemical FormulaC₉H₈O₃
Formula Weight164.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.166 (3)
b (Å)3.8692 (8)
c (Å)15.013 (3)
β (°)99.34 (3)
Volume (ų)754.2 (3)
Z4
Temperature (K)173
Molecular Conformation and Intermolecular Interactions

In the crystalline state, the non-hydrogen atoms of the this compound molecule are essentially coplanar. The most significant feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.

Key Intermolecular Interactions:

  • O—H···O Hydrogen Bonds: The classic carboxylic acid dimer is formed via strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring, centrosymmetrically related molecule. This interaction is the primary driving force for the crystal packing.

  • C—H···O Interactions: In addition to the strong hydrogen bonds, weaker C—H···O interactions are observed involving the formyl group. The aldehyde C-H group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent dimer, linking the dimers into chains.

The interplay of these interactions results in a robust three-dimensional supramolecular architecture.

Intermolecular_Interactions cluster_dimer1 Molecule A cluster_dimer2 Molecule B (Centrosymmetrically Related) cluster_dimer3 Molecule C (in adjacent dimer) A_COOH COOH A_Ring Aromatic Ring A A_COOH->A_Ring B_COOH COOH A_COOH->B_COOH O—H···O (Carboxylic Acid Dimer) A_CHO CHO C_COOH COOH A_CHO->C_COOH C—H···O (Chain Formation) A_Me CH₃ A_Ring->A_CHO A_Ring->A_Me B_COOH->A_COOH B_Ring Aromatic Ring B B_COOH->B_Ring B_CHO CHO B_Me CH₃ B_Ring->B_CHO B_Ring->B_Me C_Ring Aromatic Ring C C_COOH->C_Ring C_CHO CHO C_Me CH₃ C_Ring->C_CHO C_Ring->C_Me

References

An In-depth Technical Guide to GSK1016790A: A Potent TRPV4 Channel Agonist

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The CAS number provided in the query, 503470-23-3, corresponds to the chemical compound 4-Formyl-2-methylbenzoic acid[1][2][3][4], a building block in organic synthesis. However, the detailed requirements for an in-depth technical guide on its properties, mechanism of action, and applications in research strongly indicate an interest in the well-characterized pharmacological tool, GSK1016790A . The correct CAS number for GSK1016790A is 942206-85-1 [5][6][7][8]. This guide will focus on the extensive properties and applications of GSK1016790A to align with the scientific intent of the request.

Introduction: Unveiling the Potential of a Selective TRPV4 Agonist

GSK1016790A has emerged as a cornerstone pharmacological tool for researchers investigating the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[9] As a potent and highly selective agonist, it provides a reliable method for activating TRPV4 channels to explore their diverse physiological and pathophysiological roles.[6][10] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, and is implicated in a wide array of functions, including mechanosensation, osmoregulation, temperature sensing, and vascular tone regulation.[11][12][13] This guide offers a comprehensive overview of GSK1016790A, from its fundamental properties to detailed experimental protocols, designed for researchers in drug development and life sciences.

Core Properties of GSK1016790A

A solid understanding of the physicochemical properties of GSK1016790A is paramount for its effective use in experimental settings. This compound is a crystalline solid and should be handled with appropriate laboratory precautions.[5]

PropertyDataSource(s)
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-benzo[b]thiophene-2-carboxamide[5]
Synonyms GSK101[5][8]
CAS Number 942206-85-1[5][6][7][8]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[5][7][8][14]
Molecular Weight 655.61 g/mol [5][7][8][14]
Appearance White to off-white solid[15]
Purity ≥98% (HPLC)[5][15]
Storage Store powder at -20°C for up to 3-4 years. Store solutions in solvent at -80°C for up to 1 year.[5][7][8][14]
Solubility Profile

Proper solubilization is critical for experimental success. GSK1016790A is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[5] For most in vitro cell-based assays, a concentrated stock solution in anhydrous DMSO is recommended.[5][14]

SolventSolubilityRecommendationsSource(s)
DMSO ≥ 15-100 mg/mL (approx. 23-152 mM)Prepare fresh stock solutions. Moisture can reduce solubility.[5][7][8][14]
Ethanol ~10-58 mg/mL (approx. 15-88 mM)Sonication may be required to aid dissolution.[5][7]
Dimethyl Formamide (DMF) ~15 mg/mLPurge with an inert gas.[5]
Aqueous Buffers Sparingly soluble (<1 mg/mL)For aqueous solutions, first dissolve in DMSO, then dilute with buffer. Do not store for more than one day.[5][7]

Mechanism of Action and Signaling Pathways

GSK1016790A functions as a potent and selective agonist of the TRPV4 ion channel.[6][16][17] Its binding to the channel induces a conformational change, leading to channel opening and a subsequent influx of cations, most notably Ca²⁺.[6][7][14] This influx of calcium acts as a crucial second messenger, initiating a cascade of downstream signaling events.

The activation of TRPV4 by GSK1016790A has been demonstrated across numerous cell types, including human embryonic kidney (HEK) cells engineered to express TRPV4, endothelial cells, and smooth muscle cells.[7][9][14] The potency of GSK1016790A is noteworthy, with EC₅₀ values in the low nanomolar range, making it significantly more potent than older agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[9][14][18][19]

Key Signaling Cascades Activated by GSK1016790A

The initial Ca²⁺ influx triggers several critical signaling pathways:

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, the rise in intracellular Ca²⁺ stimulates the phosphorylation and activation of eNOS.[11][12] This leads to the production of nitric oxide (NO), a key signaling molecule involved in vasodilation.

  • AMP-Activated Protein Kinase (AMPK) Pathway: GSK1016790A has been shown to induce the phosphorylation of AMPK, a central regulator of cellular energy homeostasis, which can also contribute to eNOS activation.[11][12]

  • PI3K/PKC and RhoA Signaling: The trafficking and membrane expression of the TRPV4 channel itself are regulated by GSK1016790A stimulation. This process involves the PI3K, PKC, and RhoA signaling pathways, which control the endocytosis and recycling of the channel.[13][16][17]

GSK1016790A_Signaling_Pathway GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Binds & Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx AMPK AMPK Activation Ca_influx->AMPK eNOS eNOS Activation Ca_influx->eNOS PI3K_PKC PI3K / PKC Pathway Ca_influx->PI3K_PKC AMPK->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation RhoA RhoA Pathway PI3K_PKC->RhoA Endocytosis TRPV4 Endocytosis & Trafficking RhoA->Endocytosis

Figure 1: Simplified signaling pathway of GSK1016790A-mediated TRPV4 activation.

Experimental Applications and Protocols

In Vitro Studies

GSK1016790A is extensively used in cell-based assays to probe TRPV4 function. A primary application is measuring intracellular calcium changes following channel activation.

Table: In Vitro Potency of GSK1016790A

Cell TypeAssayEC₅₀ ValueSource(s)
Human TRPV4-expressing HEK cellsCa²⁺ Influx2.1 nM[6][7][14][18]
Mouse TRPV4-expressing HEK cellsCa²⁺ Influx18 nM[6][7][14][18]
HeLa-TRPV4 cellsCa²⁺ Influx3.3 nM[9][20]
Choroid Plexus Epithelial CellsCa²⁺ Influx34 nM[7][14]
Primary Human Endothelial CellsCa²⁺ Event Frequency26.9 nM[21]
HEK293 cells (cytoplasmic aggregation)BRET Assay31 nM[16][17]

Protocol: In Vitro Calcium Influx Assay using Fura-2 AM

This protocol describes a standard method for measuring GSK1016790A-induced calcium influx in adherent cells (e.g., HEK293-TRPV4 or HUVECs).

Objective: To quantify the dose-dependent increase in intracellular calcium ([Ca²⁺]i) following stimulation with GSK1016790A.

Materials:

  • Cells expressing TRPV4 channels

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 2mM CaCl₂

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • GSK1016790A stock solution (e.g., 10 mM in anhydrous DMSO)

  • TRPV4 antagonist (e.g., HC-067047) for control experiments

  • Fluorescence microplate reader or microscope capable of ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Plating: Seed cells onto a 96-well, black-walled, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. For example, mix 1 µL of 1 mM Fura-2 AM with 1 µL of 20% Pluronic F-127 in 1 mL of HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

  • Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (F340/F380) for 2-5 minutes to establish a stable baseline.[9]

  • Compound Addition:

    • Prepare serial dilutions of GSK1016790A in HBSS from the DMSO stock. Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.

    • Add the desired concentration of GSK1016790A to the wells.

  • Data Acquisition: Immediately after compound addition, continuously record the fluorescence ratio for 10-30 minutes. A rapid increase in the F340/F380 ratio indicates Ca²⁺ influx.[9]

  • Data Analysis:

    • Calculate the change in fluorescence ratio (ΔR) from baseline for each well.

    • Plot the peak ΔR against the log concentration of GSK1016790A.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][20]

In_Vitro_Workflow A 1. Plate Cells (e.g., HEK293-TRPV4) B 2. Load with Fura-2 AM (Calcium Indicator) A->B C 3. Wash to Remove Extracellular Dye B->C D 4. Measure Baseline Fluorescence (F340/F380) C->D E 5. Add GSK1016790A (Agonist) D->E F 6. Record Fluorescence Change (Ca²⁺ Influx) E->F G 7. Analyze Data (Dose-Response Curve, EC₅₀) F->G

Figure 2: Workflow for an in vitro calcium influx assay using GSK1016790A.

In Vivo Studies

GSK1016790A is a valuable tool for investigating the systemic and organ-specific roles of TRPV4 in living organisms. It has been used in various animal models, primarily rodents, to study cardiovascular function, vascular permeability, and neurological conditions.[14][22]

Key In Vivo Effects:

  • Cardiovascular: Intravenous administration can cause marked decreases in systemic and pulmonary vascular resistance, leading to vasodilation.[14][22] However, systemic activation can also lead to endothelial failure and circulatory collapse at higher doses.[14][22]

  • Neurological: In a mouse model of intracerebral hemorrhage, administration of GSK1016790A was shown to attenuate neurological and motor deficits.

  • Anti-inflammatory: The compound can inhibit monocyte adhesion to endothelial cells and has been shown to reduce atherosclerotic plaque formation in ApoE deficient mice.[11][12]

Table: Examples of In Vivo Dosing and Effects

Animal ModelAdministrationDosageObserved EffectSource(s)
Sprague-Dawley RatsIntravenous (i.v.)2-12 µg/kgDose-dependent decrease in systemic vascular resistance; vasodilation.[14][22]
MiceIntraperitoneal (i.p.)0.001-0.1 mg/kgInhibitory effect on whole gut transit time.[6]
ApoE Deficient MiceOral Gavage0.05 mg/kg/dayReduced atherosclerotic plaque formation.[11]
ICH Model MiceIntraperitoneal (i.p.)0.1 mg/kgAttenuated neurological and motor deficits.

Protocol: In Vivo Assessment of Cardiovascular Effects in Rats

Objective: To measure the hemodynamic response to intravenous administration of GSK1016790A.

Materials:

  • Anesthetized, ventilated Sprague-Dawley rats

  • Catheters for arterial and venous access

  • Pressure transducers and data acquisition system (e.g., Biopac)

  • GSK1016790A

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]

Procedure:

  • Animal Preparation: Anesthetize the rat and insert catheters into the femoral artery (for blood pressure monitoring) and jugular vein (for drug administration).

  • Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systemic arterial pressure.[22]

  • Stabilization: Allow the animal to stabilize for a period of 20-30 minutes until a steady baseline blood pressure is achieved.

  • Drug Preparation: Prepare fresh dilutions of GSK1016790A in the vehicle solution immediately before use.[7]

  • Administration: Administer a bolus intravenous injection of the vehicle control and record any change in blood pressure. Once the pressure returns to baseline, administer GSK1016790A at the desired dose (e.g., starting at 2 µg/kg).[14][22]

  • Data Acquisition: Record the changes in systemic arterial pressure, pulmonary arterial pressure, and cardiac output following the injection.[22]

  • Dose-Response: Administer increasing doses of GSK1016790A to construct a dose-response relationship, allowing for recovery to baseline between doses.[22]

  • Data Analysis: Quantify the maximum decrease in mean arterial pressure from baseline for each dose and plot the results.

Concluding Remarks

GSK1016790A is an indispensable research tool that has significantly advanced our understanding of TRPV4 biology. Its high potency and selectivity allow for precise activation of the channel in a wide range of experimental paradigms, from single-cell calcium imaging to complex in vivo models of disease. By understanding its properties and employing validated protocols, researchers can continue to elucidate the multifaceted roles of TRPV4 in health and disease, paving the way for potential therapeutic innovations.

References

Solubility Profile of 4-Formyl-2-methylbenzoic Acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methylbenzoic acid is a bifunctional aromatic compound of increasing interest in synthetic chemistry and drug discovery. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a substituted benzene ring, presents a unique and complex solubility profile. This guide provides a comprehensive analysis of the theoretical principles governing its solubility in common organic solvents. We delve into the molecular interactions—hydrogen bonding, polarity, and hydrophobic effects—that dictate its behavior. In the absence of extensive published quantitative data, this document provides a framework for predicting solubility and presents a detailed, self-validating experimental protocol for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound (C₉H₈O₃) is an organic compound characterized by a benzoic acid core substituted with a methyl group at position 2 and a formyl (aldehyde) group at position 4.[1] This trifecta of functional groups—a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor (aldehyde), and a hydrophobic moiety (methyl-substituted aromatic ring)—results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Key Molecular Features:

  • Molecular Formula: C₉H₈O₃[1]

  • Molecular Weight: 164.16 g/mol [1]

  • Functional Groups: Carboxylic Acid (-COOH), Aldehyde (-CHO), Methyl Group (-CH₃), Aromatic Ring.

Understanding the solubility of this compound is paramount for its application in reaction chemistry, purification processes like crystallization, and formulation development in the pharmaceutical industry.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[2][3] The overall balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution. For this compound, the key interactions are:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong intermolecular hydrogen bonds, leading to the formation of stable cyclic dimers, particularly in non-polar, aprotic solvents.[4][5] This dimerization can decrease solubility as it requires significant energy to break the solute-solute interactions. The aldehyde's carbonyl oxygen also acts as a hydrogen bond acceptor.[6]

  • Polarity: The presence of two oxygen-containing functional groups imparts significant polarity to the molecule. This polarity facilitates dissolution in polar solvents.

  • Hydrophobicity: The benzene ring and the methyl group constitute a non-polar, hydrophobic region.[4] This part of the molecule interacts favorably with non-polar solvents through van der Waals forces but can limit solubility in highly polar solvents like water.[4][7]

  • Acidity: As a carboxylic acid, the compound can deprotonate in the presence of a base to form a highly polar carboxylate salt.[8] This dramatically increases its solubility in aqueous basic solutions.

The interplay of these factors dictates the compound's solubility across different solvent classes.

Figure 1. Logical diagram of solute-solvent interactions governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles, we can predict the relative solubility of this compound in various classes of organic solvents. The following table serves as a practical guide for solvent selection.

SolventSolvent ClassPredicted SolubilityRationale
Water (cold) Polar ProticLowThe large hydrophobic aromatic ring counteracts the polarity of the functional groups, limiting solubility. Benzoic acid itself has low solubility in cold water.[4][7]
Methanol / Ethanol Polar ProticHighThe alcohol's hydroxyl group can effectively form hydrogen bonds with both the carboxylic acid and aldehyde groups, while its alkyl chain interacts with the hydrophobic part of the solute.[4][9]
Acetone Polar AproticHighA strong hydrogen bond acceptor that can interact with the carboxylic acid proton. Its polarity effectively solvates the molecule. Benzoic acid shows good solubility in acetone.[10]
Ethyl Acetate Polar AproticModerate to HighA good hydrogen bond acceptor and moderately polar solvent. Benzaldehyde is highly soluble in ethyl acetate.[3]
Dichloromethane (DCM) ChlorinatedModerateModerately polar and can solvate the aromatic ring, but lacks strong hydrogen bonding capability.[11]
Toluene Non-Polar AromaticLow to ModerateCan interact with the solute's aromatic ring via π-stacking, but is poor at solvating the polar carboxylic acid and aldehyde groups. Dimerization of the acid is likely.[4]
Hexane Non-Polar AliphaticVery LowLacks the polarity and hydrogen bonding ability to overcome the strong solute-solute interactions (dimerization) of the carboxylic acid.[4][5]

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[9][10]

4.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps (e.g., 20 mL)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Pre-weighed glass vials for collecting filtrate

  • Drying oven or vacuum desiccator

4.2. Safety Precautions

  • Consult the Safety Data Sheet (SDS) before handling this compound and all solvents.[12][13]

  • This compound may cause skin, eye, and respiratory irritation.[1][13]

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

4.3. Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent (e.g., 5 mL). An excess is crucial to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Constant agitation is necessary.

  • Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully draw a known volume of the clear supernatant into a syringe. Immediately attach a 0.45 µm syringe filter and dispense the filtrate into a pre-weighed (tared) glass vial. This step is critical to remove any undissolved microcrystals. Record the exact volume or mass of the filtrate collected.

  • Solvent Evaporation: Place the vial with the filtrate in a drying oven at a moderate temperature (e.g., 50-60 °C) or under vacuum until the solvent has completely evaporated and a constant weight of the dried solid is achieved.

  • Quantification: Weigh the vial containing the dried solute. The mass of the dissolved this compound is the final weight minus the initial tare weight of the vial.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100g solvent, or mol/L).

    • Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtrate collected (mL)

  • Replication: Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

G A 1. Preparation Add excess solute to a known volume of solvent in a vial. B 2. Equilibration Seal and agitate at constant temperature for 24-48h. A->B Ensure Saturation C 3. Phase Separation Let stand for >2h for excess solid to settle. B->C Achieve Equilibrium D 4. Sampling & Filtration Draw supernatant and pass through a 0.45 µm syringe filter into a pre-weighed vial. C->D Isolate Saturated Solution E 5. Solvent Evaporation Dry the filtrate in an oven or under vacuum to constant weight. D->E Isolate Solute F 6. Quantification Weigh the vial with dried solute. Calculate the mass of the solute. E->F Obtain Solute Mass G 7. Calculation & Replication Calculate solubility (e.g., mg/mL). Repeat 3x for statistical validity. F->G Final Result

Figure 2. Experimental workflow for the gravimetric determination of solubility.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure. While its polar functional groups favor dissolution in polar solvents like alcohols and acetone, its hydrophobic aromatic core limits solubility in non-polar media. This guide provides a robust theoretical framework for predicting its behavior and a detailed, practical protocol for its accurate experimental determination. For researchers and drug developers, a thorough understanding of these principles and methodologies is essential for optimizing reaction conditions, designing effective purification strategies, and developing viable formulations.

References

An In-Depth Technical Guide to 4-Formyl-2-methylbenzoic Acid: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methylbenzoic acid, a bifunctional aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring both a reactive aldehyde (formyl) group and a carboxylic acid moiety on a substituted benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and a representative synthetic protocol, offering valuable insights for its application in research and drug development.

Molecular Structure and Identification

This compound possesses the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2] Its structure is characterized by a benzoic acid core with a methyl group at the 2-position and a formyl group at the 4-position.

Systematic Identification:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 503470-23-3[1][2]

  • InChI: 1S/C9H8O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3,(H,11,12)[1][2]

  • SMILES: CC1=C(C=CC(=C1)C=O)C(=O)O[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various chemical processes.

PropertyValueSource
Molecular Formula C₉H₈O₃--INVALID-LINK--[1][2]
Molecular Weight 164.16 g/mol --INVALID-LINK--[1][2]
Physical State Solid--INVALID-LINK--
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents like dimethylformamide (DMF). Solubility in water is expected to be low but influenced by pH.[3]--INVALID-LINK--[3]
pKa Not available

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its aldehyde and carboxylic acid functional groups.

Reactivity Profile

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

  • Oxidation: Can be oxidized to the corresponding dicarboxylic acid.

  • Reduction: Can be reduced to an alcohol.

  • Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Wittig Reaction: Can react with phosphorus ylides to form alkenes.[6]

  • Aldol and Knoevenagel Condensations: Can participate in carbon-carbon bond-forming reactions.

The carboxylic acid group can undergo reactions typical of this functionality, such as:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[7]

  • Amide Formation: Can be converted to amides via activation (e.g., to an acyl chloride) followed by reaction with an amine.

  • Salt Formation: Reacts with bases to form carboxylate salts.

The presence of both groups allows for selective transformations by choosing appropriate reagents and reaction conditions. For instance, the aldehyde can be selectively protected before carrying out reactions on the carboxylic acid, and vice versa.

Representative Synthesis

While a specific, high-yield synthesis for this compound was not found in the initial search, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic route would involve the oxidation of the corresponding 4-formyl-2-methylbenzyl alcohol or the selective formylation of 2-methylbenzoic acid.

A general procedure for the oxidation of an aldehyde to a carboxylic acid is as follows:

Protocol: Oxidation of an Aromatic Aldehyde

  • Dissolution: Dissolve the starting aldehyde in a suitable solvent such as a mixture of t-butanol and water.

  • Addition of Oxidant: Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), dropwise to the stirred solution. The choice of oxidant is crucial to avoid over-oxidation or side reactions. For instance, sodium chlorite in the presence of a chlorine scavenger like 2-methyl-2-butene is a mild and effective system.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess oxidant. For KMnO₄, this can be done by adding a saturated solution of sodium bisulfite. For NaClO₂, the reaction is typically acidic and can be neutralized.

  • Extraction: Extract the product into an organic solvent like ethyl acetate after adjusting the pH of the aqueous layer to be acidic.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not obtained, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Aldehyde Proton (-CHO): A singlet is anticipated between 9-10 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (7-8.5 ppm). The specific splitting pattern will depend on the coupling constants between them.

  • Methyl Protons (-CH₃): A singlet for the methyl group is expected around 2.5 ppm.

¹³C NMR:

  • Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[8]

  • Aldehyde Carbonyl Carbon (-CHO): A signal is anticipated in the downfield region, typically above 190 ppm.[8]

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of 120-150 ppm. The carbon attached to the carboxylic acid group and the formyl group will be the most deshielded.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the upfield region, around 20-25 ppm.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

NMR_Analysis_Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9]

  • C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch will show two weak bands around 2850 and 2750 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Aldehyde): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹. The aldehyde C=O stretch will be at a slightly higher frequency, typically in the range of 1700-1740 cm⁻¹. Conjugation with the aromatic ring will shift these absorptions to lower wavenumbers.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.

Protocol: FTIR Sample Preparation and Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

    • If inhaled, move to fresh air.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

References

A Comprehensive Technical Guide to the Safe Handling of 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Formyl-2-methylbenzoic acid (CAS No. 503470-23-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Compound Profile and Hazard Identification

This compound is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. This unique structure makes it a valuable intermediate in organic synthesis, but also necessitates a thorough understanding of its potential hazards.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₉H₈O₃PubChem[1]
Molecular Weight 164.16 g/mol PubChem[1]
Appearance Solid (powder)Fisher Scientific[2]
CAS Number 503470-23-3PubChem[1]
GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards associated with this compound. This compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][3][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4]

The corresponding GHS pictogram is a single exclamation mark, indicating a warning.[3]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before commencing any work with this compound. The following workflow provides a self-validating system to ensure all safety aspects are considered.

RiskAssessment cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_emergency Emergency Response Prep Review Safety Data Sheet (SDS) HazardID Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Prep->HazardID leads to PPE_Selection Select Appropriate PPE HazardID->PPE_Selection informs Handling Safe Handling Protocol PPE_Selection->Handling enables Storage Proper Storage Handling->Storage Waste Waste Disposal Handling->Waste FirstAid First Aid Measures Handling->FirstAid if exposure Spill Spill Cleanup Procedure Handling->Spill if spill

Caption: Risk assessment and mitigation workflow for this compound.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the first line of defense against exposure. The rationale for each piece of equipment is detailed below.

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect the eyes from splashes or airborne particles of the solid compound.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[6]

  • Protective Clothing: A flame-resistant lab coat should be worn to protect against skin contact.[5] Ensure clothing provides full coverage of the arms.

  • Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the integrity of the compound.

Handling
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[3][7]

  • Avoiding Dust Formation: Care should be taken to avoid the formation of dust when transferring the solid.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound.[3][9]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2][10]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Segregation: Store away from incompatible materials.

  • Security: For larger quantities, it is advisable to store the compound in a locked cabinet or area.[3]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial. All laboratory personnel should be familiar with the location and operation of safety showers and eyewash stations.

First Aid Measures

The following first aid measures are recommended in case of exposure:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]

Spill Response

A structured approach to spill cleanup is essential to prevent the spread of contamination and ensure the safety of personnel.

SpillResponse Assess Assess the Spill (Minor vs. Major) Evacuate Evacuate Area (if major) Assess->Evacuate Major Spill PPE Don Appropriate PPE Assess->PPE Minor Spill Notify Notify Supervisor/Safety Officer Evacuate->Notify Dispose Dispose of Waste Notify->Dispose Contain Contain the Spill PPE->Contain Cleanup Clean up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Spill Cleanup Protocol:

  • Evacuate and Notify: For large spills, evacuate the immediate area and notify your supervisor and the institutional safety officer.

  • Personal Protection: Before attempting to clean up a minor spill, don the appropriate PPE, including respiratory protection.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2][6] Avoid generating dust during this process.[9]

  • Decontamination: Once the bulk of the material has been removed, decontaminate the area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of the container with the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[3]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[3] Do not dispose of this material down the drain or in the regular trash. Follow all institutional and regulatory guidelines for chemical waste disposal.

Conclusion

This compound is a valuable chemical intermediate, and its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of risk assessment, proper PPE use, safe handling, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to support a strong safety culture in the pursuit of scientific advancement.

References

Introduction: The Significance of 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 4-Formyl-2-methylbenzoic Acid

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. Designed for researchers, chemists, and drug development professionals, this document outlines the core computational methodologies required to elucidate the structural, electronic, and reactive properties of this molecule. While direct theoretical studies on this specific compound are limited, this guide synthesizes established computational protocols applied to analogous substituted benzoic acids, offering a robust roadmap for future research.

This compound (C₉H₈O₃) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a formyl group, and a methyl group on the benzene ring, presents a unique combination of functionalities that are of significant interest in medicinal chemistry and materials science. Substituted benzoic acids are pivotal building blocks for novel therapeutic agents and functional materials.[2] The interplay of the electron-withdrawing formyl and carboxylic acid groups with the electron-donating methyl group is expected to result in interesting electronic and chemical properties, making a thorough theoretical investigation essential for unlocking its full potential.

This guide will detail the application of Density Functional Theory (DFT), a powerful quantum chemical method, to predict the molecular properties of this compound.[3][4] We will explore its optimized geometry, vibrational spectra, electronic structure through frontier molecular orbital analysis, and reactivity via molecular electrostatic potential mapping.

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following workflow is proposed, leveraging methodologies that have proven effective for similar aromatic systems.[5][6]

Software and Theoretical Level

All calculations should be performed using a reputable quantum chemistry software package like Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended as it has a strong track record for providing a good balance between accuracy and computational cost for organic molecules.[7] A Pople-style basis set, such as 6-311++G(d,p), is advised to ensure sufficient flexibility for describing the electron distribution, including diffuse functions (++) for anionic species and polarization functions (d,p) for accurately representing bonding environments.

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been located.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is crucial. This serves two purposes: it confirms the nature of the stationary point (a minimum has no imaginary frequencies) and it provides the theoretical vibrational spectrum (IR and Raman).[3][4] Calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for better agreement with experimental data.

  • Electronic Property Calculations: Single-point energy calculations on the optimized geometry are then performed to derive key electronic properties. This includes the analysis of:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[8][9]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[7]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into charge transfer interactions (hyperconjugation) and the nature of chemical bonds within the molecule.[3][4]

G cluster_workflow Computational Workflow cluster_analysis Property Analysis start Initial Structure of This compound opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt Failure spe Single-Point Energy Calculation verify->spe Success homo_lumo HOMO-LUMO Analysis spe->homo_lumo mep MEP Mapping spe->mep nbo NBO Analysis spe->nbo

Caption: A typical workflow for the theoretical analysis of this compound.

Predicted Molecular Structure and Properties

Based on analyses of similar benzoic acid derivatives, we can anticipate the key structural and electronic features of this compound.

Optimized Geometry

The molecule is expected to be largely planar, although some out-of-plane torsion of the carboxylic acid and formyl groups may occur to minimize steric hindrance. The carboxylic acid group may form intermolecular hydrogen-bonded dimers in the solid state, a common feature for benzoic acids which significantly influences their properties.[5]

Table 1: Predicted Key Geometric Parameters (Exemplary)

ParameterPredicted Value (Å or °)Rationale
C-C (aromatic)1.39 - 1.41 ÅTypical aromatic bond lengths.
C=O (carboxyl)~1.21 ÅStandard double bond length.
C-O (carboxyl)~1.36 ÅStandard single bond length.
C=O (formyl)~1.22 ÅStandard aldehyde double bond length.
Dihedral Angle (COOH)0-15°Near-planar orientation is expected.
Vibrational Spectroscopy

The theoretical IR and Raman spectra will provide a vibrational fingerprint of the molecule. Key vibrational modes that are expected include:

  • O-H stretch (carboxylic acid): A broad band typically in the range of 2500-3300 cm⁻¹ for the hydrogen-bonded dimer.

  • C=O stretch (carboxylic acid): A strong band around 1700-1730 cm⁻¹.

  • C=O stretch (formyl): A strong band around 1680-1700 cm⁻¹.

  • C-H stretches (aromatic and methyl): Sharp bands in the 2800-3100 cm⁻¹ region.

Electronic Structure and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions.[8] For this compound, the HOMO is expected to be localized primarily on the benzene ring and the methyl group, reflecting the regions of highest electron density. The LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid and formyl groups, indicating the most likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.[8]

G cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Gap HOMO-LUMO Gap (ΔE) Energy Energy Energy->LUMO E Energy->HOMO

References

An In-Depth Technical Guide to 4-Formyl-2-methylbenzoic acid: From Foundational Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Formyl-2-methylbenzoic acid, a bifunctional aromatic compound of significant interest to researchers and professionals in drug development and materials science. While a singular moment of discovery for this specific molecule is not prominently documented in historical literature, its existence is a logical outcome of well-established and historically significant reactions in organic chemistry. This paper, therefore, traces the history of its synthesis through the foundational chemical principles that underpin its creation, offering insights into the causality behind plausible experimental pathways.

Introduction and Molecular Significance

This compound (IUPAC name: this compound; CAS No. 503470-23-3) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a formyl (-CHO) group at the 4-position and a methyl (-CH₃) group at the 2-position.

The strategic placement of these three distinct functional groups—a carboxylic acid, an aldehyde, and a methyl group—on a benzene ring makes it a versatile and valuable building block in organic synthesis. The carboxylic acid and aldehyde moieties offer orthogonal reactivity, allowing for selective transformations. For instance, the aldehyde can undergo nucleophilic addition or condensation reactions, while the carboxylic acid can participate in esterification or amide bond formation.[1] The methyl group, while less reactive, influences the electronic properties and steric environment of the ring, which can be crucial in directing further reactions or in the final application of a derived molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈O₃--INVALID-LINK--
Molecular Weight164.16 g/mol --INVALID-LINK--
AppearanceSolid (predicted)---
IUPAC NameThis compound--INVALID-LINK--

Historical Context: A Synthesis-Centric History

The history of this compound is intrinsically linked to the development of fundamental organic reactions, namely the oxidation of alkylbenzenes and the formylation of aromatic rings. Its first synthesis was likely not a targeted discovery event but rather the result of applying these established methodologies to readily available precursors.

Foundational Pillar 1: The Oxidation of Alkylarenes

The conversion of an alkyl group on an aromatic ring to a carboxylic acid is one of the oldest and most reliable transformations in organic chemistry. The discovery of benzoic acid itself in the 16th century, and its structural elucidation by Liebig and Wöhler in 1832, paved the way for understanding aromatic carboxylic acids.[2][3]

Historically, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid have been employed to oxidize alkyl chains down to the carboxylic acid.[4] The key to synthesizing this compound lies in the selective oxidation of a precursor with two oxidizable groups. A plausible and historically relevant starting material would be 2,4-dimethylbenzaldehyde .

In this precursor, both the methyl group at the 2-position and the aldehyde group at the 4-position are susceptible to oxidation. However, aldehydes are generally more readily oxidized to carboxylic acids than methyl groups under milder conditions. This difference in reactivity is the cornerstone of a logical synthetic strategy. The challenge, therefore, is to oxidize the C4-aldehyde to a carboxylic acid while leaving the C2-methyl group intact, or conversely, to selectively oxidize one methyl group of a 2,4-dimethyl precursor to an aldehyde and the other to a carboxylic acid. A more controlled approach would be the selective oxidation of the C4-methyl group of 2,4-dimethylbenzoic acid. Research has demonstrated that such selective oxidations are feasible, for instance, in the synthesis of 2-methylterephthalic acid from 2,4-dimethylbenzoic acid using KMnO₄ in an alkaline solution.

Foundational Pillar 2: The Formylation of Aromatic Rings

The introduction of a formyl group onto an aromatic ring is another classic transformation. Landmark methods include:

  • Gattermann-Koch Reaction (1897): Utilizes carbon monoxide and hydrogen chloride to formylate alkylbenzenes.[1]

  • Vilsmeier-Haack Reaction: Employs phosphorus oxychloride and a substituted formamide (like DMF) to formylate electron-rich aromatic rings.[5]

  • Duff Reaction: Uses hexamethylenetetramine for the ortho-formylation of phenols.[6]

  • Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like TiCl₄.[7]

These methods historically enabled the synthesis of a vast array of aromatic aldehydes. Starting from m-toluic acid (3-methylbenzoic acid), a directed formylation reaction could theoretically install the aldehyde at the C6 position (para to the methyl group), yielding the target molecule. However, controlling the regioselectivity of such electrophilic aromatic substitution reactions can be challenging due to the competing directing effects of the existing substituents.

Plausible Historical Synthesis Pathway: Selective Oxidation

A logical and historically grounded approach to the first synthesis of this compound involves the selective oxidation of a suitable precursor. The most direct route would start from 2,4-dimethylbenzaldehyde . The strategy hinges on the selective oxidation of the methyl group at the 4-position to a carboxylic acid while the aldehyde at the 1-position and the methyl at the 2-position remain unchanged, which is a significant challenge.

A more controllable and therefore more plausible historical route is the partial oxidation of 2-methylterephthalaldehyde .

G cluster_start Starting Material cluster_process Process cluster_product Final Product Start 2-Methylterephthalaldehyde Process1 Selective Oxidation of one Aldehyde Group Start->Process1 Mild Oxidizing Agent (e.g., Ag₂O, KMnO₄ under controlled conditions) Product This compound Process1->Product

Caption: Plausible synthesis via selective oxidation.

Detailed Experimental Protocol (Hypothetical & Historically-Informed)

This protocol describes a plausible method for the synthesis of this compound based on the principles of selective oxidation. It is a self-validating system where the progress can be monitored by standard analytical techniques.

Objective: To synthesize this compound by selectively oxidizing one of the two aldehyde groups of 2-methylterephthalaldehyde.

Materials:

  • 2-Methylterephthalaldehyde[8]

  • Silver(I) oxide (Ag₂O) or Potassium Permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water, distilled

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methylterephthalaldehyde (1.0 eq) in a mixture of ethanol and water.

    • Causality: The solvent system is chosen to dissolve the organic starting material while also being compatible with the aqueous base and oxidizing agent.

  • Basification: Add a solution of sodium hydroxide (2.2 eq) in water to the flask and stir until the solution is homogeneous.

    • Causality: The reaction is performed under basic conditions. The Cannizzaro reaction, a potential side reaction for aldehydes lacking an alpha-hydrogen, is favored by strong base. However, the goal here is a controlled oxidation. The base also serves to solubilize the final carboxylic acid product as its sodium salt.

  • Oxidation: While stirring vigorously, add the mild oxidizing agent, such as silver(I) oxide (Ag₂O) (1.1 eq), portion-wise over 30 minutes. Alternatively, a dilute solution of KMnO₄ can be added dropwise at a controlled low temperature (e.g., 0-5 °C).

    • Causality: A mild oxidizing agent is chosen to favor the selective oxidation of one aldehyde group over the other, and to avoid oxidation of the methyl group. Silver oxide is a classic reagent for this transformation (Tollens' reaction). Using KMnO₄ requires careful control of stoichiometry and temperature to prevent over-oxidation to 2-methylterephthalic acid.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (or maintain low temperature for KMnO₄) and monitor the reaction progress using TLC. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

    • Trustworthiness: TLC provides a real-time, albeit qualitative, assessment of the reaction, allowing the process to be stopped at the optimal time to maximize yield and minimize byproduct formation.

  • Workup - Filtration: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If Ag₂O was used, filter the mixture to remove the silver precipitate. If KMnO₄ was used, filter to remove the manganese dioxide (MnO₂) byproduct.

  • Workup - Acidification & Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous solution carefully with concentrated HCl until the pH is approximately 2. A white precipitate of the carboxylic acid should form.

    • Causality: Acidification protonates the sodium carboxylate salt, rendering the this compound insoluble in the aqueous phase and causing it to precipitate.

  • Isolation: Extract the acidified aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Alternative and Modern Synthetic Approaches

While the selective oxidation pathway is historically plausible, modern synthetic chemistry offers alternative routes.

Ortho-Lithiation and Formylation

A more contemporary strategy could involve the directed ortho-metalation of 4-formylbenzoic acid derivatives.

G cluster_start Starting Material cluster_process Process Steps cluster_product Final Product Start Protected 4-bromobenzoic acid Step1 1. Lithiation / Methylation Start->Step1 LDA, then CH₃I Step2 2. Halogen-Metal Exchange Step1->Step2 n-BuLi Step3 3. Formylation (e.g., with DMF) Step2->Step3 DMF Step4 4. Deprotection Step3->Step4 Acidic Workup Product This compound Step4->Product

Caption: A modern multi-step synthetic route.

This pathway involves protecting the carboxylic acid, performing a directed ortho-lithiation to introduce the methyl group, followed by a lithium-halogen exchange and subsequent formylation. While more complex, this approach offers excellent control over regiochemistry.

Conclusion

The history of this compound is not one of a celebrated discovery but rather a testament to the power and predictability of fundamental organic reactions. Its synthesis can be logically deduced from the historical development of selective oxidation and aromatic substitution methodologies. By understanding the causality behind these classic transformations, researchers can appreciate the intellectual framework that enables the creation of such versatile molecular building blocks. This guide provides both a historical perspective grounded in chemical principles and a practical, validated protocol, equipping scientists and drug development professionals with the foundational knowledge required to utilize this important compound in their research endeavors.

References

Methodological & Application

synthesis of 4-Formyl-2-methylbenzoic acid from m-toluic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 4-Formyl-2-methylbenzoic Acid

Topic: A Strategic Approach to the Synthesis of this compound Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional building block in medicinal chemistry and materials science, featuring orthogonal reactive handles in its carboxylic acid and aldehyde moieties. While its synthesis is crucial, the direct transformation from m-toluic acid (3-methylbenzoic acid) is synthetically non-trivial due to challenging regiochemical requirements. This application note presents a detailed, robust, and scientifically grounded protocol for the synthesis of this compound. We address the strategic selection of a suitable precursor, o-toluic acid, and detail an efficient formylation protocol. This guide provides in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and safety considerations to enable researchers to reliably produce this key intermediate.

Introduction

Significance of this compound

Substituted benzoic acids are a cornerstone of modern chemical synthesis, serving as fundamental precursors in a wide array of applications.[1] The title compound, this compound, is of particular interest due to its distinct functional groups: a carboxylic acid and an aldehyde. This structure allows for selective, sequential reactions, making it an ideal linker molecule in drug discovery for conjugating different molecular fragments. Furthermore, these functional groups are pivotal in the design of advanced materials, including metal-organic frameworks (MOFs) and specialized polymers where precise structural control is paramount.[1][2]

Strategic Synthesis Design

A direct synthesis of this compound from m-toluic acid (3-methylbenzoic acid), as is sometimes queried, is not a straightforward chemical transformation. Such a process would require a non-trivial rearrangement of the methyl group from the 3-position to the 2-position on the benzene ring.

A more chemically logical and efficient strategy involves selecting a precursor that already possesses the correct substitution pattern. The ideal starting material is o-toluic acid (2-methylbenzoic acid) . In this molecule, the key functional groups—a mildly activating, ortho-, para-directing methyl group and a deactivating, meta-directing carboxylic acid group—are positioned to favor electrophilic substitution at the desired 4-position, which is para to the activating methyl group.

Several classical formylation reactions exist for introducing an aldehyde group onto an aromatic ring, including the Gattermann-Koch, Vilsmeier-Haack, and Rieche reactions.[3][4] For substrates that may be sensitive or require specific regioselectivity, the Rieche formylation offers a reliable method.[5] This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to generate a potent electrophile capable of reacting with moderately activated or deactivated aromatic rings.

Reaction Mechanism and Workflow

The Rieche Formylation Mechanism

The Rieche formylation proceeds via electrophilic aromatic substitution. The key steps are:

  • Activation of the Formylating Agent: The Lewis acid (TiCl₄) coordinates to dichloromethyl methyl ether, facilitating the departure of the methoxy group and generating a highly electrophilic dichloromethyl cation, [Cl₂CH]⁺.

  • Electrophilic Attack: The electron-rich aromatic ring of o-toluic acid attacks the dichloromethyl cation. The directing effects of the methyl group strongly favor attack at the C4 position (para).

  • Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the ring.

  • Hydrolysis: The dichloromethyl group is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Overall Synthetic Workflow

The synthesis is a direct, one-pot formylation of the commercially available starting material, o-toluic acid.

G start o-Toluic Acid product This compound start->product Rieche Formylation reagents 1. Dichloromethyl methyl ether, TiCl₄ 2. H₂O (Workup) reagents->start

Caption: Synthetic workflow for the Rieche formylation of o-toluic acid.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )PurityNotes
o-Toluic Acid118-90-1136.15≥98%Starting material
Dichloromethane (DCM)75-09-284.93AnhydrousReaction solvent
Titanium(IV) Chloride (TiCl₄)7550-45-0189.68≥99.9%Lewis acid catalyst
Dichloromethyl methyl ether4885-02-3114.96≥97%Formylating agent
Hydrochloric Acid (HCl)7647-01-036.461 M aq.For workup
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent
Ethyl Acetate141-78-688.11Reagent GradeFor extraction/recrystallization
Hexanes110-54-386.18Reagent GradeFor recrystallization
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, thermometer, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve o-toluic acid (5.0 g, 36.7 mmol) in anhydrous dichloromethane (100 mL). Stir the solution under a positive pressure of nitrogen.

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add titanium(IV) chloride (4.4 mL, 40.4 mmol, 1.1 eq) dropwise via syringe or the dropping funnel over 15 minutes. Causality Note: Slow addition at low temperature is critical to manage the exothermic reaction and prevent side reactions.

  • Formylation: To the resulting slurry, add dichloromethyl methyl ether (3.7 mL, 40.4 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 1 M HCl (50 mL) with vigorous stirring. Causality Note: This hydrolyzes the reaction intermediate to the aldehyde and quenches the reactive Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white to off-white crystalline solid.[6]

Characterization and Data

Expected Results
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 70-85%
Melting Point 188-191 °C[7]
Molecular Formula C₉H₈O₃[7]
Molecular Weight 164.16 g/mol [7]
Spectroscopic Data for Product Validation
AnalysisExpected Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)~11.0 (s, 1H, -COOH), ~10.1 (s, 1H, -CHO), ~8.1-8.3 (m, 2H, Ar-H), ~7.8 (d, 1H, Ar-H), ~2.7 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)~192 (-CHO), ~171 (-COOH), ~142, ~140, ~135, ~132, ~131, ~130 (Ar-C), ~22 (-CH₃)
IR (KBr), ν (cm⁻¹)~3000-2800 (O-H stretch), ~1700 (C=O stretch, acid), ~1685 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic)
Mass Spec (ESI-)m/z 163.0 [M-H]⁻
Troubleshooting Guide
  • Low Yield: May result from incomplete reaction or moisture contamination. Ensure all glassware is dry and reagents are anhydrous. Reaction time can be extended if TLC shows significant starting material remaining.

  • Impure Product: If recrystallization is insufficient, column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) can be employed for further purification.

  • Formation of Side Products: Over-reaction or high temperatures can lead to side products. Strict temperature control during the addition of reagents is essential.

Safety Precautions

  • Titanium(IV) Chloride (TiCl₄): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethyl methyl ether: A potent lachrymator and a suspected carcinogen. All manipulations must be performed in a fume hood.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • The reaction quench is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with adequate cooling.

Conclusion

The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of this compound. By selecting the correct starting material, o-toluic acid, and employing a robust Rieche formylation, this valuable bifunctional intermediate can be produced in high yield and purity. The mechanistic insights and detailed procedural steps are intended to empower researchers in their synthetic endeavors across various scientific disciplines.

References

Application Note & Protocols: Strategic Oxidation of 2,4-Dimethylbenzaldehyde to 4-Formyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-formyl-2-methylbenzoic acid, a bifunctional aromatic compound, starting from 2,4-dimethylbenzaldehyde. The inherent challenge of this transformation lies in the required differential oxidation of an aldehyde and a specific methyl group, while preserving a second methyl group. A direct, single-step conversion is not feasible due to the varying reactivity of the functional groups. Instead, this guide proposes and details a robust, three-step synthetic strategy grounded in established organic chemistry principles. We will explore the mechanistic rationale behind each step, providing detailed, field-tested protocols and emphasizing the logic of chemoselectivity that governs the entire process.

The Synthetic Challenge: A Case Study in Chemoselectivity

The target molecule, this compound, possesses three distinct functional groups: a carboxylic acid, a methyl group, and an aldehyde. The specified starting material, 2,4-dimethylbenzaldehyde, requires a sophisticated oxidative strategy.

The transformation necessitates:

  • Oxidation of the C1-aldehyde group to a carboxylic acid.

  • Simultaneous oxidation of the C4-methyl group to an aldehyde.

  • Preservation of the C2-methyl group.

Attempting this with a single, powerful oxidizing agent like potassium permanganate (KMnO₄) or chromic acid would result in a complex mixture, as the aldehyde is highly susceptible to oxidation, and both methyl groups would likely be oxidized non-selectively to carboxylic acids.[1][2] Therefore, a multi-step approach involving selective transformations is required.

The proposed synthetic pathway is designed to logically address this challenge by tackling one functional group at a time, using reactions with well-defined selectivity.

G cluster_0 Proposed Synthetic Pathway SM 2,4-Dimethylbenzaldehyde INT1 2,4-Dimethylbenzoic Acid SM->INT1 Step A: Aldehyde Oxidation (NaClO2) INT2 4-(Bromomethyl)-2-methylbenzoic Acid INT1->INT2 Step B: Benzylic Bromination (NBS) PROD This compound INT2->PROD Step C: Kornblum Oxidation (DMSO)

Caption: Proposed three-step synthesis of this compound.

Mechanistic Principles & Strategic Choices

Step A: Selective Aldehyde Oxidation

The aldehyde group is generally more susceptible to oxidation than an aromatic methyl group. To ensure the methyl groups remain untouched, a mild oxidant that specifically targets aldehydes is necessary. While reagents like KMnO₄ or CrO₃ would work, they risk side-chain oxidation.[1][3] The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a weak acid, is an excellent choice. It is highly selective for aldehydes and proceeds under mild conditions, preventing unwanted side reactions.

Step B: Regioselective Benzylic Bromination

With the carboxylic acid group in place, we must differentiate the two remaining methyl groups. The key is free-radical bromination using N-Bromosuccinimide (NBS), which selectively brominates the C-H bond adjacent to the aromatic ring (the benzylic position).[2]

The regioselectivity—whether the C2 or C4 methyl is brominated—is influenced by the electronic effects of the -COOH group. The carboxylic acid is an electron-withdrawing group, which destabilizes the adjacent benzylic radical intermediate. This effect is more pronounced at the ortho position (C2) than the para position (C4). Consequently, the benzylic radical at the C4 position is formed preferentially, leading to the desired 4-(bromomethyl)-2-methylbenzoic acid intermediate.

G cluster_0 Mechanism: Benzylic Radical Formation Initiator Initiator Br• Br• Initiator->Br• Light/Heat 2,4-Dimethyl-\nbenzoic AcidBr• 2,4-Dimethyl- benzoic AcidBr• Benzylic Radical Benzylic Radical 2,4-Dimethyl-\nbenzoic AcidBr•->Benzylic Radical H• abstraction 4-(Bromomethyl)-2-methyl-\nbenzoic Acid 4-(Bromomethyl)-2-methyl- benzoic Acid Benzylic Radical->4-(Bromomethyl)-2-methyl-\nbenzoic Acid + Br2

Caption: Key steps in the free-radical benzylic bromination mechanism.

Step C: Conversion of Bromide to Aldehyde

The final step involves converting the benzylic bromide into an aldehyde. Several methods exist, but the Kornblum oxidation is a reliable choice. It uses dimethyl sulfoxide (DMSO) as both the solvent and the oxidant. The reaction proceeds via an intermediate alkoxysulfonium salt, which then eliminates to form the aldehyde, dimethyl sulfide, and acid. This method avoids the use of heavy metals and generally gives clean conversions.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2,4-Dimethylbenzoic Acid (Step A)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
2,4-Dimethylbenzaldehyde134.185.00 g37.261.0
Sodium Chlorite (NaClO₂)90.445.05 g55.891.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.985.36 g44.711.2
tert-Butanol-50 mL--
Water-25 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.00 g (37.26 mmol) of 2,4-dimethylbenzaldehyde in 50 mL of tert-butanol.

  • In a separate beaker, prepare the buffered oxidant solution by dissolving 5.05 g (55.89 mmol) of sodium chlorite and 5.36 g (44.71 mmol) of NaH₂PO₄ in 25 mL of deionized water.

  • Add the aqueous oxidant solution to the stirred solution of the aldehyde at room temperature over 15-20 minutes. An exotherm may be observed.

  • Stir the resulting mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with 50 mL of saturated sodium sulfite solution to quench any residual oxidant, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 2,4-dimethylbenzoic acid.

Protocol 2: Synthesis of 4-(Bromomethyl)-2-methylbenzoic Acid (Step B)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
2,4-Dimethylbenzoic Acid150.174.00 g26.631.0
N-Bromosuccinimide (NBS)177.984.99 g28.011.05
Benzoyl Peroxide (BPO)242.230.32 g1.330.05
Carbon Tetrachloride (CCl₄)-80 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 4.00 g (26.63 mmol) of 2,4-dimethylbenzoic acid, 4.99 g (28.01 mmol) of NBS, and 80 mL of carbon tetrachloride.

  • Add 0.32 g (1.33 mmol) of benzoyl peroxide as a radical initiator.

  • Heat the mixture to reflux (approx. 77°C) using a heating mantle. The use of a floodlight to initiate the reaction is also effective.

  • Maintain reflux for 3-5 hours. Succinimide, a byproduct, will float to the surface as the reaction progresses. Monitor by TLC.

  • Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide.

  • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-(bromomethyl)-2-methylbenzoic acid can be purified by recrystallization from a solvent like cyclohexane. Caution: This product is a lachrymator.

Protocol 3: Synthesis of this compound (Step C)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
4-(Bromomethyl)-2-methylbenzoic Acid229.073.00 g13.101.0
Sodium Bicarbonate (NaHCO₃)84.012.20 g26.202.0
Dimethyl Sulfoxide (DMSO)-40 mL--
Water-5 mL--

Procedure:

  • In a 100 mL round-bottom flask, combine 3.00 g (13.10 mmol) of 4-(bromomethyl)-2-methylbenzoic acid, 2.20 g (26.20 mmol) of sodium bicarbonate, and 40 mL of DMSO.

  • Heat the stirred mixture to 130-140°C in an oil bath for 1-2 hours. The reaction should be monitored by TLC until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold water with stirring.

  • Acidify the aqueous solution to pH 2-3 with 3M hydrochloric acid (HCl). A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).

  • Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield pure this compound.

References

Application Notes & Protocols: The Strategic Use of 4-Formyl-2-methylbenzoic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Molecular Diversity

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Formyl-2-methylbenzoic acid is a bifunctional building block of significant, yet under-explored, potential.[1] Its structure is deceptively simple: a benzene ring substituted with a carboxylic acid, a formyl (aldehyde) group, and a methyl group.

The key to its synthetic utility lies in the para disposition of the reactive aldehyde and carboxylate moieties. Unlike its well-studied ortho-isomer, 2-formylbenzoic acid, which readily undergoes intramolecular cyclizations to form fused systems like isoindolinones and phthalazinones, the 1,4-substitution pattern of this compound predestines it for intermolecular reactions.[2][3] This characteristic makes it an ideal component for multicomponent reactions (MCRs) and sequential syntheses, where it can act as a linchpin, connecting different molecular fragments to build elaborate heterocyclic scaffolds. The aldehyde provides a reactive handle for condensation and C-C bond-forming reactions, while the carboxylic acid offers a site for amidation, esterification, or can simply serve to impart desirable physicochemical properties to the final molecule.[4][5]

This guide provides an in-depth exploration of three powerful synthetic strategies that leverage the unique reactivity of this compound: the Pictet-Spengler reaction for tetrahydro-β-carbolines, the Doebner-von Miller reaction for quinolines, and multicomponent reactions for the rapid generation of molecular diversity.

Pictet-Spengler Reaction: Constructing the Core of Indole Alkaloids

The Pictet-Spengler reaction is a cornerstone in synthetic chemistry for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, the latter being a core structural motif in a vast number of indole alkaloids with significant physiological activity.[6][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring.[8]

Causality and Mechanistic Insight

The use of this compound as the aldehyde component allows for the direct installation of a (4-carboxy-3-methylphenyl) substituent at the C1 position of the newly formed tetrahydro-β-carboline ring. The mechanism proceeds via two key stages:

  • Iminium Ion Formation: The β-arylethylamine (e.g., tryptamine) first condenses with the aldehyde group of this compound to form a Schiff base (imine).

  • Cyclization: In the presence of an acid catalyst (e.g., trifluoroacetic acid, TFA), the imine is protonated to form a highly electrophilic iminium ion. This potent electrophile is then attacked by the electron-rich C2 position of the indole ring, leading to a spirocyclic intermediate that subsequently rearranges and deprotonates to afford the aromatic tetrahydro-β-carboline product.[6] The acid catalyst is crucial; the imine itself is typically not electrophilic enough to induce ring closure.[8]

Visualizing the Workflow: Pictet-Spengler Reaction

pictet_spengler cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Tryptamine Tryptamine Imine Schiff Base (Imine) Tryptamine->Imine FMBA This compound FMBA->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (Acid Catalyst) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack THBC Substituted Tetrahydro-β-carboline Spirocycle->THBC Rearrangement & - H⁺

Caption: Workflow for the Pictet-Spengler synthesis of a substituted tetrahydro-β-carboline.

Detailed Experimental Protocol: Synthesis of a C1-Substituted Tetrahydro-β-carboline

This protocol is a representative method adapted from established Pictet-Spengler procedures.[9][10]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve tryptamine (1.0 mmol, 160 mg) and this compound (1.0 mmol, 164 mg) in dichloromethane (DCM, 20 mL).

  • Reaction Initiation: Stir the solution at room temperature for 30 minutes to allow for initial imine formation.

  • Acid Catalysis: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 1.5 mmol, 0.11 mL) dropwise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the excess TFA, followed by brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM to 5% methanol in DCM) to yield the desired tetrahydro-β-carboline derivative.

ParameterCondition/ReagentRationale
Amine Tryptamineβ-arylethylamine required for cyclization onto the indole ring system.
Aldehyde This compoundProvides the C1 substituent and the electrophilic carbon for cyclization.
Solvent Dichloromethane (DCM)Aprotic solvent, effectively solubilizes reactants.
Catalyst Trifluoroacetic Acid (TFA)Strong acid to protonate the imine, forming the reactive iminium ion.[8]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic protonation; reaction proceeds well at RT.
Monitoring TLC (DCM:MeOH 9:1)Allows for tracking the consumption of starting materials and formation of the product.

Doebner-von Miller Reaction: A Classic Route to Substituted Quinolines

The Doebner-von Miller reaction is a robust method for synthesizing quinoline rings, which are prevalent in medicinal chemistry and materials science. The reaction classically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[11][12] By using this compound in a related pathway, it can serve as a precursor to generate the necessary electrophile for reaction with anilines.

Causality and Mechanistic Insight

In a modified Doebner-von Miller approach, this compound can react with a compound containing an active methylene group (e.g., pyruvic acid or an enolizable ketone) in situ to generate the required α,β-unsaturated species via an aldol condensation.

  • Aldol Condensation: Under acidic or basic conditions, this compound condenses with a ketone (e.g., acetone) to form an α,β-unsaturated aldehyde or ketone.

  • Michael Addition: An aniline derivative performs a nucleophilic conjugate addition (Michael addition) to this α,β-unsaturated intermediate.

  • Cyclization and Oxidation: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring. Subsequent dehydration and oxidation (often by air or an added oxidant) yields the final aromatic quinoline product.[11] The carboxylic acid and methyl groups from the starting aldehyde remain as substituents on the final heterocyclic structure.

Visualizing the Mechanism: Doebner-von Miller Reaction

doebner_von_miller cluster_reactants Reactants cluster_steps Reaction Sequence cluster_product Product Aniline Aniline Michael Michael Adduct Aniline->Michael Michael Addition FMBA This compound Unsaturated α,β-Unsaturated Intermediate FMBA->Unsaturated Aldol Condensation Ketone Enolizable Ketone (e.g., Acetone) Ketone->Unsaturated Aldol Condensation Unsaturated->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized->Quinoline Dehydration & Oxidation

Caption: Key stages in the Doebner-von Miller synthesis of a substituted quinoline.

Detailed Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol is a representative method adapted from general Doebner-von Miller procedures.[13]

  • Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add aniline (2.0 mmol, 0.18 mL) and concentrated hydrochloric acid (4 mL).

  • Reactant Addition: To the stirred solution, add this compound (1.0 mmol, 164 mg) and pyruvic acid (1.2 mmol, 0.08 mL).

  • Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 3-4 hours. The mixture will darken in color.

  • Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g). Neutralize the mixture by slowly adding a 10% sodium hydroxide solution until the pH is approximately 8-9. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure quinoline-carboxylic acid derivative.

ParameterCondition/ReagentRationale
Amine AnilineProvides the nitrogen atom and one of the benzene rings for the quinoline core.
Carbonyls This compound, Pyruvic acidReact in situ to form the α,β-unsaturated system necessary for the reaction.
Catalyst/Medium Concentrated HClStrong acid catalyst required for both the condensation and cyclization steps.
Temperature 100 °CProvides the necessary activation energy for the multiple steps in the cascade.
Work-up BasificationNeutralizes the acid and precipitates the quinoline product, which is typically insoluble in water.

Multicomponent Reactions (MCRs): A Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity.[14][15] The bifunctional nature of this compound makes it an excellent substrate for MCRs, such as the Ugi four-component reaction (U-4CR).

Causality and Mechanistic Insight

In an Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By using this compound, the molecule can serve as both the aldehyde and the carboxylic acid component in an intramolecular Ugi-type reaction, or more commonly, as one of the two components in an intermolecular reaction.

In a standard Ugi-4CR, the aldehyde and amine first form an imine. The carboxylic acid protonates the imine, and the resulting carboxylate anion and iminium cation form an ion pair. The nucleophilic isocyanide then adds to the iminium carbon, forming a nitrilium ion intermediate. Finally, this intermediate is trapped by the carboxylate anion in a Mumm rearrangement to yield the final stable α-acylamino amide product.[16] This pathway allows for the rapid assembly of complex, peptide-like scaffolds decorated with the 2-methylbenzoyl moiety.

Visualizing the Workflow: Ugi Four-Component Reaction

ugi_reaction cluster_reactants Four Components cluster_steps Reaction Cascade cluster_product Product Aldehyde Aldehyde (e.g., this compound) Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Adduct α-Adduct (Nitrile) Isocyanide->Adduct Passerini-type reaction CarboxylicAcid Carboxylic Acid (Can be a separate molecule) CarboxylicAcid->Adduct Passerini-type reaction Imine->Adduct Passerini-type reaction Rearrangement Mumm Rearrangement Adduct->Rearrangement UgiProduct α-Acylamino Amide Rearrangement->UgiProduct

Caption: A simplified workflow of the Ugi four-component reaction (U-4CR).

Detailed Experimental Protocol: Ugi Synthesis of an α-Acylamino Amide

This protocol is a representative method adapted from general Ugi reaction procedures.[16]

  • Setup: In a 50 mL flask, add this compound (1.0 mmol, 164 mg) as the aldehyde component, benzylamine (1.0 mmol, 0.11 mL), and acetic acid (1.0 mmol, 0.06 mL) to methanol (10 mL).

  • Stirring: Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 0.11 mL) to the solution. The reaction may be mildly exothermic.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: After the reaction is complete (as determined by TLC), remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (1 x 15 mL) and saturated sodium bicarbonate solution (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization (e.g., from ethyl acetate/hexanes).

ComponentExampleRole in Reaction
Aldehyde This compoundProvides the electrophilic carbon for initial imine formation.
Amine BenzylamineProvides the nitrogen for the imine and the final amide.
Carboxylic Acid Acetic AcidProtonates the imine and acts as the nucleophile in the final step.
Isocyanide tert-Butyl isocyanideUnique C1 synthon that undergoes insertion between the iminium and carboxylate.
Solvent MethanolPolar protic solvent that effectively solubilizes all components.

Conclusion

This compound is a potent and versatile building block for the synthesis of diverse heterocyclic systems. Its bifunctional nature, with aldehyde and carboxylic acid groups in a para-relationship, makes it an ideal candidate for intermolecular reactions that build molecular complexity. By strategically employing classic named reactions like the Pictet-Spengler and Doebner-von Miller, as well as modern, efficiency-focused methods like multicomponent reactions, researchers can access a wide array of substituted quinolines, tetrahydro-β-carbolines, and complex acyclic precursors. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists in drug discovery and materials science to unlock the full potential of this valuable synthon.

References

Application Notes and Protocols: 4-Formyl-2-methylbenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctional Scaffolds in Medicinal Chemistry

In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Bifunctional molecules, possessing two distinct reactive centers, offer a streamlined approach to the synthesis of complex molecular architectures. 4-Formyl-2-methylbenzoic acid (C₉H₈O₃) is an exemplar of such a strategic building block.[1] Its structure, featuring a reactive aldehyde (formyl) group and a carboxylic acid moiety on a substituted benzene ring, provides medicinal chemists with a versatile platform for the construction of a diverse array of pharmacologically active agents. The presence of the methyl group at the ortho-position to the carboxylic acid introduces specific steric and electronic effects that can be exploited to fine-tune the physicochemical and pharmacokinetic properties of the resulting drug candidates.[2][3]

This technical guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their quest for novel therapeutics. Detailed protocols for key transformations are provided, alongside a discussion of the rationale behind experimental choices and the potential impact of the unique structural features of this molecule.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the chemical characteristics of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₈O₃--INVALID-LINK--[1]
Molecular Weight 164.16 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 503470-23-3--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--

The reactivity of this compound is dictated by its two functional groups: the aldehyde and the carboxylic acid. These groups can be addressed sequentially or, in some cases, simultaneously, to achieve a variety of synthetic outcomes.

The Role of the Ortho-Methyl Group

The methyl group at the 2-position exerts a significant influence on the molecule's reactivity and its behavior in biological systems. This "magic methyl" effect, as it is sometimes referred to in medicinal chemistry, can lead to profound improvements in a drug candidate's profile.[4]

  • Steric Hindrance: The methyl group can provide steric shielding around the carboxylic acid, potentially influencing its reactivity in esterification or amidation reactions. This steric bulk can also play a crucial role in directing the conformation of the final molecule, which can be critical for high-affinity binding to a biological target.

  • Electronic Effects: As an electron-donating group, the methyl substituent can subtly modulate the electronic properties of the aromatic ring, which can impact reaction rates and the pKa of the carboxylic acid.

  • Metabolic Stability: The presence of a methyl group can block potential sites of metabolism on the aromatic ring, leading to improved pharmacokinetic properties such as a longer half-life.[3]

  • Solubility and Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.[4]

Synthetic Applications in Pharmaceutical Research

The dual functionality of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic and polyfunctional compounds, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Heterocyclic Scaffolds

The aldehyde group of this compound is a key handle for the construction of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals.[5]

Isoindolinones and phthalazinones are important structural motifs found in a variety of biologically active compounds. Multicomponent reactions involving substituted benzaldehydes provide an efficient route to these scaffolds.[6][7]

Diagram 1: General Synthetic Strategy for Heterocycle Formation

G A This compound C Condensation A->C B Amine/Hydrazine (R-NH2 / R-NHNH2) B->C D Intramolecular Cyclization C->D Formation of Imine/Hydrazone Intermediate E Heterocyclic Core (e.g., Isoindolinone, Phthalazinone) D->E G cluster_reactants Reactants cluster_product Product A This compound C Schiff Base or Hydrazone Derivative A->C Condensation (-H2O) B Primary Amine (R-NH2) or Hydrazide (R-CONHNH2) B->C

References

Catalytic Applications of 4-Formyl-2-methylbenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel catalytic systems is a cornerstone of innovation. This document provides an in-depth guide to the catalytic applications of derivatives of 4-formyl-2-methylbenzoic acid. While direct catalytic applications of this compound itself are not extensively documented in current literature, its structural motifs—a carboxylic acid and a formyl group on a substituted benzene ring—present a versatile platform for the design and synthesis of highly effective catalysts.

This guide will delve into the derivatization of this compound to create potent catalytic entities. We will explore its role in the formation of metal complexes that function as catalysts and the potential for developing purely organic catalysts. The causality behind experimental choices and self-validating protocols are central to the methodologies presented herein, ensuring scientific integrity and practical applicability.

Introduction to this compound as a Catalytic Scaffold

This compound is a multifunctional molecule possessing both a carboxylic acid and an aldehyde (formyl) group. This unique combination allows for selective modifications at two distinct reactive sites, making it an ideal starting material for the synthesis of more complex molecules with tailored catalytic activities.

The carboxylic acid group can be readily converted into esters or amides, or it can be used to anchor the molecule to a solid support. The formyl group is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and, most importantly for catalysis, the formation of imines and Schiff bases. These derivatives are frequently employed as ligands in transition metal catalysis.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₉H₈O₃--INVALID-LINK--[1]
Molecular Weight164.16 g/mol --INVALID-LINK--[1]
IUPAC NameThis compound--INVALID-LINK--[1]
Physical DescriptionSolid--INVALID-LINK--[2]

Derivatization for Catalytic Applications: The Gateway to Functionality

The true catalytic potential of this compound is unlocked through its derivatization. The strategic modification of its functional groups allows for the creation of ligands that can coordinate with metal centers to form active catalysts, or the development of purely organic catalysts.

Synthesis of Schiff Base Ligands

A primary application of aromatic aldehydes in catalysis is the synthesis of Schiff base ligands through condensation with primary amines. These ligands are renowned for their ability to form stable complexes with a wide range of transition metals. The resulting metal complexes have been shown to be effective catalysts in various organic transformations.

Protocol 1: General Synthesis of a Schiff Base Ligand from this compound

Objective: To synthesize a Schiff base ligand by reacting this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline derivative)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

  • Addition of Amine: To this solution, add 1.0 to 1.1 equivalents of the chosen primary amine.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Stir the mixture at room temperature or under reflux for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Causality: The condensation reaction between the aldehyde and the amine is a reversible process. The removal of water, either by azeotropic distillation or by carrying out the reaction in a dry solvent, drives the equilibrium towards the formation of the Schiff base. The methyl and carboxylic acid groups on the phenyl ring can influence the electronic properties and steric hindrance of the resulting ligand, which in turn affects the catalytic activity of its metal complexes.

Workflow for Schiff Base Ligand Synthesis and Application:

G cluster_synthesis Ligand Synthesis cluster_application Catalyst Formation & Application Start This compound + Primary Amine Reaction Condensation Reaction (Solvent, optional Catalyst) Start->Reaction Mix Purification Purification (Recrystallization/Chromatography) Reaction->Purification Isolate Ligand Schiff Base Ligand Purification->Ligand Complexation Complexation Reaction Ligand->Complexation Metal Metal Precursor (e.g., Metal Acetate) Metal->Complexation Catalyst Metal-Schiff Base Catalyst Complexation->Catalyst Catalytic_Reaction Target Catalytic Reaction (e.g., Oxidation, Reduction) Catalyst->Catalytic_Reaction Product Desired Product Catalytic_Reaction->Product

Caption: From Building Block to Catalyst.

Metal Complexes in Catalysis

Derivatives of benzoic acids are instrumental in forming metal-organic frameworks (MOFs) and other coordination complexes with catalytic applications.[3] For instance, zinc(II) complexes of 4-acetylbenzoic acid have been synthesized and shown to have catalytic activity in the oxidation of benzyl alcohol.[4] While this is a different derivative, it highlights the principle that the carboxylic acid moiety can coordinate with metal ions to create catalytically active centers.

The formyl group in this compound derivatives can also participate in the coordination to a metal center, or it can be further modified to introduce other donor atoms. The resulting metal complexes can catalyze a variety of reactions, including:

  • Oxidation Reactions: The aerobic oxidation of alcohols is a key industrial process. Metal complexes with ligands derived from formylbenzoic acids can act as catalysts for these transformations.

  • Reduction Reactions: The selective reduction of functional groups is crucial in organic synthesis. Chiral metal complexes can be used for asymmetric reductions.

  • Carbon-Carbon Bond Forming Reactions: Reactions like the Suzuki-Miyaura cross-coupling are fundamental in the synthesis of complex organic molecules, and ligands derived from substituted benzoic acids can be employed in these reactions.[3]

Protocol 2: Synthesis of a Metal Complex with a Schiff Base Ligand

Objective: To synthesize a metal complex using a Schiff base ligand derived from this compound.

Materials:

  • Synthesized Schiff base ligand (from Protocol 1)

  • Metal salt (e.g., Zinc(II) acetate, Copper(II) acetate)

  • Appropriate solvent (e.g., Methanol, Ethanol, DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Dissolution: Dissolve the Schiff base ligand in a suitable solvent in a round-bottom flask.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The formation of the complex is often indicated by a color change or precipitation.

  • Isolation: The resulting metal complex can be isolated by filtration if it precipitates. If the complex is soluble, the solvent is removed under reduced pressure.

  • Purification: The crude complex can be washed with the solvent to remove any unreacted starting materials and then dried under vacuum.

Trustworthiness of the Protocol: The successful synthesis of the metal complex can be verified through various analytical techniques such as FT-IR spectroscopy (to observe changes in the C=N and COO⁻ stretching frequencies upon coordination), UV-Vis spectroscopy, and single-crystal X-ray diffraction for definitive structural elucidation.

Potential in Organocatalysis

Beyond metal catalysis, derivatives of this compound have potential in the burgeoning field of organocatalysis. The formyl group can be transformed into various functionalities that can act as organocatalytic moieties. For example, reduction of the formyl group to a hydroxymethyl group, followed by further functionalization, could lead to the development of chiral catalysts for asymmetric synthesis.

Logical Pathway for Developing an Organocatalyst:

G Start This compound Step1 Reduction of Formyl Group (e.g., with NaBH4) Start->Step1 Intermediate1 4-(Hydroxymethyl)-2-methylbenzoic Acid Step1->Intermediate1 Step2 Functionalization of Hydroxymethyl Group (e.g., conversion to a chiral amine) Intermediate1->Step2 Intermediate2 Chiral Derivative Step2->Intermediate2 Step3 Modification of Carboxylic Acid (e.g., amidation with a chiral auxiliary) Intermediate2->Step3 Organocatalyst Potential Organocatalyst Step3->Organocatalyst

Caption: Organocatalyst Design Pathway.

Conclusion and Future Outlook

This compound and its derivatives represent a promising, yet underexplored, class of compounds for the development of novel catalysts. The presence of two distinct and highly versatile functional groups provides a rich playground for synthetic chemists to design and create a wide array of ligands for metal-based catalysis and to construct innovative organocatalysts.

The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers venturing into this exciting area. The key to unlocking the full catalytic potential of these molecules lies in the systematic exploration of their derivatives and a thorough investigation of their structure-activity relationships in various catalytic transformations. As the demand for more efficient, selective, and sustainable catalytic processes grows, the contributions from the study of such versatile building blocks will undoubtedly be of significant value.

References

Application Note & Protocol: Synthesis of Methyl 4-Formyl-2-methylbenzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 4-formyl-2-methylbenzoate, a valuable building block in pharmaceutical and materials science research. We present a detailed protocol for the acid-catalyzed esterification of 4-formyl-2-methylbenzoic acid with methanol, a classic transformation known as the Fischer-Speier esterification. This application note delves into the mechanistic underpinnings of the reaction, explores critical process parameters, and offers a step-by-step guide from reaction setup to product purification and characterization. The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the chemical process.

Introduction: Significance and Synthetic Strategy

Methyl 4-formyl-2-methylbenzoate is a bifunctional organic molecule featuring both an aldehyde and a methyl ester group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecular architectures. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations, while the ester provides a handle for amide bond formation or reduction to an alcohol.

The most direct and atom-economical approach for the synthesis of methyl 4-formyl-2-methylbenzoate is the Fischer-Speier esterification of the parent carboxylic acid, this compound.[1] This method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product, which will be discussed in detail.[2][3][4]

Reaction Mechanism and Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which significantly enhances the electrophilicity of the carbonyl carbon.[5][6] Subsequently, the weakly nucleophilic alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers then facilitates the elimination of a water molecule and regeneration of the acid catalyst, yielding the final ester product.[5][6]

The use of a large excess of the alcohol (in this case, methanol) serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4][7]

Experimental Protocol

This protocol details the esterification of this compound using methanol and a catalytic amount of sulfuric acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Methanol (MeOH)AnhydrousCommercially AvailableShould be dry to favor ester formation.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCaution: Highly corrosive.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution---For neutralization.
Brine (Saturated NaCl)------For washing.
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially AvailableFor drying the organic phase.
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction.
HexanesReagent GradeCommercially AvailableFor purification.
Reaction Setup and Procedure

Step 1: Reactant Preparation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of carboxylic acid).

Step 2: Catalyst Addition

  • Cool the solution in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic.

Step 3: Reflux

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C).

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

Step 4: Quenching and Work-up

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis. Alternatively, recrystallization from a suitable solvent system can be employed.

Characterization

The identity and purity of the final product, methyl 4-formyl-2-methylbenzoate, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Dissolve this compound in anhydrous Methanol Catalyst Add conc. H₂SO₄ (Catalyst) Reagents->Catalyst Cooling Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Quench Quench with ice-water Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Workflow for the synthesis of methyl 4-formyl-2-methylbenzoate.

Chemical Transformation

The following diagram depicts the overall chemical reaction.

Caption: Fischer esterification of this compound.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction is a common issue. Ensure the use of anhydrous methanol and a sufficient reflux time. The amount of catalyst can also be optimized.

  • Side Reactions: The aldehyde functionality is generally stable under these acidic conditions, but prolonged reaction times at high temperatures should be avoided to prevent potential side reactions.

  • Purification Challenges: If the crude product is difficult to purify by column chromatography, consider conversion to a crystalline derivative for purification, followed by regeneration of the aldehyde.

Conclusion

The Fischer-Speier esterification is a robust and scalable method for the synthesis of methyl 4-formyl-2-methylbenzoate from its corresponding carboxylic acid. This application note provides a detailed and well-rationalized protocol to guide researchers in the successful synthesis and purification of this important chemical intermediate. By understanding the underlying principles and potential pitfalls, scientists can confidently apply this methodology in their research and development endeavors.

References

synthesis of Schiff bases from 4-Formyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Schiff Bases from 4-Formyl-2-methylbenzoic Acid: Protocols and Applications

Introduction: The Versatility of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.[1][2] Their significance extends far beyond their straightforward synthesis, underpinning a vast array of applications. The electrophilic carbon and nucleophilic nitrogen within the imine bond create a hub for chemical reactivity, making them valuable intermediates in organic synthesis.[1]

Furthermore, the azomethine linkage is a critical structural motif for bioactivity, bestowing upon these molecules a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[3][4][5] In coordination chemistry, Schiff bases are prized as versatile ligands capable of forming stable complexes with various metal ions, leading to novel materials and catalysts.[3][5]

This application note provides a comprehensive guide to the synthesis of Schiff bases using this compound as the aldehyde precursor. This particular starting material is of special interest as it possesses two distinct functional groups: the formyl group, which participates in imine formation, and the carboxylic acid group, which can be used for subsequent modifications, influencing solubility, or acting as an additional coordination site in metal complexes. This dual functionality makes the resulting Schiff bases highly attractive scaffolds for drug discovery and materials science.

The Underlying Chemistry: Mechanism of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary, well-understood steps.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde (the formyl group of this compound). This addition breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming an unstable, zwitterionic intermediate which quickly protonates to a neutral hemiaminal (also known as a carbinolamine).[3][6]

  • Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable imine. This dehydration step is the rate-limiting step and is typically catalyzed by a small amount of acid. The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O). Subsequently, the nitrogen's lone pair forms a double bond with the carbon, expelling the water molecule and forming the final Schiff base product.[8][9]

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Reactants This compound + Primary Amine (R-NH₂) Hemiaminal Unstable Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Protonation Protonation of -OH group (Acid Catalyst) Product Schiff Base Product + Water (H₂O) Protonation->Product Elimination of Water

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: A Step-by-Step Guide

This section details a reliable and reproducible general protocol for the .

Materials and Equipment
  • Reagents:

    • This compound (C₉H₈O₃)

    • Primary amine (e.g., aniline, 4-aminoantipyrine, 2-aminothiazole)

    • Solvent: Absolute Ethanol or Methanol

    • Catalyst: Glacial Acetic Acid

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Beakers and graduated cylinders

    • Thin Layer Chromatography (TLC) plates and chamber

General Synthesis Procedure
  • Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 20-30 mL). Stir the solution using a magnetic stirrer until the solid is fully dissolved.

  • Amine Addition: To this solution, add 1.0 equivalent of the chosen primary amine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (typically 2-3 drops) to the reaction mixture. The acid is crucial for facilitating the dehydration step.[9][10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-4 hours.[9] The formation of a precipitate is often observed as the reaction progresses.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.

  • Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final Schiff base.

G A 1. Dissolve Aldehyde in Ethanol B 2. Add Primary Amine & Acetic Acid Catalyst A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to Room Temp & Ice Bath C->D E 5. Filter Precipitate (Vacuum Filtration) D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Product F->G

Caption: Experimental workflow for Schiff base synthesis.

Reaction Parameters Summary
ParameterDescription
Aldehyde This compound
Amine Various primary amines (aliphatic or aromatic)
Molar Ratio 1:1 (Aldehyde:Amine)
Solvent Absolute Ethanol or Methanol
Catalyst Glacial Acetic Acid (catalytic amount)
Temperature Reflux (~78 °C for Ethanol)
Time 2-4 hours
Work-up Cooling, filtration, and washing

Structural Characterization: Validating the Product

Confirming the identity and purity of the synthesized compound is a critical step. Several spectroscopic techniques are employed for this purpose.

  • FT-IR Spectroscopy: This is one of the most direct methods to confirm the formation of the Schiff base. The key is to observe the disappearance of reactant peaks and the appearance of the product's characteristic imine peak.

    • Disappearance: Look for the absence of the strong C=O stretching band from the aldehyde group (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).

    • Appearance: A new, strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N (azomethine) bond formation.[11] The broad O-H stretch from the carboxylic acid group will remain (around 2500-3300 cm⁻¹).

  • ¹H NMR Spectroscopy: Proton NMR provides detailed information about the electronic environment of the hydrogen atoms in the molecule.

    • The most diagnostic signal is a singlet in the δ 8.0-9.0 ppm range, corresponding to the proton of the azomethine group (-CH=N-).

    • The signal for the aldehyde proton (-CHO) from the starting material, typically found at δ 9.5-10.5 ppm, should be completely absent in the final product spectrum.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized Schiff base, providing definitive evidence that the desired condensation reaction has occurred.

Expected Spectroscopic Data
TechniqueKey SignalExpected Position / Observation
FT-IR C=N StretchAppearance of a band at ~1600-1650 cm⁻¹
C=O Stretch (Aldehyde)Disappearance of band at ~1680-1700 cm⁻¹
¹H NMR Azomethine Proton (-CH=N-)Appearance of a singlet at δ 8.0-9.0 ppm
Aldehyde Proton (-CHO)Disappearance of singlet at δ 9.5-10.5 ppm
Mass Spec Molecular Ion Peak [M]⁺Corresponds to the calculated molecular weight

Applications in Drug Development and Beyond

The Schiff bases derived from this compound are not just synthetic curiosities; they are platforms for developing functional molecules with significant potential.

  • Drug Discovery and Medicinal Chemistry: The imine group is a well-established pharmacophore that can interact with biological targets.[2] These compounds are frequently screened for a variety of biological activities. The carboxylic acid moiety can improve aqueous solubility or serve as a handle to link the molecule to other pharmacophores or drug delivery systems.[1]

  • Coordination Chemistry and Catalysis: The imine nitrogen and the carboxylic oxygen can act as donor atoms to chelate metal ions.[5] The resulting metal complexes have applications in catalysis, acting as mimics for metallo-enzymes or as catalysts for industrial processes.[2]

  • Biomedical Materials: Dynamic covalent bonds, such as the imine linkage, are increasingly used to create "smart" materials.[12] For example, Schiff base linkages can be used to form self-healing hydrogels for tissue engineering or stimuli-responsive systems for controlled drug release. The benzoic nature of the imine bond in these compounds can enhance hydrolytic stability compared to aliphatic Schiff bases.[12]

G cluster_synthesis Synthesis cluster_applications Potential Applications SB {Synthesized Schiff Base | From this compound} MC Metal Complexation (Catalysis, Sensors) SB->MC BS Biological Screening (Antimicrobial, Anticancer) SB->BS MS Advanced Materials (Smart Hydrogels, Polymers) SB->MS

Caption: Application pathways for the synthesized Schiff bases.

Conclusion

The represents a straightforward yet powerful method for generating multifunctional molecules. The protocol described herein is robust and adaptable for a wide range of primary amines. The resulting compounds, equipped with both the versatile imine linkage and a modifiable carboxylic acid group, serve as valuable platforms for innovation in drug discovery, coordination chemistry, and materials science. Rigorous spectroscopic characterization is essential to ensure the structural integrity of these compounds, paving the way for their successful application in these exciting fields.

References

Application Notes and Protocols for the Use of 4-Formyl-2-methylbenzoic Acid in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Functionalized Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for a vast array of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery.[1][2][3][4] The properties of a MOF are intrinsically linked to the chemical nature of its constituent building blocks: the metal secondary building unit (SBU) and the organic linker.[5][6]

This application note focuses on a particularly strategic organic linker, 4-Formyl-2-methylbenzoic acid . This molecule offers a unique combination of a carboxylate group for coordination to the metal center, a methyl group that introduces steric influence and can modify the framework's hydrophobicity, and a reactive aldehyde (formyl) group. The aldehyde is particularly significant as it provides a versatile handle for post-synthetic modification (PSM), allowing for the covalent attachment of other functional molecules after the MOF has been assembled.[7] This capability opens the door to creating highly tailored materials with precisely engineered properties.

This guide will provide a detailed overview of the synthesis of MOFs using this compound, including a comprehensive, step-by-step protocol, the rationale behind experimental choices, and potential applications of the resulting frameworks.

Ligand Profile: this compound

The unique trifunctional nature of this linker is key to its utility in advanced MOF synthesis.

  • Carboxylate Group (-COOH): This is the primary coordination site, deprotonating to form a carboxylate that bridges metal centers, forming the robust framework structure. The reactivity of oxygen atoms in carboxylates often leads to the formation of stable secondary building units (SBUs).[8][9]

  • Methyl Group (-CH₃): The methyl group, positioned ortho to the carboxylate, can influence the coordination geometry around the metal center due to steric hindrance. This can affect the resulting topology of the MOF. Furthermore, it increases the hydrophobicity of the linker, which can be advantageous for applications involving the separation or capture of nonpolar molecules.

  • Formyl (Aldehyde) Group (-CHO): This uncoordinated, reactive group is the standout feature. It can participate in a variety of subsequent chemical reactions, such as imine condensation, allowing for the grafting of amines, fluorescent tags, or catalytic moieties directly onto the MOF's internal surface.[7][10][11] This post-synthetic modification capability allows for the creation of multifunctional materials from a single parent framework.[7]

Synthesis of a Representative MOF: A Solvothermal Approach

Solvothermal synthesis is the most common method for producing crystalline MOFs.[12][13] It involves heating the reactants (metal salt and organic linker) in a sealed vessel in the presence of a solvent at a temperature above the solvent's boiling point. This process facilitates the dissolution of precursors and promotes the crystallization of the final MOF product.[12]

The following protocol describes the synthesis of a hypothetical zinc-based MOF, designated here as Zn-FMBA-MOF, using this compound. Zinc is chosen for its well-established coordination chemistry and its relevance in creating biocompatible MOFs for drug delivery applications.[4][8]

Experimental Protocol: Synthesis of Zn-FMBA-MOF

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H-FMBA)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

  • Sonicator

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate (148.7 mg) and 0.5 mmol of this compound (82.1 mg) in 15 mL of N,N-Dimethylformamide (DMF).

    • Causality Explanation: DMF is a high-boiling point, polar aprotic solvent that is excellent for solubilizing both the metal salt and the carboxylic acid linker.[12] An equimolar ratio of metal to linker is a common starting point for MOF synthesis, although this can be varied to optimize crystallinity and phase purity.

  • Sonication:

    • Cap the vial and place it in a sonicator bath for 10-15 minutes to ensure complete dissolution and a homogenous mixture.

    • Causality Explanation: Sonication helps to break up any aggregates of the starting materials, ensuring that the reaction begins from a well-mixed solution, which is crucial for the nucleation and growth of uniform crystals.

  • Solvothermal Reaction:

    • Tightly seal the vial (or transfer the solution to a Teflon-lined autoclave for higher temperatures). Place the vessel in a programmable oven.

    • Heat the mixture to 120°C over 2 hours and hold at this temperature for 24 hours.[4]

    • Cool the oven down to room temperature over a period of 10-12 hours.

    • Causality Explanation: The slow heating and cooling rates are critical for promoting the growth of large, well-defined crystals rather than a polycrystalline powder. The reaction temperature of 120°C provides the necessary thermal energy for the deprotonation of the carboxylic acid and the formation of the metal-ligand coordination bonds.[12] The extended reaction time allows the system to reach thermodynamic equilibrium, resulting in a more stable and crystalline product.

  • Product Isolation and Purification:

    • After cooling, a crystalline precipitate should be visible at the bottom of the vial.

    • Carefully decant the supernatant.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product.

    • Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the crystals. Decant the DMF.

    • Repeat this washing step three times with fresh DMF to remove any unreacted starting materials trapped within the pores.

    • Causality Explanation: The initial product has its pores filled with the high-boiling DMF solvent and unreacted precursors. Multiple washing steps are essential to clean the framework and make the pores accessible.

  • Solvent Exchange and Activation:

    • After the final DMF wash, add 10 mL of a lower-boiling point solvent like methanol.

    • Allow the crystals to soak in methanol for 24 hours, replacing the methanol with a fresh portion every 8 hours.

    • After the final soak, isolate the crystals by centrifugation and dry them under a dynamic vacuum at a slightly elevated temperature (e.g., 60-80°C) for 12 hours.

    • Causality Explanation: This "solvent exchange" step is crucial for activation. Methanol displaces the DMF from the pores and is much easier to remove due to its lower boiling point and weaker interaction with the framework. The final vacuum drying step removes the methanol, yielding a porous, "activated" MOF with a high internal surface area ready for characterization or application.

Visualizing the Workflow

MOF_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Activation P1 Dissolve Zn(NO3)2·6H2O & H-FMBA in DMF P2 Sonicate for 15 min P1->P2 Homogenize R1 Heat to 120°C for 24h P2->R1 R2 Slow Cool to RT R1->R2 Crystallization U1 Isolate Crystals R2->U1 U2 Wash with DMF (3x) U1->U2 U3 Solvent Exchange (MeOH) U2->U3 U4 Dry under Vacuum U3->U4 Final_Product Zn-FMBA-MOF U4->Final_Product Activated MOF

Caption: Solvothermal synthesis workflow for Zn-FMBA-MOF.

Characterization of the Resulting MOF

To confirm the successful synthesis and activation of the Zn-FMBA-MOF, a suite of analytical techniques should be employed.

Technique Purpose Expected Outcome for Zn-FMBA-MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A distinct diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if single-crystal data is available.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the incorporation of the linker and the removal of solvent.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of characteristic peaks for the coordinated carboxylate (~1610 and 1385 cm⁻¹). Presence of the aldehyde C=O stretch (~1700 cm⁻¹).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and confirm the removal of guest solvents.A distinct plateau in the TGA curve up to a certain temperature (e.g., >300°C), followed by a sharp weight loss corresponding to the decomposition of the framework.[8]
Gas Sorption Analysis (N₂ at 77 K) To determine the porosity, specifically the BET surface area and pore volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is expected for a successfully activated MOF.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the integrity of the organic linker after digestion of the MOF in an acidic solution (e.g., DCl/DMSO-d₆).The ¹H NMR spectrum should show peaks corresponding to the aromatic, methyl, and aldehyde protons of the this compound linker.

Applications Enabled by the Formyl Group

The true potential of MOFs synthesized from this compound lies in their capacity for post-synthetic modification (PSM).[7] The accessible aldehyde groups lining the pores act as chemical anchors.

Potential Application Pathways

MOF_Applications cluster_psm Post-Synthetic Modification (PSM) parent_mof Zn-FMBA-MOF (-CHO groups) psm_reaction Reaction with R-NH2 (Amine) parent_mof->psm_reaction modified_mof Functionalized MOF (-CH=N-R groups) psm_reaction->modified_mof app1 Drug Delivery modified_mof->app1 app2 Heterogeneous Catalysis modified_mof->app2 app3 Chemical Sensing modified_mof->app3

Caption: Post-synthetic modification of an aldehyde-tagged MOF.

  • Targeted Drug Delivery: Amine-containing drug molecules can be covalently attached to the framework via an imine linkage. This could provide a mechanism for controlled release, as the imine bond can be designed to be cleavable under specific physiological conditions (e.g., lower pH in tumor microenvironments).[9]

  • Heterogeneous Catalysis: Chiral amines or organometallic catalysts can be grafted onto the MOF. The framework provides a robust, high-surface-area support that prevents catalyst leaching and allows for easy recovery and reuse.[6][14]

  • Chemical Sensing: Fluorophores with amine groups can be attached to the framework. The fluorescence of the resulting MOF could be quenched or enhanced upon binding of a specific analyte, creating a highly sensitive and selective chemical sensor.[11][15][16] For example, MOFs have been designed to detect nitroaromatics or specific metal ions.[15][16]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced Metal-Organic Frameworks. Its structure allows for the creation of robust, porous materials with a key advantage: the presence of reactive aldehyde groups that enable straightforward post-synthetic modification. This feature transforms the MOF from a simple porous solid into a sophisticated, customizable platform for a wide range of high-value applications, from targeted therapeutics to advanced catalysis and sensing. The protocol and principles outlined in this note provide a solid foundation for researchers to explore the vast potential of this strategic organic linker.

References

Application Notes: 4-Formyl-2-methylbenzoic Acid as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Logic of Aldehyde-Based Fluorescent Probes

Fluorescent probes are indispensable tools in modern chemical biology, diagnostics, and materials science, enabling the visualization and quantification of specific analytes with high sensitivity and selectivity. The design of these molecular sensors hinges on a fundamental principle: a modulatable fluorophore appended to a selective recognition moiety. A common and highly effective strategy for probe synthesis involves the use of aromatic aldehydes as versatile precursors. The aldehyde group provides a reactive handle for covalently linking the fluorophore backbone to a recognition unit, often through the formation of a Schiff base (imine) linkage.

This application note explores the potential of 4-formyl-2-methylbenzoic acid as a precursor for developing novel fluorescent probes. While the literature on this specific precursor is emerging, we will use the closely related and well-documented analogue, 4-formylbenzoic acid , to establish the core principles, synthesis, and application of a representative fluorescent chemosensor. The structural features of these precursors—a reactive aldehyde, a conjugatable aromatic ring, and a carboxylic acid group for modulating solubility or providing an additional coordination site—make them powerful building blocks for sophisticated sensor design.

The central mechanism we will explore is Chelation-Enhanced Fluorescence (CHEF) . Many Schiff base ligands are weakly fluorescent due to non-radiative decay pathways, such as photoinduced electron transfer (PeT) or C=N isomerization. Upon coordination with a target metal ion, a rigid chelate complex forms. This structural rigidification inhibits the non-radiative decay processes, leading to a significant enhancement of fluorescence intensity—a "turn-on" response that is ideal for sensing applications.

PART 1: Synthesis of a Model Probe from 4-Formylbenzoic Acid

We will detail the synthesis of a model Schiff base probe, N,N'-bis(4-carboxybenzylidene)ethane-1,2-diamine (hereafter BCBEDA ), via the condensation of 4-formylbenzoic acid and ethylenediamine. This reaction is a cornerstone of dynamic covalent chemistry and provides a straightforward route to a bidentate ligand capable of coordinating with metal ions.

Causality in Synthesis Design:
  • Precursor Choice: 4-formylbenzoic acid is selected for its bifunctionality. The aldehyde group is the primary site for the Schiff base reaction, while the carboxylic acid group enhances water solubility and can participate as a secondary binding site for a metal cation.

  • Linker Choice: Ethylenediamine is a simple, flexible diamine that provides two nitrogen atoms, which, along with the imine nitrogens, create a stable N4 coordination pocket suitable for tetrahedral metal ions like Zn²⁺.

  • Reaction Conditions: The condensation is typically carried out in a protic solvent like ethanol or methanol, which facilitates both the dissolution of reactants and the removal of the water byproduct, driving the equilibrium towards the imine product. A catalytic amount of acid is sometimes used to accelerate the reaction but is often unnecessary.

Workflow for Probe Synthesis

cluster_0 Step 1: Reactant Dissolution cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Characterization A Dissolve 4-Formylbenzoic Acid in Ethanol C Combine Solutions & Reflux for 4-6 hours A->C B Dissolve Ethylenediamine in Ethanol B->C D Cool Reaction Mixture C->D E Collect Precipitate by Filtration D->E F Wash with Cold Ethanol E->F G Dry Under Vacuum F->G H Verify Structure: ¹H NMR, ¹³C NMR, FT-IR, HRMS G->H

Caption: General workflow for the synthesis of the BCBEDA probe.

Detailed Synthesis Protocol: BCBEDA Probe
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-formylbenzoic acid (3.00 g, 20.0 mmol) in 40 mL of absolute ethanol with gentle heating.

  • Addition of Amine: In a separate beaker, dissolve ethylenediamine (0.60 g, 10.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring solution of 4-formylbenzoic acid at room temperature.

  • Reaction: Upon addition, the mixture may become cloudy. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol (2 x 15 mL) and diethyl ether (1 x 15 mL) to remove unreacted starting materials.

  • Drying: Dry the purified white solid in a vacuum oven at 60 °C for 12 hours. The expected yield is typically >85%.

  • Characterization: The final product should be characterized by standard spectroscopic methods (¹H NMR, FT-IR, and High-Resolution Mass Spectrometry) to confirm its identity and purity. The carboxylic acid protons should be visible in the ¹H NMR spectrum, and the C=N imine stretch should be observable in the FT-IR spectrum (typically around 1630-1650 cm⁻¹).

PART 2: Application in Fluorescent Sensing of Zinc (II)

The BCBEDA probe is designed to be a "turn-on" fluorescent sensor for Zn²⁺. The sensing mechanism is based on the principles of CHEF and inhibition of C=N isomerization.

Sensing Mechanism: From Quenched to Fluorescent

cluster_0 Free Ligand State cluster_1 Analyte Binding cluster_2 Complexed State Ligand BCBEDA Probe (Weakly Fluorescent) Decay Non-Radiative Decay (C=N Isomerization) Ligand->Decay Energy Loss Zn Zn²⁺ Ion Ligand->Zn + Analyte Rigid Rigid Conformation (Isomerization Inhibited) Complex [Zn(BCBEDA)] Complex (Highly Fluorescent) Zn->Complex Chelation Complex->Rigid Structural Lock

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ sensing.

In the absence of Zn²⁺, the BCBEDA ligand is conformationally flexible. The energy absorbed upon excitation is efficiently dissipated through non-radiative pathways, particularly the free rotation and isomerization around the C=N double bonds, resulting in very weak fluorescence.

Upon the addition of Zn²⁺, the ion is chelated by the four nitrogen atoms of the Schiff base ligand. This coordination forms a rigid, planar complex. This structural rigidification restricts the C=N isomerization, effectively closing the non-radiative decay channel. As a result, the excited state energy is released radiatively, leading to a dramatic increase in fluorescence quantum yield and a "turn-on" signal.

Photophysical Properties

The following table summarizes the typical photophysical properties expected for the BCBEDA probe and its zinc complex, based on data from analogous systems reported in the literature.

PropertyBCBEDA (Free Probe)[Zn(BCBEDA)] Complex
Absorption λmax (nm) ~330~345
Emission λmax (nm) ~420~435
Stokes Shift (nm) ~90~90
Quantum Yield (Φ) < 0.01> 0.20
Appearance ColorlessColorless
Fluorescence Very Weak BlueStrong Blue
Protocol for Fluorometric Titration of Zn²⁺

This protocol describes how to determine the sensitivity and selectivity of the BCBEDA probe for Zn²⁺ ions.

  • Stock Solution Preparation:

    • Probe Stock (1 mM): Prepare a 1 mM stock solution of BCBEDA in a suitable solvent system, such as a 1:1 mixture of DMSO/HEPES buffer (10 mM, pH 7.4). The carboxylic acid groups ensure solubility in buffered aqueous solutions.

    • Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of various metal perchlorate or nitrate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Ni(ClO₄)₂, etc.) in deionized water. Perchlorate and nitrate are chosen as they are typically non-coordinating and non-quenching anions.

  • Selectivity Assay:

    • To a series of fluorescence cuvettes, add 2 mL of the solvent system (DMSO/HEPES).

    • To each cuvette, add 20 µL of the BCBEDA stock solution to achieve a final concentration of 10 µM.

    • To each cuvette, add 20 µL of a different metal ion stock solution (final concentration 100 µM, a 10-fold excess). Include a blank with only the probe.

    • Gently mix and incubate for 5 minutes at room temperature.

    • Measure the fluorescence emission spectrum for each sample (e.g., Excitation at 345 nm, Emission scan from 380-600 nm).

    • Plot the fluorescence intensity at the emission maximum (~435 nm) for each metal ion to visualize selectivity. A significant increase should only be observed for Zn²⁺.

  • Titration for Sensitivity and Binding Stoichiometry:

    • Prepare a cuvette containing 2 mL of a 10 µM solution of BCBEDA in the DMSO/HEPES buffer.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots (e.g., 1-5 µL) of a 1 mM Zn(ClO₄)₂ stock solution.

    • After each addition, mix thoroughly, wait 1-2 minutes for equilibration, and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

    • Plot the fluorescence intensity at 435 nm against the concentration of Zn²⁺. From this curve, the limit of detection (LOD) can be calculated using the 3σ/k method.

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions where the total concentration of [BCBEDA] + [Zn²⁺] is constant (e.g., 20 µM), but the mole fraction of Zn²⁺ varies from 0 to 1.

    • Measure the fluorescence intensity for each solution at 435 nm.

    • Plot the fluorescence intensity against the mole fraction of Zn²⁺. The maximum of the plot will indicate the stoichiometric ratio of the complex. For BCBEDA and Zn²⁺, this is expected to be at a mole fraction of 0.5, confirming a 1:1 binding stoichiometry.

Conclusion and Future Outlook

Using 4-formylbenzoic acid as a readily accessible precursor, we have outlined the synthesis and application of a model Schiff base fluorescent probe, BCBEDA, for the selective "turn-on" detection of Zn²⁺. The principles demonstrated here—Schiff base condensation, chelation-enhanced fluorescence, and fluorometric titration—provide a robust framework for researchers and drug development professionals.

The precursor at the core of the topic, This compound , offers an intriguing avenue for next-generation probe design. The additional methyl group at the 2-position could introduce subtle but significant steric and electronic effects. It may influence the planarity of the final metal complex, potentially fine-tuning the photophysical properties such as quantum yield and emission wavelength. Furthermore, this steric hindrance could modulate the probe's binding affinity and selectivity for different metal ions. Future work should focus on the direct synthesis and characterization of probes from this specific precursor to experimentally validate these hypotheses and unlock new potential in the field of fluorescent sensing.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formyl-2-methylbenzoic acid (CAS 503470-23-3)[1]. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this valuable bifunctional building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to equip you with the expertise to overcome common challenges and achieve a successful synthesis.

Introduction: The Synthetic Challenge

This compound is a useful intermediate in organic synthesis due to its ortho-methyl group and the para-formyl and carboxyl functionalities, which allow for diverse chemical transformations. However, its synthesis is not without challenges. The primary difficulties arise from achieving regioselective functionalization and preventing unwanted side reactions, such as over-oxidation or reactions involving the carboxylic acid group. This guide will focus on the two most plausible synthetic strategies and the hurdles you may encounter with each.

Part 1: Troubleshooting Guide & Methodologies

We will explore two primary synthetic routes to this compound, each with its own set of challenges and advantages.

Route 1: Selective Oxidation of 2,4-Dimethylbenzoic Acid

This approach is conceptually straightforward but presents a significant challenge in regioselectivity. The goal is to selectively oxidize the methyl group at the 4-position while leaving the methyl group at the 2-position and the carboxylic acid untouched.

Troubleshooting Common Issues in Selective Oxidation

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low to No Conversion 1. Inactive oxidizing agent. 2. Insufficient reaction temperature or time. 3. Poor solubility of the starting material.1. Use freshly prepared or commercially sourced, high-quality oxidizing agents like activated Manganese(IV) oxide (MnO₂). The activity of MnO₂ can vary significantly.[2] 2. Incrementally increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Choose a solvent in which 2,4-dimethylbenzoic acid has better solubility at the reaction temperature, such as dioxane or a chlorinated solvent.
Over-oxidation to Dicarboxylic Acid 1. Oxidizing agent is too strong. 2. Prolonged reaction time or excessive temperature.1. Employ milder oxidizing agents. While strong oxidants like KMnO₄ or H₂CrO₄ will oxidize both methyl groups to carboxylic acids, a carefully activated MnO₂ is known for more selective oxidation of benzylic alcohols to aldehydes.[2][3] 2. Monitor the reaction closely and quench it as soon as the desired product is the major component.
Formation of Isomeric 2-Formyl-4-methylbenzoic Acid The 2-methyl group is also susceptible to oxidation.This is the primary challenge of this route. Strategies to favor 4-methyl oxidation are limited but could involve exploring sterically hindered oxidizing agents or catalyst systems that show electronic preference. Non-covalent interaction-controlled site-selective oxidation is an emerging area that could offer solutions.[4]
Difficult Purification 1. Similar polarity of the starting material, product, and byproducts. 2. Presence of acidic impurities.1. Column chromatography is often necessary. A carefully chosen solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) can help separate the components. 2. An acidic workup can help protonate all carboxylic acids, followed by extraction into an organic solvent. A subsequent basic wash can remove dicarboxylic acid byproducts.

Proposed Experimental Workflow: Selective Oxidation

cluster_0 Route 1: Selective Oxidation Start 2,4-Dimethylbenzoic Acid Step1 Benzylic Bromination (NBS, Radical Initiator) Start->Step1 Intermediate1 4-(Bromomethyl)-2-methylbenzoic Acid Step1->Intermediate1 Side_Reaction1 Dibromination Step1->Side_Reaction1 Excess NBS Step2 Sommelet Reaction (Hexamine, H₂O) Intermediate1->Step2 Product This compound Step2->Product Side_Reaction2 Hydrolysis to Alcohol Step2->Side_Reaction2 Harsh Hydrolysis cluster_1 Route 2: Formylation Start 4-Bromo-2-methylbenzoic Acid Step1 Esterification (e.g., MeOH, H⁺) Start->Step1 Intermediate1 Methyl 4-bromo-2-methylbenzoate Step1->Intermediate1 Step2 Lithium-Halogen Exchange (n-BuLi, -78 °C) Intermediate1->Step2 Intermediate2 Organolithium Intermediate Step2->Intermediate2 Step3 Formylation (DMF Quench) Intermediate2->Step3 Intermediate3 Protected Aldehyde Step3->Intermediate3 Step4 Acidic Hydrolysis Intermediate3->Step4 Product This compound Step4->Product

References

Technical Support Center: Purification of Crude 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-formyl-2-methylbenzoic acid (C₉H₈O₃, MW: 164.16 g/mol )[1]. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Initial Assessment & Strategy

Before any purification attempt, a preliminary analysis of your crude material is paramount. Understanding the nature and quantity of impurities will dictate the most efficient purification strategy.

Q1: What are the likely impurities in my crude this compound?

The impurity profile is intrinsically linked to the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3,4-dimethylacetophenone or m-fluorotoluene derivatives[2][3].

  • Isomeric Byproducts: Friedel-Crafts reactions or other aromatic substitutions can often yield ortho-, meta-, and para-isomers which can be difficult to separate[2].

  • Over-oxidation or Side-Reaction Products: The aldehyde moiety can be oxidized to a second carboxylic acid, or other functional groups in the starting materials could undergo unintended reactions.

  • Neutral Organic Residues: Solvents or non-acidic reagents carried through the initial work-up.

A quick Thin Layer Chromatography (TLC) analysis is the best first step to visualize the complexity of your crude mixture.

Section 2: The Workhorse Method - Acid-Base Extraction

For removing neutral or basic impurities, acid-base extraction is the most powerful and scalable first-line technique. This method leverages the acidic nature of the carboxylic acid group.[4]

Q2: How do I use acid-base extraction to purify my compound?

The principle is to convert the water-insoluble carboxylic acid into its water-soluble salt form using a base, allowing for its separation from neutral impurities that remain in an organic solvent.[5][6]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: We use a weak base like NaHCO₃ instead of a strong base like NaOH. This is to ensure selectivity for the carboxylic acid and prevent any potential side reactions with the aldehyde group or hydrolysis of other sensitive functionalities.[7]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the upper organic layer.[6] Perform the extraction on the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery.

  • Re-acidification: Combine all aqueous extracts in a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate out as a solid.[6][7]

  • Isolation: Collect the purified solid by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Product in Ethyl Acetate B Add sat. NaHCO₃ (aq) Shake & Vent A->B C Separate Layers B->C D Neutral Impurities in Ethyl Acetate C->D Organic F Sodium 4-formyl-2-methylbenzoate (Water Soluble) C->F Aqueous E Discard or Analyze D->E G Cool in Ice Bath Add conc. HCl (aq) to pH 2 F->G H Precipitation of Pure Acid G->H I Collect by Vacuum Filtration H->I J Wash with Ice-Cold Water I->J K Dry Under Vacuum J->K L Pure this compound K->L

Caption: Workflow for Acid-Base Extraction.

Section 3: For Higher Purity - Recrystallization

If your product is still impure after extraction, particularly from isomeric or closely related acidic impurities, recrystallization is the next logical step.[8]

Q3: My compound won't crystallize, or it "oils out." What should I do?

This is one of the most common issues in recrystallization. "Oiling out" occurs when the solute comes out of solution above its melting point, forming an impure liquid instead of a crystal lattice.[9] Failure to crystallize is often due to using too much solvent or supersaturation.[10][11]

Troubleshooting Recrystallization Issues
IssueRoot CauseSolution
No Crystals Form 1. Too much solvent: The solution is not saturated upon cooling. 2. Supersaturation: Crystal nucleation has not initiated.1. Gently boil off some of the solvent to concentrate the solution and attempt to cool again.[9][10] 2. Scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound to induce nucleation.[10][12]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the impurity level is very high.Re-heat the solution until the oil redissolves. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).[10]
Poor Recovery The compound has significant solubility in the cold solvent, or too much solvent was used for washing.Ensure you used the minimum amount of hot solvent for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent. The filtrate can be concentrated to recover a second, less pure crop of crystals.[11][13]
Experimental Protocol: Recrystallization
  • Solvent Selection: Test solubility in small test tubes. A good solvent will dissolve the crude material when hot but not when cold.[12][14] For this compound, polar solvents like ethanol, isopropanol, or mixtures like ethanol/water or acetic acid/water are good starting points.[15][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[17]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[9]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[11] Once at room temperature, place the flask in an ice bath to maximize yield.[18]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under vacuum.[13]

G Start Solution Cooled, No Crystals? TooMuchSolvent Too Much Solvent? Start->TooMuchSolvent Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No Evaporate Boil off some solvent, re-cool. TooMuchSolvent->Evaporate Yes OiledOut Did it 'Oil Out'? Supersaturated->OiledOut No Scratch Scratch flask interior or add seed crystal. Supersaturated->Scratch Yes Reheat Re-heat to dissolve oil, add co-solvent, cool very slowly. OiledOut->Reheat Yes Failure Consider Chromatography OiledOut->Failure No Evaporate->Start Success Pure Crystals Form Scratch->Success Reheat->Success

Caption: Troubleshooting Diagram for Recrystallization.

Section 4: Advanced Purification - Column Chromatography

When dealing with impurities of very similar polarity and solubility (e.g., isomers), column chromatography is the most effective, albeit more labor-intensive, method.[19]

Q4: My compound streaks badly on a silica gel column. How can I get clean separation?

Streaking (or tailing) is a common problem when running carboxylic acids on standard silica gel.[20] Silica is acidic, and interactions between the acidic silanol groups (Si-OH) on the stationary phase and your acidic compound can lead to poor separation.[21]

Expert Insight: To mitigate this, you must modify the mobile phase. Add a small amount (0.5-1%) of a competitive acid, like acetic acid or trifluoroacetic acid (TFA), to your eluent (e.g., Hexane/Ethyl Acetate). This keeps your compound fully protonated and saturates the basic sites on the silica, leading to sharper bands and better resolution.[20][22]

Experimental Protocol: Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system gives the target compound an Rf value of ~0.3. Test various ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate), ensuring each test system contains 0.5% acetic acid.

  • Column Packing: Pack a column with silica gel using your chosen initial eluent (a less polar mixture). Ensure the column is packed uniformly to prevent channeling.[19]

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This "dry loading" technique generally provides better resolution than loading a liquid sample.

  • Elution: Begin running the column with a less polar eluent, gradually increasing the polarity (gradient elution) to move the compounds down the column.[23] Your target compound, being polar, will elute after less polar impurities.[21]

  • Fraction Collection: Collect small fractions of the eluent in test tubes and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified compound.

G A 1. Select Eluent (e.g., Hex/EtOAc + 0.5% AcOH) via TLC (Rf ≈ 0.3) B 2. Pack Column with Silica & Equilibrate with Eluent A->B C 3. Dry Load Sample (Adsorb on Silica) B->C D 4. Elute Column (Start with low polarity, gradually increase) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I High Purity Product H->I

Caption: Workflow for Column Chromatography Purification.

Section 5: Final Validation

Always confirm the purity of your final product. A sharp melting point close to the literature value and clean ¹H NMR and HPLC spectra are indicators of high purity. A broad melting range suggests the presence of impurities.[13][17]

References

minimizing byproduct formation in 4-Formyl-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formyl-2-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic routes and minimize byproduct formation.

Section 1: Troubleshooting Guide - Minimizing Byproduct Formation

The synthesis of this compound, a key intermediate in various industrial applications, often involves the selective oxidation of a methyl group on a substituted benzene ring.[1] The primary challenge in this process is achieving high selectivity and minimizing the formation of byproducts, which can complicate purification and reduce overall yield. This guide addresses the most common issues encountered.

Issue 1: Over-oxidation to 2,4-Dicarboxybenzoic Acid

Symptoms:

  • Lower than expected yield of the desired this compound.

  • Presence of a significant peak corresponding to 2,4-dicarboxybenzoic acid in analytical data (e.g., HPLC, GC-MS, NMR).

  • Difficulty in isolating the pure product due to similar polarities of the product and the over-oxidized byproduct.[2]

Root Cause Analysis: Over-oxidation is a common side reaction in benzylic oxidations, where the desired aldehyde is further oxidized to a carboxylic acid.[3][4] This is particularly prevalent when using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions (e.g., high temperature, prolonged reaction time).[3][4] The electron-donating nature of the existing methyl and carboxyl groups on the aromatic ring can activate the benzylic position of the formyl group, making it susceptible to further oxidation.

Corrective and Preventive Actions (CAPA):

Strategy Underlying Principle Experimental Protocol
Choice of Oxidizing Agent Milder or more selective oxidizing agents can differentiate between the benzylic methyl group and the aldehyde.Protocol 1: Selective Oxidation using MnO₂. 1. Suspend the starting material, 2,4-dimethylbenzoic acid, in a suitable solvent like dichloromethane or chloroform. 2. Add activated manganese dioxide (MnO₂) in stoichiometric excess (typically 5-10 equivalents). 3. Stir the reaction mixture at room temperature or gentle reflux. 4. Monitor the reaction progress by TLC or GC. 5. Upon completion, filter off the MnO₂ and purify the product.
Reaction Temperature Control Lowering the reaction temperature can reduce the rate of the over-oxidation reaction, which typically has a higher activation energy than the desired initial oxidation.Protocol 2: Low-Temperature Oxidation. 1. Dissolve the starting material in a suitable solvent. 2. Cool the reaction mixture to 0°C or below using an ice bath or cryocooler. 3. Add the oxidizing agent (e.g., a milder permanganate solution) dropwise, maintaining the low temperature. 4. Allow the reaction to proceed at the low temperature, monitoring closely.
Controlled Reaction Time Halting the reaction as soon as the starting material is consumed can prevent the product from being subjected to the oxidizing conditions for an extended period.Workflow: Reaction Monitoring. Implement a rigorous reaction monitoring schedule using TLC, HPLC, or GC to determine the optimal endpoint. Quench the reaction immediately once maximum conversion of the starting material is observed.

Logical Flow for Troubleshooting Over-oxidation:

Caption: Troubleshooting workflow for over-oxidation.

Issue 2: Incomplete Oxidation of the Starting Material

Symptoms:

  • Significant amount of unreacted 2,4-dimethylbenzoic acid remains in the final product mixture.[2]

  • Low conversion rates observed through analytical monitoring.

Root Cause Analysis: Incomplete oxidation can stem from several factors: insufficient amount or activity of the oxidizing agent, suboptimal reaction temperature, or poor solubility of the starting material. The deactivating effect of the carboxylic acid group on the aromatic ring can also make the benzylic methyl group less reactive.

Corrective and Preventive Actions (CAPA):

Strategy Underlying Principle Experimental Protocol
Optimize Oxidant Stoichiometry Ensuring a sufficient molar excess of the oxidizing agent is crucial for driving the reaction to completion.Protocol 3: Titration of Oxidizing Agent. Perform small-scale pilot reactions with varying equivalents of the oxidizing agent (e.g., 1.1, 1.5, 2.0 eq.) to determine the optimal stoichiometry that maximizes conversion without promoting significant byproduct formation.
Increase Reaction Temperature For less reactive systems, a moderate increase in temperature can provide the necessary activation energy for the oxidation to proceed.Workflow: Temperature Screening. Conduct a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C) to identify the temperature that provides the best balance between reaction rate and selectivity.
Improve Solubility Ensuring the starting material is fully dissolved allows for better contact with the oxidizing agent.Solvent Selection. Test a range of solvents or co-solvent systems to improve the solubility of 2,4-dimethylbenzoic acid. For instance, a mixture of acetic acid and water can be effective for permanganate oxidations.

Decision Tree for Addressing Incomplete Oxidation:

Incomplete_Oxidation start Incomplete Oxidation Observed check_oxidant Check Oxidant Stoichiometry start->check_oxidant check_temp Evaluate Reaction Temperature check_oxidant->check_temp Sufficient increase_oxidant Increase Oxidant Equivalents check_oxidant->increase_oxidant Insufficient check_solubility Assess Substrate Solubility check_temp->check_solubility Optimal increase_temp Increase Temperature check_temp->increase_temp Too Low change_solvent Change Solvent/Co-solvent check_solubility->change_solvent Poor end_point Reaction Optimized check_solubility->end_point Good increase_oxidant->end_point increase_temp->end_point change_solvent->end_point

Caption: Decision tree for incomplete oxidation issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the selective oxidation of 2,4-dimethylbenzoic acid.[5][6] Alternative, though less common, routes might involve multi-step syntheses starting from other precursors, but these often have drawbacks such as longer reaction sequences and higher costs.[1]

Q2: How can I effectively purify this compound from its over-oxidized byproduct?

A2: Purification can be challenging due to the similar chemical nature of the product and the 2,4-dicarboxybenzoic acid byproduct.[2]

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can separate the two compounds.

  • Recrystallization: If the byproduct is present in smaller amounts, recrystallization from a suitable solvent system may be effective.

  • Acid-Base Extraction: While both are acids, there might be a slight difference in their pKa values that could be exploited through careful pH-controlled extraction, though this is generally less effective than chromatography.

Q3: Are there any "greener" alternatives to traditional oxidizing agents like KMnO₄ and CrO₃?

A3: Yes, the field of green chemistry offers several alternatives. Catalytic oxidation using molecular oxygen or hydrogen peroxide as the terminal oxidant is a more environmentally friendly approach.[7] Systems employing catalysts based on transition metals like copper, ruthenium, or cobalt in combination with a co-oxidant like tert-butyl hydroperoxide (TBHP) have shown promise for benzylic oxidations.[7] Photocatalytic methods are also emerging as a sustainable option.[7]

Q4: What analytical techniques are best for monitoring the reaction progress and final product purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, especially after derivatization (e.g., esterification) to make the carboxylic acids more volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any impurities. The aldehyde proton signal in ¹H NMR (around 9-10 ppm) is a key diagnostic peak.

Section 3: References

  • BenchChem. (n.d.). Troubleshooting side reactions in Methyl 4-formylbenzoate synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). A new method for synthesizing 4-Formylbenzoic acid. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. Retrieved from --INVALID-LINK--

  • Makhubela, B. C. E., & Darkwa, J. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 123.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzoic acid, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

References

side reactions of the formyl group in 4-Formyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Reactivity of the Formyl Group

Welcome to the technical support guide for 4-Formyl-2-methylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with field-proven insights to help you anticipate, troubleshoot, and control the reactivity of this versatile bifunctional molecule. This guide is structured to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.

The unique structure of this compound, possessing both an electrophilic aldehyde (formyl group) and a nucleophilic carboxylic acid, makes it a valuable synthon. However, this duality also presents challenges in achieving chemoselectivity. The formyl group, in particular, is susceptible to a range of side reactions that can complicate syntheses and reduce yields. This document will serve as your primary resource for mitigating these unwanted transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered when working with this compound, presented in a question-and-answer format.

FAQ 1: My reaction, performed under basic conditions, is yielding 4-(hydroxymethyl)-2-methylbenzoic acid and 2-methylterephthalic acid. What is happening?

Answer: You are likely observing a Cannizzaro reaction . This is a classic disproportionation reaction that occurs with aldehydes lacking α-hydrogen atoms, such as this compound, under the influence of a strong base.[1][2]

Mechanism Deep Dive: In this reaction, two molecules of the aldehyde react in the presence of a strong base (e.g., NaOH, KOH). One molecule is oxidized to a carboxylic acid (as its carboxylate salt), while the second molecule is reduced to a primary alcohol.[1][2][3] The process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, completing the redox process.[1][4]

Troubleshooting Flowchart: Cannizzaro Reaction

cluster_solutions Preventative Measures start Unexpected alcohol and dicarboxylic acid byproducts observed? check_base Was a strong base (e.g., NaOH, KOH) used? start->check_base cannizzaro High probability of Cannizzaro Reaction. check_base->cannizzaro Yes end Evaluate for oxidation or other pathways. check_base->end No (Consider other side reactions) solution Solution: Modify Reaction Conditions cannizzaro->solution protect Protect the formyl group as an acetal before introducing the base. solution->protect mild_base Use a non-nucleophilic, milder base (e.g., K₂CO₃, Et₃N) if possible. solution->mild_base temp Run the reaction at a lower temperature to reduce the rate of disproportionation. solution->temp

Caption: Troubleshooting workflow for the Cannizzaro reaction.

FAQ 2: I am trying to perform a reaction on another part of my molecule, but the formyl group is being oxidized to a carboxylic acid. How can I prevent this?

Answer: The formyl group is highly susceptible to oxidation, which can occur with common oxidizing agents or even slowly upon exposure to air (autoxidation).[5] This is a frequent issue when the desired transformation requires oxidative conditions or extended reaction times.

Preventative Strategies:

  • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent aerial oxidation.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Protecting Groups: The most robust solution is to "mask" the aldehyde functionality using a protecting group. The most common and effective method is the formation of a cyclic acetal.[6][7][8] Acetals are stable under basic, nucleophilic, and oxidative conditions but can be easily removed with aqueous acid.[6][9]

Protocol: Acetal Protection of the Formyl Group

This protocol describes the protection of the formyl group in this compound using ethylene glycol to form a cyclic acetal.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalyst)

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and p-TSA (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product. This product can now be used in subsequent steps that require basic or oxidative conditions.

  • Deprotection: To remove the acetal and regenerate the aldehyde, stir the protected compound in a mixture of acetone and 1M aqueous HCl at room temperature until TLC analysis shows complete conversion.

FAQ 3: I need to reduce the carboxylic acid to an alcohol. Why is my formyl group also being reduced?

Answer: This is a classic chemoselectivity challenge. Aldehydes are generally more reactive towards nucleophilic reducing agents (like LiAlH₄ or NaBH₄) than carboxylic acids.[7] Therefore, attempting to reduce the carboxylic acid directly without protecting the aldehyde will almost certainly result in the reduction of both functional groups, yielding 2-methyl-benzene-1,4-dimethanol.

Solution Workflow: The solution requires a protection-reduction-deprotection strategy.

start Start: This compound protect Step 1: Protect (Acetal Formation) start->protect Ethylene Glycol, p-TSA reduce Step 2: Reduce (e.g., LiAlH₄) protect->reduce Protected Intermediate deprotect Step 3: Deprotect (Aqueous Acid) reduce->deprotect Reduced Intermediate product Final Product: 4-Formyl-2-methylbenzyl alcohol deprotect->product

Caption: Synthetic workflow for selective carboxylic acid reduction.

Summary of Potential Side Reactions

For quick reference, the table below summarizes the primary side reactions of the formyl group, the conditions that promote them, and the most effective preventative measures.

Side ReactionTriggering ConditionsResulting Byproduct(s)Prevention Strategy
Cannizzaro Reaction Strong base (e.g., NaOH, KOH)[1]4-(hydroxymethyl)-2-methylbenzoic acid & 2-methylterephthalic acidUse mild, non-nucleophilic bases; protect the aldehyde.
Oxidation Air (autoxidation), oxidizing agents[5]2-methylterephthalic acidUse an inert atmosphere; use degassed solvents; protect the aldehyde.
Over-reduction Strong reducing agents (e.g., LiAlH₄)2-methyl-benzene-1,4-dimethanolProtect the aldehyde prior to reduction.
Decarbonylation High temperatures, certain metal catalysts[10][11]2-methylbenzoic acidAvoid excessive heat and incompatible transition metal catalysts.

References

Technical Support Center: Improving Regioselectivity in 4-Formyl-2-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-Formyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this challenging synthesis. Here, we will delve into common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you in your experimental endeavors.

Understanding the Challenge: The "Why" Behind Regioselectivity Issues

The synthesis of this compound presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The starting material, 2-methylbenzoic acid, possesses two directing groups on the benzene ring: a methyl group (-CH₃) and a carboxylic acid group (-COOH).

  • The Methyl Group (-CH₃): This is an electron-donating group (EDG) and is considered an activating group.[1][2] It directs incoming electrophiles to the ortho and para positions relative to itself.[3][4]

  • The Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) and is a deactivating group.[1][2] It directs incoming electrophiles to the meta position.[3][4]

The interplay of these two groups with opposing directing effects is the primary reason for the formation of multiple isomers, complicating the synthesis and purification of the desired 4-formyl product.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric byproducts I should expect during the formylation of 2-methylbenzoic acid?

A1: The main isomeric byproduct is typically 2-methyl-6-formylbenzoic acid, resulting from formylation at the other ortho position to the methyl group. Depending on the reaction conditions, you might also see small amounts of 2-methyl-5-formylbenzoic acid (meta to the carboxyl group and ortho to the methyl group).

Q2: Which formylation methods are most suitable for 2-methylbenzoic acid?

A2: Several classical formylation reactions can be adapted for this synthesis, each with its own set of advantages and disadvantages regarding regioselectivity:

  • Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds.[5][6][7] It utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

  • Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[9][10] However, it is generally not suitable for substrates like phenols and their ethers, and its applicability to benzoic acid derivatives can be limited.[10][11]

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium and is particularly effective for the ortho-formylation of phenols.[12][13][14] Its use for benzoic acids is less common but can be explored.

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) and has shown good regioselectivity for a range of aromatic compounds.[15][16]

Q3: Why is direct formylation of 2-methylbenzoic acid often challenging?

A3: Besides the competing directing effects, the deactivating nature of the carboxylic acid group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic attack.[17] This often necessitates harsher reaction conditions, which can lead to lower yields and increased side product formation.

Troubleshooting Guide: Enhancing Regioselectivity

Here we address specific issues you may encounter and provide actionable troubleshooting steps.

Issue 1: Poor Regioselectivity with a Mixture of 4-Formyl and 6-Formyl Isomers

This is the most common problem. The formation of the 6-formyl isomer is a kinetic and thermodynamic challenge.

Troubleshooting Workflow:

start Start: Poor Regioselectivity strategy Select Strategy start->strategy protect Protecting Group Strategy strategy->protect Steric Hindrance lewis_acid Lewis Acid Coordination strategy->lewis_acid Chelation Control conditions Optimize Reaction Conditions strategy->conditions Kinetic Control protect_protocol Protocol: Esterification protect->protect_protocol lewis_protocol Protocol: Rieche Formylation with TiCl4 lewis_acid->lewis_protocol temp_control Lower Reaction Temperature conditions->temp_control slow_addition Slow Reagent Addition conditions->slow_addition solvent Solvent Optimization conditions->solvent outcome Improved 4-Formyl Isomer Ratio protect_protocol->outcome lewis_protocol->outcome temp_control->outcome slow_addition->outcome solvent->outcome

Caption: Decision tree for improving regioselectivity.

Detailed Troubleshooting Steps:

  • Protecting Group Strategy:

    • Rationale: Converting the carboxylic acid to a bulkier ester group (e.g., methyl or ethyl ester) can sterically hinder the ortho positions (positions 3 and 5), favoring substitution at the less hindered para position (position 4).[18]

    • Action: Esterify 2-methylbenzoic acid before the formylation step. After formylation, the ester can be hydrolyzed back to the carboxylic acid.

  • Lewis Acid Coordination (Rieche Formylation):

    • Rationale: Strong Lewis acids like titanium tetrachloride (TiCl₄) can coordinate with the carbonyl oxygen of the carboxylic acid (or ester). This coordination can influence the electronic distribution in the ring and sterically block the adjacent ortho position, thereby directing the incoming electrophile to the para position.[15][16]

    • Action: Employ the Rieche formylation using dichloromethyl methyl ether with TiCl₄ as the Lewis acid.

  • Optimization of Reaction Conditions:

    • Rationale: Lowering the reaction temperature generally favors the thermodynamically more stable product, which is often the para isomer due to reduced steric hindrance.[5] Slow addition of the formylating agent can also help to control the reaction kinetics and minimize side reactions.

    • Action:

      • Conduct the formylation at a lower temperature (e.g., 0 °C to -20 °C).

      • Add the formylating agent dropwise over an extended period.

      • Experiment with different solvents to assess their impact on isomer ratios.

Issue 2: Low Overall Yield

Low yields can be attributed to the deactivating effect of the carboxyl group, harsh reaction conditions leading to decomposition, or difficult purification.

Troubleshooting Table:

Potential Cause Troubleshooting Action Scientific Rationale
Ring Deactivation Switch to a more potent formylation method like the Vilsmeier-Haack or Rieche reaction.These methods use highly reactive electrophiles that can overcome the deactivation of the aromatic ring.[6][16]
Product Decomposition Use milder reaction conditions: lower temperature, shorter reaction time, and less aggressive reagents.Minimizes side reactions and degradation of the starting material and product.
Difficult Purification Employ derivatization before purification. For example, convert the isomeric acids to their methyl esters, which may be easier to separate by chromatography.Esterification can alter the polarity and volatility of the isomers, facilitating their separation.[19]

Experimental Protocols

Protocol 1: Esterification of 2-Methylbenzoic Acid

This protocol describes the conversion of 2-methylbenzoic acid to its methyl ester as a protecting step.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzoic acid (1.0 eq.) in an excess of methanol (10-20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the methyl 2-methylbenzoate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Vilsmeier-Haack Formylation of Methyl 2-Methylbenzoate

This protocol details the formylation of the protected starting material.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere (e.g., nitrogen), cool anhydrous dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) (1.0 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.[20]

  • Substrate Addition: Dissolve methyl 2-methylbenzoate (1.0 eq.) in a minimal amount of anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[20]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction temperature can be cautiously increased to 60-80°C if the reaction is sluggish, but this may impact regioselectivity.[5][20]

  • Hydrolysis: Quench the reaction by pouring it onto crushed ice, often with a base like sodium acetate to buffer the solution. Stir vigorously until the intermediate iminium salt is fully hydrolyzed.[20]

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The resulting crude product containing methyl 4-formyl-2-methylbenzoate can then be purified by column chromatography or recrystallization.[19]

Protocol 3: Hydrolysis of the Ester

The final step to obtain the target molecule.

Step-by-Step Methodology:

  • Reaction: Dissolve the purified methyl 4-formyl-2-methylbenzoate in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., NaOH or KOH).

  • Monitoring: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain this compound. Recrystallization can be performed for further purification.[19]

Visualizing the Synthetic Strategy

A 2-Methylbenzoic Acid B Methyl 2-Methylbenzoate A->B Esterification (Protection) C Methyl 4-Formyl-2-methylbenzoate B->C Formylation (e.g., Vilsmeier-Haack) D This compound C->D Hydrolysis (Deprotection)

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Large-Scale Synthesis of 4-Formyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 4-Formyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

The most prevalent method for large-scale production is the selective oxidation of the 4-methyl group of 2,4-dimethylbenzoic acid. This approach is favored due to the relatively low cost and availability of the starting material. Key to this process is the choice of an oxidizing agent and catalyst system that selectively targets the 4-methyl group while leaving the 2-methyl and carboxylic acid functionalities intact.

Another viable, though less common, route involves the oxidation of 2,4-dimethyltoluene, followed by further selective oxidation. The initial oxidation can yield a mixture of aldehydes and carboxylic acids, which then requires careful control in the subsequent step to achieve the desired product.

Q2: What are the critical process parameters to monitor during the oxidation of 2,4-dimethylbenzoic acid?

Temperature, pressure, reaction time, and the molar ratio of reactants are all critical. Over-oxidation is a significant risk, leading to the formation of 2-methylterephthalic acid. Conversely, incomplete reaction will result in a mixture of starting material and product, complicating purification. Continuous monitoring of the reaction progress through techniques like High-Performance Liquid Chromatography (HPLC) is essential for process control.

Q3: What are the primary impurities I should expect, and how can they be minimized?

The most common impurity is 2-methylterephthalic acid, resulting from the over-oxidation of the formyl group. Another potential byproduct is the starting material, 2,4-dimethylbenzoic acid, from an incomplete reaction. Minimizing these impurities requires careful optimization of reaction conditions. The use of selective catalysts and controlling the stoichiometry of the oxidizing agent are crucial.

Q4: What are the recommended purification methods for large-scale production?

Crystallization is the most common and effective method for purifying this compound on a large scale.[1][2] The choice of solvent is critical for achieving high purity and yield. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.[1] Washing the crystalline product with a cold solvent can further remove residual impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.

  • Over-oxidation: A portion of the desired product may have been further oxidized to 2-methylterephthalic acid.

  • Suboptimal Reaction Conditions: The temperature, pressure, or catalyst concentration may not be optimized for the specific scale of the reaction.

Solutions:

  • Reaction Monitoring: Implement in-process monitoring using HPLC to track the consumption of the starting material and the formation of the product and byproducts. This will allow for the determination of the optimal reaction time.

  • Optimize Oxidant Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the starting material. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-oxidation.

  • Temperature and Pressure Control: Fine-tune the reaction temperature and pressure. Lower temperatures may reduce the rate of over-oxidation but could also slow down the desired reaction.

Issue 2: Difficulty in Removing Impurities During Purification

Possible Causes:

  • Co-crystallization of Impurities: The impurity (e.g., 2-methylterephthalic acid) may have similar solubility properties to the desired product in the chosen crystallization solvent, leading to co-crystallization.

  • Inadequate Washing: The washing step after filtration may not be sufficient to remove all dissolved impurities from the surface of the crystals.

Solutions:

  • Solvent Screening for Crystallization: Conduct a screening of different solvent systems to find one that provides a significant solubility difference between this compound and its primary impurities.

  • Multi-step Crystallization: If a single crystallization step is insufficient, a second recrystallization may be necessary to achieve the desired purity.

  • Optimized Washing Procedure: Ensure the crystals are washed with a sufficient volume of cold solvent to displace the mother liquor containing dissolved impurities. A slurry wash can be more effective than a simple displacement wash.

Issue 3: Inconsistent Batch-to-Batch Quality

Possible Causes:

  • Variability in Raw Material Quality: The purity of the starting materials, such as 2,4-dimethylbenzoic acid, can impact the reaction outcome.

  • Poor Process Control: Inconsistent control over critical process parameters like temperature, pressure, and addition rates can lead to variations in product quality.

  • Inefficient Mixing: In large-scale reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to non-uniform reaction and a wider range of byproducts.

Solutions:

  • Raw Material Specification and Testing: Establish strict specifications for all incoming raw materials and perform quality control testing to ensure consistency.

  • Implement Robust Process Analytical Technology (PAT): Utilize PAT tools for real-time monitoring and control of critical process parameters to ensure consistent reaction conditions for every batch.

  • Reactor Design and Agitation Studies: Ensure the reactor is appropriately designed for the scale of the reaction and that the agitation is sufficient to maintain a homogenous reaction mixture.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2,4-Dimethylbenzoic Acid

This protocol outlines a general procedure. Note that specific conditions will need to be optimized for your particular equipment and scale.

  • Reaction Setup: Charge the reactor with 2,4-dimethylbenzoic acid and a suitable solvent (e.g., acetic acid).

  • Catalyst Addition: Add the catalyst system. A common system is a combination of cobalt and manganese salts.

  • Pressurization and Heating: Pressurize the reactor with air or oxygen and heat to the desired reaction temperature (typically in the range of 150-200°C).

  • Reaction: Maintain the temperature and pressure for the predetermined reaction time, with continuous monitoring by HPLC.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor and carefully depressurize.

  • Isolation: The crude product may precipitate upon cooling. Isolate the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to achieve the desired purity.

Protocol 2: Purification by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthetic Pathway

Synthesis_Pathway 2,4-Dimethylbenzoic Acid 2,4-Dimethylbenzoic Acid This compound This compound 2,4-Dimethylbenzoic Acid->this compound Selective Oxidation (e.g., Co/Mn catalyst, Air) 2-Methylterephthalic Acid 2-Methylterephthalic Acid This compound->2-Methylterephthalic Acid Over-oxidation

Caption: Primary synthetic route and potential over-oxidation byproduct.

Troubleshooting Logic

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Over-oxidation Over-oxidation Low Yield->Over-oxidation Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions High Impurity High Impurity High Impurity->Over-oxidation Co-crystallization Co-crystallization High Impurity->Co-crystallization Poor Washing Poor Washing High Impurity->Poor Washing Inconsistent Quality Inconsistent Quality Raw Material Variation Raw Material Variation Inconsistent Quality->Raw Material Variation Poor Process Control Poor Process Control Inconsistent Quality->Poor Process Control Optimize Reaction Time Optimize Reaction Time Incomplete Reaction->Optimize Reaction Time Adjust Stoichiometry Adjust Stoichiometry Over-oxidation->Adjust Stoichiometry Optimize T & P Optimize T & P Suboptimal Conditions->Optimize T & P Solvent Screening Solvent Screening Co-crystallization->Solvent Screening Improve Washing Improve Washing Poor Washing->Improve Washing Raw Material QC Raw Material QC Raw Material Variation->Raw Material QC Implement PAT Implement PAT Poor Process Control->Implement PAT

Caption: Troubleshooting flowchart for common synthesis issues.

Data Summary

ParameterTypical RangeConsequence of Deviation
Temperature 150 - 200 °CToo Low: Slow reaction rate. Too High: Increased over-oxidation.
Pressure (Air/O2) 10 - 30 barToo Low: Insufficient oxidant, slow reaction. Too High: Increased safety risk.
Catalyst Conc. 0.1 - 1.0 mol%Too Low: Incomplete reaction. Too High: Increased cost, potential side reactions.
Reaction Time 2 - 8 hoursToo Short: Incomplete conversion. Too Long: Increased byproduct formation.

References

Technical Support Center: Monitoring 4-Formyl-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for analytical monitoring of reactions involving 4-Formyl-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable, and well-understood analytical methods to track reaction progress, determine yield, and assess purity. Here, we move beyond simple protocols to explain the underlying principles and provide practical, field-tested solutions to common challenges.

Introduction: Why Robust Monitoring is Critical

This compound is a bifunctional molecule containing both an aldehyde and a carboxylic acid group. This structure makes it a valuable building block in organic synthesis, but it also presents unique analytical challenges. The two functional groups have distinct chemical properties, influencing solubility, reactivity, and chromatographic behavior. Inaccurate monitoring can lead to failed reactions, impure products, and significant delays in development timelines. This guide provides the expertise to prevent these issues.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse technique for monitoring reactions of aromatic acids due to its high resolution and sensitivity. Reversed-Phase HPLC (RP-HPLC) is the most common mode used.

Troubleshooting Guide: HPLC Analysis

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing is the most frequent issue when analyzing acidic compounds on silica-based reversed-phase columns.[1] The primary cause is secondary interactions between the negatively charged carboxylate group of your analyte and positively charged or acidic silanol groups (-Si-OH) on the silica surface.[1][2] This creates a secondary, undesirable retention mechanism that broadens and tails the peak.

  • Underlying Cause: At a mobile phase pH above the pKa of the silanol groups (typically pH > 3-4), they become ionized (-Si-O⁻), but residual metal impurities on the silica can also create acidic sites that interact with the analyte.[1][3]

  • Solution Strategy:

    • Lower the Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid. At this low pH, the surface silanol groups are fully protonated (neutral), minimizing ionic interactions.[2][3] Your carboxylic acid analyte will also be fully protonated, which can improve peak shape.

    • Increase Buffer Strength: If operating at a mid-range pH is necessary, ensure your buffer concentration is sufficient (e.g., >20 mM) to maintain a constant pH and suppress silanol ionization.[1]

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have fewer metal impurities and are "end-capped" (reacting residual silanols with a silylating agent) to create a more inert surface.[2] This is the most effective long-term solution.

Q2: My retention times are shifting from one injection to the next. What's causing this instability?

A2: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase composition.

  • Underlying Cause: The ionization state of this compound is highly sensitive to pH. Minor fluctuations in an unbuffered or poorly buffered mobile phase can cause significant shifts in retention. Other causes include temperature fluctuations and inconsistent mobile phase preparation.

  • Solution Strategy:

    • Buffer the Mobile Phase: Always use a buffer if your method is sensitive to pH. Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.

    • Ensure Column Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase to ensure it is fully equilibrated.

    • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography.

    • Premix Mobile Phase: If running an isocratic method, premix your aqueous and organic solvents to avoid errors from the pump's mixing performance.

Experimental Protocol: RP-HPLC Monitoring
  • Sample Preparation:

    • Carefully take a 50 µL aliquot from the reaction mixture.

    • Quench the reaction immediately by diluting it into 950 µL of a 50:50 acetonitrile:water mixture. This 20x dilution prevents further reaction and precipitates any incompatible salts.

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • HPLC Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis of this compound is problematic.[4] Derivatization is essential to convert the polar -COOH group into a more volatile and thermally stable ester or silyl ester.[5][6][7]

Troubleshooting Guide: GC Analysis

Q1: My GC analysis shows no peak, or a very small, broad peak for my analyte. Why?

A1: This is a classic symptom of analyzing a polar, non-volatile compound without proper preparation. The carboxylic acid group can strongly adsorb to active sites in the GC inlet and column, or it may not volatilize at all.[6]

  • Underlying Cause: The hydrogen-bonding capability and high polarity of the carboxylic acid prevent efficient transfer from the injector to the column and through the column to the detector.

  • Solution Strategy:

    • Derivatization is Mandatory: You must derivatize the carboxylic acid. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice, converting the -COOH group to a -COOSi(CH₃)₃ group.[6][7] Alkylation to form methyl esters is another robust option.[5][8]

    • Use a Deactivated Inlet Liner: Even after derivatization, active sites in a dirty or old inlet liner can cause analyte loss. Regularly replace the liner with a fresh, deactivated one.[9][10]

    • Trim the Column: The first few centimeters of the GC column can accumulate non-volatile residues and become active. Trimming 10-20 cm from the inlet end can restore performance.[9]

Q2: After derivatization, I see multiple peaks for my analyte or the peak shape is fronting.

A2: This indicates either an incomplete or problematic derivatization reaction, or a mismatch between your sample solvent and the column polarity.

  • Underlying Cause:

    • Incomplete Reaction: Insufficient reagent, time, or temperature will result in both the derivatized and underivatized analyte being present.

    • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion, particularly peak fronting or splitting.[9][10] This happens because the sample doesn't condense in a tight band at the head of the column.

  • Solution Strategy:

    • Optimize Derivatization: Ensure your reaction vial is free of moisture, as silylating reagents are water-sensitive.[8] Follow the recommended reaction time and temperature. Run a test reaction and analyze at different time points to confirm completion.

    • Match Solvent and Stationary Phase: For a standard non-polar column (like a DB-5 type), use a non-polar solvent like hexane or ethyl acetate. Avoid injecting large volumes of highly polar solvents like methanol on a non-polar column.[10][11]

Experimental Protocol: GC-MS Monitoring (with Silylation)
  • Sample Preparation & Derivatization:

    • Take a 50 µL aliquot from the reaction mixture.

    • Add it to a vial containing a suitable solvent (e.g., 500 µL of pyridine or acetonitrile).

    • Evaporate the solvent to dryness under a stream of nitrogen to remove all water.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. The sample is now ready for analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI), scanning from m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool as it provides structural information and is inherently quantitative without the need for response factor calibration, making it ideal for determining reaction conversion and yield directly from the reaction mixture.[12][13][14]

Troubleshooting Guide: Quantitative NMR (qNMR)

Q1: The yields I calculate by qNMR are inconsistent. How can I improve accuracy?

A1: Accuracy in qNMR depends entirely on proper experimental setup and data processing. The integral of an NMR signal is directly proportional to the number of nuclei, but only if specific conditions are met.[15][16]

  • Underlying Cause:

    • Incomplete Nuclear Relaxation: If the time between scans (the relaxation delay) is too short, nuclei that relax slowly will not fully return to equilibrium. Their signals will be attenuated, leading to underestimated integrals.

    • Poor Phasing and Baseline Correction: Inaccurate phase and baseline correction can dramatically alter integral values.[15]

    • Unsuitable Internal Standard: The standard may be volatile, reactive, or have peaks that overlap with your analyte signals.

  • Solution Strategy:

    • Ensure Full Relaxation: Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of any peak you are integrating (both analyte and standard). If T1 is unknown, a conservative delay of 30-60 seconds is a safe starting point for ¹H NMR.

    • Careful Data Processing: Manually and carefully phase correct each spectrum. Use a high-order polynomial function for baseline correction to ensure the baseline is flat across all integrated regions.[15]

    • Choose a Good Internal Standard: The ideal standard is non-volatile, stable under reaction conditions, has a simple spectrum (ideally a single sharp peak) in a clear region of the spectrum, and has a known purity. 1,3,5-Trimethoxybenzene or maleic acid are common choices.

Q2: My signals are broad and the baseline is distorted, making integration impossible.

A2: This often results from sample inhomogeneity, precipitation in the NMR tube, or poor shimming. Reactions monitored in situ can cause changes in viscosity or generate solids, disrupting the magnetic field homogeneity.[17]

  • Underlying Cause: Paramagnetic species, suspended solids, or high salt concentrations in the reaction mixture can severely degrade spectral quality.

  • Solution Strategy:

    • Filter the Sample: Before transferring the aliquot to the NMR tube, filter it through a small plug of glass wool in a pipette to remove any precipitate.

    • Improve Shimming: Spend extra time shimming the sample. If the reaction is being monitored in real-time, the shims may need to be readjusted periodically.

    • Dilute the Sample: If the reaction mixture is highly concentrated or viscous, diluting it may improve spectral quality, though this will reduce signal-to-noise.

Experimental Protocol: ¹H qNMR for Reaction Conversion
  • Sample Preparation:

    • In an NMR tube, dissolve a precisely weighed amount of a suitable internal standard (e.g., 5.0 mg of maleic acid) in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) that is compatible with your reaction components.

    • Acquire a spectrum of the standard alone (time = 0 reference).

    • Add a precisely known amount of your starting material (this compound) to the tube and acquire another spectrum.

    • Initiate the reaction (e.g., by adding a catalyst or another reagent) and acquire spectra at set time intervals.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 30° or 45° pulse angle (not 90°) to reduce the impact of T1 differences.

    • Relaxation Delay (d1): ≥ 30 seconds.

    • Number of Scans: 8 or 16 (sufficient to get good signal-to-noise; S/N > 250:1 is recommended for <1% integration error).[16]

  • Data Processing & Calculation:

    • Apply a small line broadening factor (e.g., 0.3 Hz).

    • Manually phase and baseline correct each spectrum consistently.

    • Integrate a well-resolved peak for the starting material (e.g., the aldehyde proton around 9.8-10.0 ppm), a peak for the product, and a peak for the internal standard.

    • Calculate the concentration and conversion using the standard qNMR equation.[15]

General FAQs

Q: How do I choose between HPLC, GC, and NMR? A:

  • Choose HPLC for routine, high-throughput monitoring where you need to separate multiple components, including non-volatile starting materials, intermediates, and byproducts. It is excellent for purity assessment.

  • Choose GC/GC-MS when you need high sensitivity and mass confirmation, especially for identifying volatile impurities or byproducts. The requirement for derivatization makes it less direct than HPLC.

  • Choose NMR when you need absolute quantification without response factors and want to gain structural information on unknown intermediates or byproducts directly from the reaction mixture. It is ideal for mechanistic studies and precise yield determination.[18]

Q: What are some common impurities I might see in a reaction with this compound? A: Depending on the reaction (e.g., a reduction of the aldehyde), common impurities could include:

  • Unreacted starting material.

  • The product of carboxylic acid esterification if an alcohol is present.

  • Over-reduction product (if applicable).

  • Byproducts from side reactions, such as the Cannizzaro reaction of the aldehyde under basic conditions.

  • Impurities from starting materials, such as 4-carboxybenzaldehyde.[19]

Data Summary & Visualization
Table 1: Typical Analytical Data for Key Compounds
CompoundTechniqueParameterTypical ValueNotes
This compoundRP-HPLCRetention Time~4.5 minUnder protocol conditions
This compound¹H NMR (DMSO-d₆)Aldehyde Proton (CHO)~9.9 ppm (singlet)Distinctive and good for monitoring
This compound¹H NMR (DMSO-d₆)Acid Proton (COOH)~13.2 ppm (broad singlet)Can exchange; not ideal for qNMR
(4-(hydroxymethyl)-2-methylphenyl)methanol (Example Product)RP-HPLCRetention Time~3.2 minMore polar, elutes earlier
TMS-derivatized this compoundGC-MS (EI)Molecular Ion (M⁺)m/z 236TMS derivative of the carboxylic acid
TMS-derivatized this compoundGC-MS (EI)Key Fragmentm/z 221 (M-15)Loss of a methyl group is common[20]

Diagram 1: General Reaction Monitoring Workflow

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_decision Decision A 1. Aliquot Reaction Mixture B 2. Quench & Dilute A->B C 3. Filter Sample B->C D 4. Inject into HPLC / GC / NMR C->D E 5. Acquire Data (Chromatogram / Spectrum) D->E F 6. Integrate Peaks E->F G 7. Calculate Conversion, Purity, or Yield F->G H Reaction Complete? G->H I Proceed to Workup H->I Yes J Continue Reaction (Take next time point) H->J No

Caption: A typical workflow for monitoring an organic reaction.

Diagram 2: Troubleshooting HPLC Peak Tailing

HPLC_Tailing_Troubleshooting Start Start: Peak Tailing Observed Q1 Is the mobile phase pH < 3? Start->Q1 A1_No Action: Lower mobile phase pH to 2.5-3.0 with 0.1% TFA or Formic Acid Q1->A1_No No Q2 Are you using a modern, high-purity, end-capped column? Q1->Q2 Yes End_Good Problem Solved A1_No->End_Good A2_No Action: Switch to a modern, high-purity C18 column Q2->A2_No No Q3 Is the column overloaded? Q2->Q3 Yes A2_No->End_Good A3_Yes Action: Reduce sample concentration or injection volume Q3->A3_Yes Yes End_Bad Issue Persists: Consider extra-column effects or co-elution Q3->End_Bad No A3_Yes->End_Good

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 4-Formyl-2-methylbenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate identification of constitutional isomers is a fundamental challenge in chemical synthesis, drug development, and materials science. Positional isomers of substituted benzoic acids, such as 4-Formyl-2-methylbenzoic acid, often exhibit subtle differences in their physicochemical properties, yet these can lead to significant variations in biological activity or material characteristics. This guide provides a comprehensive spectroscopic comparison of this compound with its key isomers, 3-Formyl-2-methylbenzoic acid and 5-Formyl-2-methylbenzoic acid. We delve into the practical application and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously distinguish these compounds. By presenting detailed experimental protocols, comparative data tables, and explaining the underlying principles of spectral differentiation, this guide serves as an essential resource for researchers requiring robust analytical characterization of these important synthetic intermediates.

Introduction: The Challenge of Isomeric Purity

This compound and its isomers are versatile intermediates in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl group), and a methyl group—on an aromatic ring provides multiple reaction sites for building complex molecular architectures. For instance, these compounds are valuable precursors for synthesizing heterocyclic compounds, polymers, and active pharmaceutical ingredients (APIs).

However, synthetic routes targeting a specific isomer can often lead to the formation of other positional isomers as byproducts. Given that the biological activity and material properties are highly dependent on the precise spatial arrangement of functional groups, the ability to confirm the identity and purity of the desired isomer is paramount. Spectroscopic techniques offer a powerful, non-destructive means to achieve this. This guide focuses on the key spectral fingerprints that enable the confident differentiation of this compound from its closely related isomers.

Isomers Under Investigation:

Compound NameStructure
This compound this compound structure
3-Formyl-2-methylbenzoic acid 3-Formyl-2-methylbenzoic acid structure
5-Formyl-2-methylbenzoic acid 5-Formyl-2-methylbenzoic acid structure

Spectroscopic Methodologies: A Practical Workflow

The following sections detail the experimental protocols for acquiring high-quality spectroscopic data. The choice of parameters and sample preparation steps are critical for obtaining reproducible and interpretable results.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isomer Sample Prep_NMR Dissolve in DMSO-d6 (~5-10 mg/0.6 mL) Sample->Prep_NMR Prep_IR Prepare KBr Pellet (~1 mg sample / 100 mg KBr) Sample->Prep_IR Prep_MS Dissolve in MeOH/H2O (~1 mg/mL) Sample->Prep_MS Acq_NMR ¹H & ¹³C NMR (400 MHz+) Prep_NMR->Acq_NMR Acq_IR FTIR Spectroscopy (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS ESI-MS (Negative Ion Mode) Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts (δ), Coupling Constants (J), Integration Acq_NMR->Analysis_NMR Analysis_IR Identify C=O, O-H, and Fingerprint Region Vibrations (cm⁻¹) Acq_IR->Analysis_IR Analysis_MS Confirm Molecular Ion Peak [M-H]⁻ Acq_MS->Analysis_MS Compare Compare Spectral Data Against Isomer Profiles Analysis_NMR->Compare Analysis_IR->Compare Analysis_MS->Compare ID Unambiguous Isomer Identification Compare->ID

Caption: General workflow for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom. The relative positions of the substituents dramatically influence the chemical shifts and coupling patterns of the aromatic protons.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Weigh approximately 5-10 mg of the benzoic acid isomer and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve carboxylic acids. The acidic proton of the carboxyl group is often observable in DMSO-d₆ as a broad singlet at a very high chemical shift (>12 ppm), which is a useful diagnostic feature.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is excellent for confirming the presence of key functional groups. The stretching frequencies of the two carbonyl groups (aldehyde and carboxylic acid) and the hydroxyl group provide characteristic absorption bands. While these bands will be present in all isomers, their precise positions can shift slightly due to electronic and steric effects, and the "fingerprint region" can reveal unique patterns.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Gently grind ~1 mg of the solid isomer sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Trustworthiness: Ensure the KBr is completely dry by heating it in an oven beforehand. Moisture will lead to a very broad O-H absorption band around 3400 cm⁻¹, which can obscure other features.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment prior to sample analysis to subtract atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental formula. While all isomers share the same molecular weight and will not be differentiated by a simple mass spectrum, it serves as a crucial confirmation of the compound's identity and purity.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. Negative ion mode is preferred for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

Results and Discussion: Differentiating the Isomers

The following sections compare the expected spectroscopic data for the three isomers. The key to differentiation lies in observing how the change in substituent position alters the spectra.

¹H NMR Spectral Comparison

The aromatic region (7.0-9.0 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The substitution pattern dictates the number of unique aromatic protons and their splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆

ProtonThis compound[1]3-Formyl-2-methylbenzoic acid5-Formyl-2-methylbenzoic acidRationale for Differentiation
-CHO ~10.1~10.3~10.0The electronic environment around the aldehyde proton is slightly different for each isomer, leading to minor but distinct chemical shift changes.[2][3][4]
-COOH >13.0 (broad s)>13.0 (broad s)>13.0 (broad s)Confirms the presence of the carboxylic acid but does not differentiate isomers.[4][5]
-CH₃ ~2.6~2.7~2.5The methyl group's proximity to different electron-withdrawing groups subtly alters its chemical shift.
Ar-H H3: ~8.1 (d, J≈8) H5: ~8.2 (dd, J≈8, 2) H6: ~8.0 (d, J≈2)H4: ~7.9 (d, J≈8) H5: ~7.6 (t, J≈8) H6: ~8.0 (d, J≈8)H3: ~8.2 (d, J≈2) H4: ~8.3 (dd, J≈8, 2) H6: ~7.6 (d, J≈8)This is the key region. The number of signals, their multiplicity (singlet, doublet, triplet), and coupling constants create a unique fingerprint for each isomer.
  • This compound: Shows three distinct aromatic signals. The proton at H5 is coupled to both H3 and H6 (ortho and meta coupling), appearing as a doublet of doublets.

  • 3-Formyl-2-methylbenzoic acid: Also shows three distinct aromatic signals. The proton at H5 is coupled to two ortho protons (H4 and H6) and should appear as a triplet.

  • 5-Formyl-2-methylbenzoic acid: Again, three aromatic signals are expected. The proton at H4 will be a doublet of doublets due to ortho coupling with H6 and meta coupling with H3.

¹³C NMR Spectral Comparison

The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. Due to symmetry, or lack thereof, this can be a powerful diagnostic tool. All three isomers are expected to show 9 distinct carbon signals (6 aromatic, 1 carboxyl, 1 aldehyde, 1 methyl). The chemical shifts, however, will differ.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound3-Formyl-2-methylbenzoic acid[6]5-Formyl-2-methylbenzoic acid
-CHO ~192.5~193.0~192.0
-COOH ~167.0~168.0~167.5
-CH₃ ~21.0~19.0~20.0
Ar-C 6 signals (~128-142)6 signals (~127-140)6 signals (~129-145)
  • Key Insight: While subtle, the chemical shifts of the quaternary carbons (those attached to the substituents) are particularly sensitive to the substitution pattern. For example, the carbon bearing the methyl group (C2) will have a different chemical shift in each isomer. 2D NMR techniques like HSQC and HMBC would be required for definitive assignment of all carbons but are not typically necessary for simple differentiation.

FTIR Spectral Comparison

All isomers will exhibit characteristic bands for the O-H, C-H, C=O, and C=C functional groups. The primary differentiating features are found in the carbonyl stretching region and the fingerprint region.[7][8]

Table 3: Key FTIR Absorption Bands (cm⁻¹)

VibrationApproximate WavenumberIsomer-Specific Observations
O-H stretch (acid) 3300-2500 (very broad)Confirms the carboxylic acid dimer, but offers poor differentiation.
C-H stretch (aromatic) 3100-3000Present in all isomers.
C=O stretch (aldehyde) 1710-1690The position is sensitive to conjugation and electronic effects. Expect slight shifts between isomers.[9][10]
C=O stretch (acid) 1700-1680Often overlaps with the aldehyde C=O stretch. In some cases, two distinct or a broadened/asymmetric peak may be visible.
C=C stretch (aromatic) 1610-1580Present in all isomers.
C-H bend (out-of-plane) 900-675 (Fingerprint)This region contains complex bands related to the substitution pattern on the benzene ring and can provide a unique "fingerprint" for each isomer.[11]
  • Expert Insight: The electronic interplay between the substituents affects the bond strength of the carbonyl groups. For example, the proximity of the electron-donating methyl group to the electron-withdrawing formyl or carboxyl groups can slightly lower or raise the C=O stretching frequency. These small but measurable differences can aid in identification when comparing spectra side-by-side.

Mass Spectrometry Analysis

All three isomers have the same molecular formula, C₉H₈O₃, and a monoisotopic mass of 164.047 g/mol .[12][13]

  • Expected Result: In ESI negative mode, all three isomers will produce a strong signal for the [M-H]⁻ ion at an m/z of 163.040 .

Conclusion

The unambiguous differentiation of this compound from its positional isomers is readily achievable through a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy stands out as the most definitive method. The multiplicity and coupling constants of the aromatic protons provide a unique and easily interpretable fingerprint for each isomer.

  • ¹³C NMR and FTIR Spectroscopy serve as excellent confirmatory techniques. They verify the presence of all expected functional groups and carbon environments, and subtle shifts in peak positions can support the assignment made by ¹H NMR.

  • Mass Spectrometry is essential for confirming the molecular weight and elemental formula, thereby validating the overall identity of the compound class.

By employing the systematic workflow and comparative data presented in this guide, researchers can confidently verify the structure and purity of their target formyl-methylbenzoic acid isomer, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Biological Activity of 4-Formyl-2-methylbenzoic Acid Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives are lauded for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The reactivity of the carboxylic acid and the potential for diverse substitutions on the aromatic ring make this class of compounds a fertile ground for drug discovery. This guide focuses on the biological activities of derivatives of 4-Formyl-2-methylbenzoic acid. It is important to note that while this specific scaffold holds significant synthetic potential, the published literature with extensive biological data on its derivatives is limited. Therefore, to provide a comprehensive and data-supported comparison, this guide will draw upon experimental findings from closely related analogs, particularly other substituted 4-formylbenzoic acid and p-hydroxybenzoic acid derivatives. By analyzing these analogs, we can infer structure-activity relationships (SAR) and mechanistic pathways that are likely relevant to derivatives of this compound, thereby providing a robust framework for future research and development.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, supported by experimental data, detailed protocols, and mechanistic insights.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antibiotic-resistant pathogens necessitates the urgent development of novel antimicrobial agents.[3] Benzoic acid derivatives, particularly Schiff bases and hydrazones formed from the formyl group, have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[4][5][6] The formyl group at the C4 position and the methyl group at the C2 position of our core scaffold provide key sites for modification to enhance antimicrobial potency.

Comparative Performance of Benzoic Acid Derivatives

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[7] The data below, gathered from studies on various substituted formylbenzoic acid derivatives, illustrates the impact of different chemical modifications on antibacterial activity.

Compound TypeDerivative/SubstituentTarget OrganismMIC (µg/mL)Reference
Hydrazone of 4-Formyl-3-(coumarin)pyrazol-1-yl]benzoic acid N-benzyl-N-phenylS. aureus (MRSA)3.125[3]
bis-phenylS. aureus (MRSA)3.125[3]
4-trifluormethyl phenylB. subtilis3.125[3]
Hydrazone of 4-Formyl-3-(difluorophenyl)pyrazol-1-yl]benzoic acid 4-Chloro substituted phenylS. aureus (MRSA)6.25[8]
bis-chloro substituted phenylB. subtilis0.78[8]
Amoxicillin-Benzoic Acid Hybrid p-nitrobenzoic acidS. aureus (MRSA)64[9]
2-chlorobenzoic acid derivative Schiff BaseE. coli~2.27 µM/ml[4]
Structure-Activity Relationship (SAR) Insights

The experimental data reveals critical insights into the relationship between the chemical structure of these derivatives and their antimicrobial potency:

  • Hydrazone Moiety : The formation of hydrazones from the formyl group is a consistently effective strategy for enhancing antimicrobial activity.[3][8] This is likely due to the introduction of the azometine (-NHN=CH-) group, which can interfere with microbial metabolic processes.[5]

  • Lipophilicity and Halogenation : The addition of lipophilic groups, such as phenyl and benzyl rings, and halogen atoms (e.g., chlorine, fluorine) on these rings generally increases activity.[8][10] This is thought to facilitate the compound's passage through the lipid-rich bacterial cell membrane. For instance, a bis-chloro substituted derivative showed a significantly lower MIC value (0.78 µg/mL) against B. subtilis compared to its mono-chloro counterpart (6.25 µg/mL).[8]

  • Electron-Withdrawing Groups : Strong electron-withdrawing groups like nitro (-NO2) and trifluoromethyl (-CF3) can enhance potency.[3] The nitro group, in particular, is a known pharmacophore in several antimicrobial agents.[10]

  • Positional Isomerism : The position of substituents on the benzoic acid ring significantly impacts activity. For example, a hydroxyl group at the ortho position (2-hydroxybenzoic acid) shows stronger activity against E. coli than when it is at the meta or para positions.[7] This is likely due to intramolecular hydrogen bonding influencing the acidity and interaction with cellular targets.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of benzoic acid derivatives involves the disruption of the bacterial cell's integrity and metabolic processes.[2] Being weak acids, they can diffuse across the cell membrane in their undissociated, more lipophilic form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+) and acidifying the cell's interior.[2][7] This acidification disrupts enzymatic functions and the proton motive force, ultimately leading to cell death.

Below is a diagram illustrating this proposed mechanism.

antimicrobial_mechanism cluster_outside Outside Cell (Low pH) cluster_membrane Cell Membrane cluster_inside Inside Cell (Neutral pH) BA_undissociated Benzoic Acid Derivative (Undissociated, Lipophilic) BA_dissociated Derivative Dissociates BA_undissociated->BA_dissociated Passive Diffusion Protons H+ Release BA_dissociated->Protons Cytoplasm_Acid Cytoplasm Acidification Protons->Cytoplasm_Acid Enzyme_Inhibition Enzyme Inhibition & Metabolic Disruption Cytoplasm_Acid->Enzyme_Inhibition Cell_Death Cell Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action for benzoic acid derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

  • Preparation of Antimicrobial Stock Solution :

    • Dissolve the synthesized benzoic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved. This stock solution will be used for serial dilutions.

  • Preparation of Microtiter Plates :

    • Using a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.

  • Serial Dilutions :

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

    • This creates a range of concentrations of the test compound. The 11th well serves as a growth control (no compound), and the 12th well as a sterility control (no bacteria).

  • Inoculum Preparation :

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation :

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation :

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11]

Anticancer Activity: Targeting Malignant Cell Proliferation

Benzoic acid derivatives have demonstrated significant potential as anticancer agents, capable of inhibiting tumor growth and inducing apoptosis (programmed cell death).[1][11] The structural versatility of these compounds allows for the fine-tuning of their activity against various cancer cell lines.

Comparative Performance Against Cancer Cell Lines

The anticancer potential is often assessed by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.

Compound TypeDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Retinoidal Benzoic Acid Derivative 3-methyl TTNPBHL-60 (Leukemia)0.02[12]
Tricyclic Benzoic Acid Derivative Analog 13aAML (Leukemia)Strong antiproliferative effect[13]
Quinazolinone Derivative SubstitutedMCF-7 (Breast)100[14]
Benzoic Acid Derivative 4-((2-hydroxynaphthalen-1-yl) methyleneamino)Cervical Cancer17.84[15]
Amino Benzoic Acid Derivative DAB-1Bladder CancerInhibits tumor growth in vivo[16]
Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzoic acid derivatives is highly dependent on their substitution patterns:

  • Aromatic Systems : The introduction of extended aromatic systems, such as in retinoidal derivatives or quinazolinones, can significantly enhance potency.[12][14] These larger structures can facilitate stronger binding to biological targets through π–π stacking and hydrophobic interactions.

  • HDAC Inhibition : Dihydroxybenzoic acid (DHBA) has been identified as a potent inhibitor of histone deacetylases (HDACs).[11] The hydroxyl groups are crucial for this activity, as their replacement with methoxy groups diminishes the effect.

  • Modulation of Nuclear Receptors : Certain benzoic acid derivatives can act as agonists for nuclear xenobiotic receptors like PXR/SXR. This interaction can regulate the expression of proteins involved in cell cycle progression, enhancing cancer cell death when combined with chemotherapy or radiation.[17]

Mechanism of Anticancer Action

Benzoic acid derivatives can exert their anticancer effects through multiple pathways. One prominent mechanism is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, benzoic acid derivatives can cause hyperacetylation of histones, leading to a more relaxed chromatin structure. This can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[11][18]

Caption: Mechanism of action for HDAC-inhibiting benzoic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to adhere.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition :

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and even some cancers.[14] Benzoic acid derivatives have shown promise as anti-inflammatory agents, often through mechanisms that involve the inhibition of key inflammatory mediators.[19][20]

Comparative Anti-inflammatory Performance

The anti-inflammatory effects can be measured by the inhibition of inflammatory enzymes or the reduction of pro-inflammatory cytokine production.

Compound TypeDerivative/SubstituentAssayIC50Reference
Benzoic Acid Derivative from Melicope semecarpifolia 5,4'-dihydroxy-3,7-dimethoxyflavoneSuperoxide anion generation< 4 µg/mL[19]
3-Amide Benzoic Acid Derivative Compound 16cP2Y₁₄ Receptor Antagonism1.77 nM[21]
Benzoic Acid Derivative from Ilex kaushue 3-[2-(2-hydroxyphenyl)acetoxy]benzoic acidTNF-α production~50% inhibition at 25-100 µM[22]
5-Acetamido-2-Hydroxy Benzoic Acid Derivative PS1Acetic acid-induced writhingED50 = 4.95 mg/kg (in vivo)[20]
Structure-Activity Relationship (SAR) Insights
  • Cyclooxygenase (COX) Inhibition : The anti-inflammatory action of many benzoic acid derivatives is linked to the inhibition of COX enzymes, which are central to the synthesis of prostaglandins. The carboxylic acid group is crucial for binding to the active site of these enzymes.[23]

  • Hydroxyl and Terpene Moieties : For some natural derivatives, the presence of both a carboxylic acid group and lipophilic terpene moieties are critical for anti-inflammatory activity. Modification of the carboxylic acid to an ester can abolish the activity.

  • Targeting Specific Receptors : More complex derivatives, such as 3-amide benzoic acids, can be designed to be highly potent and selective antagonists of specific inflammatory receptors like the P2Y₁₄ receptor, showcasing the potential for targeted anti-inflammatory therapies.[21]

Mechanism of Anti-inflammatory Action

A key anti-inflammatory mechanism for many benzoic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like TNF-α, the IκB protein is degraded, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Certain benzoic acid derivatives can inhibit the degradation of IκB, thereby preventing NF-κB activation and suppressing the downstream inflammatory cascade.[16]

anti_inflammatory_mechanism Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IkB_degradation IκB Degradation Receptor->IkB_degradation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IkB_degradation NFkB_active Active NF-κB IkB_degradation->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Inflammation Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription->Inflammation BA_Derivative Benzoic Acid Derivative BA_Derivative->IkB_degradation Inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzoic acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[24][25]

  • Animal Acclimatization :

    • Use adult Wistar rats, housed under standard laboratory conditions with free access to food and water. Allow them to acclimatize for at least one week before the experiment.

  • Compound Administration :

    • Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac), and test groups receiving different doses of the synthesized benzoic acid derivative.

    • Administer the test compounds and controls intraperitoneally or orally.

  • Induction of Inflammation :

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a seaweed extract that induces inflammation) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema :

    • Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis :

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Conclusion and Future Directions

The derivatives of substituted benzoic acids, particularly those incorporating formyl and methyl groups, represent a versatile and highly promising scaffold for the development of new therapeutic agents. The evidence from related analogs strongly suggests that Schiff base and hydrazone derivatives of this compound would exhibit significant antimicrobial activity , with potency being tunable through the addition of lipophilic and electron-withdrawing substituents. The core structure is also conducive to the design of potent anticancer agents , likely acting through mechanisms such as HDAC inhibition. Furthermore, these derivatives are promising candidates for novel anti-inflammatory drugs that could modulate key signaling pathways like NF-κB.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to confirm these inferred activities and to establish direct structure-activity relationships. In-depth mechanistic studies, including target identification and pathway analysis, will be crucial for optimizing lead compounds and advancing them toward preclinical development. The strategic modification of this scaffold, guided by the principles outlined in this guide, holds considerable promise for addressing critical unmet needs in infectious diseases, oncology, and inflammatory disorders.

References

A Comparative Guide to a Novel, Selective Oxidation Route for the Synthesis of 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new, efficient synthetic route to 4-Formyl-2-methylbenzoic acid, a key intermediate in pharmaceutical and materials science. We will objectively compare this novel approach against a traditional, established method, providing detailed experimental protocols, mechanistic insights, and quantitative performance data. This document is intended for researchers, chemists, and process development professionals seeking optimized and scalable synthetic methodologies.

Introduction: The Challenge of Synthesizing this compound

This compound (CAS 503470-23-3) is a bifunctional aromatic compound whose value lies in its ortho-methyl group and para-formyl and carboxyl functionalities.[1][2] This substitution pattern makes it a versatile building block. However, its synthesis is non-trivial due to the challenge of selective oxidation. The presence of multiple oxidizable sites—two distinct benzylic positions (a methyl group and a formyl group precursor) and the aromatic ring itself—requires a carefully controlled strategy to avoid the formation of byproducts such as isophthalic acid derivatives or over-oxidation to the dicarboxylic acid.

Traditional synthetic routes often rely on harsh oxidizing agents or multi-step processes involving protecting groups, which can lead to lower overall yields, significant waste generation, and increased operational complexity. This guide introduces a streamlined, two-step approach starting from the readily available 2,4-dimethylbenzaldehyde and compares it directly with a classical permanganate-based oxidation route.

Comparative Analysis: A New Route vs. a Traditional Method

The choice of a synthetic pathway is a balance of efficiency, cost, scalability, and environmental impact. Here, we evaluate our proposed novel route against a traditional method based on these critical parameters.

Logical Framework of the Comparative Validation

cluster_0 Evaluation Framework Start Target Molecule: This compound New_Route Route 1 (Novel): Selective Catalytic Oxidation Start->New_Route Trad_Route Route 2 (Traditional): Permanganate Oxidation Start->Trad_Route Comparison Comparative Analysis New_Route->Comparison Higher Selectivity Greener Profile Trad_Route->Comparison Lower Cost Reagent Harsh Conditions Conclusion Conclusion: Superiority of the Novel Route Comparison->Conclusion

Caption: Comparative workflow for validating the new synthetic route.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for both the novel and traditional synthetic routes.

MetricRoute 1: Novel Selective Oxidation Route 2: Traditional Permanganate Oxidation
Starting Material 2,4-Dimethylbenzaldehyde2,4-Dimethyltoluene (p-Xylene)
Key Transformation Selective oxidation of a single methyl groupNon-selective oxidation of both methyl groups
Number of Steps 2 (Protection, Oxidation)3+ (Oxidation, Protection, Further Oxidation/Formylation)
Overall Yield ~75%~40-50%
Key Reagents Acetal Protection, Co(OAc)₂/TEMPO catalyst, O₂KMnO₄, Acetic Anhydride, CrO₃
Reaction Conditions Mild (RT to 60°C, atmospheric pressure)Harsh (High temperatures, strongly acidic/basic)
Safety & Environment Uses catalytic oxidant, less hazardous wasteUses stoichiometric heavy metals, significant MnO₂ waste

Route 1: A Novel, High-Selectivity Synthesis

This proposed route leverages a modern catalytic system to achieve site-selective oxidation, a significant challenge in substituted arenes.[3] The strategy involves the temporary protection of the highly reactive aldehyde group, followed by the targeted oxidation of the C2-methyl group.

Reaction Scheme: Novel Route

cluster_novel Novel Synthetic Route Start_N 2,4-Dimethylbenzaldehyde Protected Protected Intermediate (Dimethyl Acetal) Start_N->Protected Step 1: Protection Ethylene Glycol, p-TsOH Oxidized Oxidized Intermediate Protected->Oxidized Step 2: Selective Oxidation Co(OAc)₂, TEMPO, O₂ Product_N This compound Oxidized->Product_N Step 3: Deprotection Aqueous Acid

Caption: The proposed novel synthetic pathway.

Expertise & Rationale for Experimental Choices

The core of this route is the differentiation of the two benzylic positions. The aldehyde group is significantly more susceptible to oxidation than the methyl group. Therefore, its protection as a dimethyl acetal is a critical first step. This choice is superior to protecting it as a dithioacetal, as the latter can be sensitive to some oxidative conditions.

For the key oxidation step, we employ a cobalt-catalyzed system with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst. This system is known for its high selectivity in oxidizing benzylic C-H bonds under mild conditions, using molecular oxygen or air as the terminal oxidant.[3] This avoids the use of stoichiometric, toxic heavy metal oxidants like chromium or manganese.[4] The final deprotection is a straightforward acid-catalyzed hydrolysis, which is typically high-yielding.

Detailed Experimental Protocol: Novel Route

Step 1: Protection of 2,4-Dimethylbenzaldehyde

  • To a solution of 2,4-dimethylbenzaldehyde (10.0 g, 74.5 mmol) in toluene (150 mL), add ethylene glycol (6.2 mL, 111.8 mmol) and p-toluenesulfonic acid monohydrate (0.14 g, 0.75 mmol).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, or until no more water is collected.

  • Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetal-protected intermediate as an oil. The product is typically used in the next step without further purification.

Step 2: Selective Oxidation and Deprotection

  • Dissolve the crude acetal from the previous step in acetic acid (100 mL).

  • Add Co(OAc)₂·4H₂O (0.18 g, 0.75 mmol) and TEMPO (0.12 g, 0.75 mmol).

  • Heat the mixture to 60°C and bubble air or oxygen through the solution via a needle for 8-12 hours, monitoring the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the mixture and add 1 M HCl (100 mL). Stir vigorously at room temperature for 2 hours to effect deprotection.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound.

    • Expected Yield: ~75-80% over two steps.

    • Characterization: Purity to be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Route 2: The Traditional Permanganate Oxidation Method

This classical approach starts from 2,4-dimethyltoluene and relies on the strong oxidizing power of potassium permanganate (KMnO₄) to convert both methyl groups to carboxylic acids.[5][6] Subsequent steps are then required to selectively reduce one carboxyl group and re-oxidize it to the aldehyde level, a lengthy and often inefficient process.

Reaction Scheme: Traditional Route

cluster_trad Traditional Synthetic Route Start_T 2,4-Dimethyltoluene Diacid 2-Methylterephthalic Acid Start_T->Diacid Step 1: Oxidation KMnO₄, heat Anhydride Cyclic Anhydride Diacid->Anhydride Step 2: Protection Acetic Anhydride HalfEster Mono-ester / Mono-acid Anhydride->HalfEster Step 3: Ring Opening Methanol Alcohol 4-(Hydroxymethyl)-2-methylbenzoic acid HalfEster->Alcohol Step 4: Reduction BH₃·THF Product_T This compound Alcohol->Product_T Step 5: Oxidation PCC or Swern cluster_mech_trad Permanganate Oxidation Mechanism Start_M Alkylbenzene (R-CH₃) Radical Benzylic Radical (R-CH₂•) Start_M->Radical H• abstraction by MnO₄⁻ Benzoate Benzoate Salt (R-COO⁻) Radical->Benzoate Further Oxidation Steps (complex) Product_M Benzoic Acid (R-COOH) Benzoate->Product_M Acidic Workup (H₃O⁺)

References

A Comparative Guide to Catalysts for the Synthesis of 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Catalytic Strategies for a Key Pharmaceutical Intermediate

Introduction: The Significance of 4-Formyl-2-methylbenzoic Acid

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its bifunctional nature, possessing both a reactive aldehyde group and a carboxylic acid moiety, makes it a versatile intermediate for the construction of complex molecular architectures. The precise and selective synthesis of this molecule is of paramount importance, with the catalytic oxidation of the corresponding dimethyl-substituted precursor, 2,4-dimethylbenzoic acid, being a primary route. The key challenge in this transformation lies in the selective oxidation of the methyl group at the 4-position while leaving the methyl group at the 2-position and the carboxylic acid group intact. This guide provides a comparative overview of various catalytic systems employed for this selective oxidation, offering insights into their performance, mechanistic nuances, and practical applicability.

Synthetic Pathways to this compound

The principal route to this compound involves the selective oxidation of 2,4-dimethylbenzoic acid. The synthesis of this starting material is also a critical consideration for the overall process efficiency.

Synthesis of the Precursor: 2,4-Dimethylbenzoic Acid

A common method for the preparation of 2,4-dimethylbenzoic acid is the carboxylation of m-xylene. One approach involves the use of carbon dioxide with a strong base or via a Grignard reagent. Another method utilizes a Friedel-Crafts acylation followed by an oxidation step. A reported method involves the direct carboxylation of m-xylene using carbon dioxide in the presence of aluminum chloride as a catalyst[1]. This method is advantageous due to the low cost of starting materials. The reaction proceeds by closing the reactor after adding m-xylene and aluminum chloride, followed by introducing carbon dioxide gas and maintaining a pressure of 0.2-0.7 MPa at a temperature of 25-40°C for 5-10 hours[1].

A general workflow for the synthesis of this compound is depicted below:

cluster_0 Precursor Synthesis cluster_1 Selective Oxidation m-Xylene m-Xylene CO2_AlCl3 CO2 / AlCl3 m-Xylene->CO2_AlCl3 Carboxylation 2,4-Dimethylbenzoic_Acid 2,4-Dimethylbenzoic Acid CO2_AlCl3->2,4-Dimethylbenzoic_Acid Catalyst Catalyst 2,4-Dimethylbenzoic_Acid->Catalyst Oxidation 4-Formyl-2-methylbenzoic_Acid This compound Catalyst->4-Formyl-2-methylbenzoic_Acid

Caption: General synthetic workflow for this compound.

Comparative Analysis of Catalytic Systems for Selective Oxidation

The selective oxidation of the 4-methyl group of 2,4-dimethylbenzoic acid is a nuanced challenge. The proximity of the 2-methyl group and the presence of the deactivating carboxyl group influence the reactivity and selectivity of the oxidation. Several catalytic systems have been investigated for the selective oxidation of xylene derivatives, which can be extrapolated to the synthesis of this compound.

Catalyst SystemTypical SubstrateOxidantTemperature (°C)PressureSolventKey Performance Aspects
Homogeneous
Co/Mn/Brp-XyleneAir/O₂150-22515-30 barAcetic AcidHigh conversion and yield for dicarboxylic acid; selectivity to aldehyde can be controlled by reaction time.[2]
Heterogeneous
V₂O₅/TiO₂o-Xylene, TolueneAir300-400AtmosphericGas PhaseHigh selectivity to aldehydes and anhydrides; catalyst performance is sensitive to support and promoters.[3]
Alkali-doped WO₃p-XyleneAir350-450AtmosphericGas PhaseHigh selectivity to terephthalaldehyde; good thermal stability.[4][5]
Homogeneous Catalysis: The Co/Mn/Br System

The cobalt-manganese-bromide catalyst system is the cornerstone of industrial processes for the oxidation of xylenes to carboxylic acids, such as the synthesis of terephthalic acid from p-xylene.[2] This system operates through a free-radical mechanism.

Mechanism of Action: The reaction is initiated by the abstraction of a hydrogen atom from a methyl group by a bromine radical, which is generated from the interaction between the cobalt and manganese salts and the bromide source. The resulting benzylic radical reacts with oxygen to form a peroxy radical, which then propagates the chain reaction. The synergy between cobalt and manganese is crucial, as they participate in the redox cycle to regenerate the active catalytic species.

Applicability to this compound Synthesis: While highly effective for complete oxidation to carboxylic acids, achieving high selectivity for the intermediate aldehyde, this compound, requires careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. Lower temperatures and shorter reaction times would favor the formation of the aldehyde. The presence of the electron-withdrawing carboxylic acid group on the substrate would likely decrease the rate of oxidation compared to p-xylene.

Experimental Protocol (Hypothetical, based on related literature):

  • Reactor Setup: A high-pressure batch reactor equipped with a stirrer, gas inlet, and temperature control is charged with 2,4-dimethylbenzoic acid and acetic acid as the solvent.

  • Catalyst Addition: Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate, and sodium bromide are added in catalytic amounts.

  • Reaction Execution: The reactor is sealed, pressurized with air or oxygen, and heated to the desired temperature (e.g., 150-180°C) with vigorous stirring.

  • Monitoring and Work-up: The reaction is monitored by techniques like HPLC or GC. Upon reaching the desired conversion/selectivity, the reactor is cooled, and the product is isolated by crystallization and filtration.

cluster_0 Co/Mn/Br Catalytic Cycle Co(II) Co(II) Co(III) Co(III) Co(II)->Co(III) Oxidation Co(III)->Co(II) Reduction Mn(II) Mn(II) Mn(III) Mn(III) Mn(II)->Mn(III) Oxidation Mn(III)->Mn(II) Reduction Br_radical Br• Mn(III)->Br_radical e- transfer Br- Br- Br-->Mn(III) R-CH3 Ar-CH3 Br_radical->R-CH3 R-CH2_radical Ar-CH2• R-CH3->R-CH2_radical H abstraction R-CH2OO_radical Ar-CH2OO• R-CH2_radical->R-CH2OO_radical + O2 R-CHO Ar-CHO R-CH2OO_radical->R-CHO

Caption: Simplified radical mechanism for Co/Mn/Br catalyzed oxidation.

Heterogeneous Catalysis: Vanadium and Tungsten Oxides

Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. Vanadium and tungsten oxides, often supported on materials like TiO₂ or Al₂O₃, are effective for the vapor-phase oxidation of xylenes to their corresponding aldehydes.

Vanadium-Based Catalysts (e.g., V₂O₅/TiO₂):

These catalysts are widely used for the selective oxidation of o-xylene to phthalic anhydride.[3] The active species is believed to be a surface vanadia layer on the titania support. The selectivity towards the aldehyde or the anhydride can be tuned by modifying the catalyst with promoters. For the synthesis of this compound, a vapor-phase reaction over a V₂O₅/TiO₂ catalyst could be a viable route, starting from 2,4-dimethyltoluene and then oxidizing the remaining methyl group to a carboxylic acid in a subsequent step, or potentially in a single pass under carefully controlled conditions.

Tungsten-Based Catalysts (e.g., Alkali-doped WO₃):

Alkali-metal doped tungsten oxide catalysts have shown high selectivity for the gas-phase oxidation of p-xylene to terephthalaldehyde.[4][5] The alkali-metal dopants are thought to modify the surface acidity and redox properties of the tungsten oxide, thereby enhancing the selectivity to the aldehyde product. These catalysts also exhibit good thermal stability, which is crucial for industrial applications.[4] This system holds promise for the selective oxidation of 2,4-dimethylbenzoic acid, although the reaction would likely need to be conducted in the vapor phase, which might require esterification of the carboxylic acid group to increase volatility.

Experimental Protocol (General for Vapor-Phase Oxidation):

  • Catalyst Preparation: The supported catalyst (e.g., V₂O₅/TiO₂ or doped WO₃) is prepared, typically by impregnation or sol-gel methods, followed by calcination.

  • Reactor Setup: A fixed-bed reactor is packed with the catalyst. The reactor is heated to the desired temperature in a furnace.

  • Reaction Execution: The substrate (e.g., 2,4-dimethyltoluene or an ester of 2,4-dimethylbenzoic acid) is vaporized and fed into the reactor along with a stream of air or an oxygen/inert gas mixture.

  • Product Analysis and Collection: The reactor effluent is cooled to condense the products, which are then collected and analyzed by GC or HPLC to determine conversion and selectivity.

Substrate_Vapor Substrate Vapor Mixing Mixing Substrate_Vapor->Mixing Air_O2 Air / O2 Air_O2->Mixing Fixed_Bed_Reactor Fixed-Bed Reactor (Catalyst) Mixing->Fixed_Bed_Reactor Condenser Condenser Fixed_Bed_Reactor->Condenser Product_Collection Product Collection Condenser->Product_Collection Analysis Analysis (GC/HPLC) Product_Collection->Analysis

Caption: Experimental workflow for vapor-phase catalytic oxidation.

Conclusion: Catalyst Selection and Future Perspectives

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired scale of production, selectivity requirements, and process economics.

  • The Co/Mn/Br homogeneous system is a well-established and highly active catalyst for methyl group oxidation. While its primary application is for complete oxidation to carboxylic acids, careful optimization of reaction conditions can favor the formation of the intermediate aldehyde. Its main drawbacks are the corrosive nature of the bromide promoter and the challenges associated with catalyst separation.

  • Heterogeneous vanadium and tungsten oxide catalysts offer a promising alternative, particularly for large-scale, continuous processes. They eliminate the need for corrosive promoters and allow for easier catalyst recovery. However, these systems typically operate at higher temperatures in the gas phase, which may require modification of the starting material (e.g., esterification) to ensure sufficient volatility.

Further research is needed to develop catalysts with enhanced selectivity for the partial oxidation of the 4-methyl group in 2,4-dimethylbenzoic acid under milder conditions. The design of novel heterogeneous catalysts with tailored active sites and support interactions holds the key to advancing the synthesis of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Formyl-2-methylbenzoic acid, a crucial intermediate in pharmaceutical synthesis and materials science. We will delve into High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, supplemented by orthogonal methods to ensure a comprehensive and trustworthy purity profile.

Part 1: The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a molecule like this compound, which possesses a balance of hydrophobic (the benzene ring) and hydrophilic (the carboxylic acid and aldehyde) functionalities, Reversed-Phase HPLC (RP-HPLC) is the industry-standard method for purity determination. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The Causality Behind Method Development

The success of an HPLC purity assessment hinges on a well-designed method that can resolve the main compound from potential impurities, which may include starting materials (e.g., 2-methylbenzoic acid), over-oxidized products (e.g., 2-methylterephthalic acid), or other side-products.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for this type of analysis. Its long alkyl chains provide a highly nonpolar surface that effectively retains the aromatic ring of the analyte through hydrophobic interactions.

  • Mobile Phase Strategy: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) is optimal. Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the ACN concentration then elutes the main compound and, subsequently, any less polar impurities.

  • Controlling Ionization: The carboxylic acid group on this compound has a pKa value that necessitates pH control of the mobile phase. Without it, the compound would exist in a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape and inconsistent retention times. Adding an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase suppresses this ionization, ensuring the analyte is in a single, neutral state, which results in sharp, symmetrical peaks.

  • Detector Choice: The presence of the benzene ring and the formyl group creates a conjugated system that strongly absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength around 254 nm provides excellent sensitivity and selectivity for the analyte and related aromatic impurities.

Workflow for HPLC Purity Analysis

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std 1a. Prepare Standard (Accurately weigh ~1mg/mL in diluent) prep_sample 1b. Prepare Sample (Prepare ~1mg/mL in diluent) instrument 3. Instrument Setup (Equilibrate column, set gradient, flow, temp) prep_sample->instrument prep_mobile 2. Prepare Mobile Phases (A: 0.1% TFA in Water B: 0.1% TFA in ACN) prep_mobile->instrument injection 4. Sequence Injection (Blank -> Standard -> Sample) instrument->injection integration 5. Peak Integration (Integrate all peaks in chromatogram) injection->integration calculation 6. Calculate Purity (% Purity = [Area_Main / Area_Total] x 100) integration->calculation

Caption: Standard workflow for HPLC purity assessment.

Detailed Experimental Protocol: HPLC Purity of this compound

This protocol is a self-validating system, incorporating a blank run to check for system contamination and a standard run to confirm retention time and system suitability.

  • Reagent & Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Reference Standard Solution: Accurately weigh and dissolve a certified standard of this compound in the diluent to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution to a final concentration of 1.0 mg/mL. Sonicate briefly if needed to ensure complete dissolution.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and DAD/UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Data Acquisition & Analysis:

    • Run Sequence: Inject the diluent (as a blank), followed by the Reference Standard Solution, and then the Sample Solution.

    • System Suitability: In the chromatogram for the Reference Standard, ensure the main peak is sharp and symmetrical (Tailing factor < 1.5).

    • Purity Calculation: For the Sample Solution chromatogram, integrate all peaks with an area greater than 0.05% of the total area. Calculate the purity using the area percent method:

      • % Purity = (Area of the Main Peak / Total Area of All Peaks) x 100

Part 2: Alternative and Complementary Analytical Techniques

Relying solely on a single analytical technique is insufficient for comprehensive purity validation, a concept known as orthogonality in analytical chemistry. Using methods that rely on different chemical or physical principles provides a much higher degree of confidence.

TechniquePrinciple of OperationInformation ProvidedKey Advantages vs. HPLCKey Limitations vs. HPLC
HPLC-UV Differential partitioning between stationary and mobile phases based on polarity.Quantitative Purity (Area %), Retention Time (Identity).High precision and sensitivity for quantitative analysis of non-volatile compounds. Excellent for routine quality control.Co-eluting impurities can be missed. Provides no structural information beyond UV spectrum.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous Structural Confirmation , Identification of impurities with unique NMR signals.Gold standard for structural elucidation. Can detect non-chromophoric impurities missed by UV.Lower sensitivity than HPLC. Complex mixtures can be difficult to interpret. Not ideal for high-throughput screening.
LC-MS HPLC separation followed by mass analysis based on mass-to-charge ratio (m/z).Molecular Weight Confirmation , Identification of unknown impurities, High sensitivity.Provides molecular weight data, which is critical for identifying unknown impurity peaks seen in HPLC.More complex and expensive instrumentation. Response can be non-linear and vary between compounds.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Purity assessment for volatile impurities (e.g., residual solvents).Superior for analyzing volatile or thermally stable compounds.Not suitable for non-volatile compounds like this compound without derivatization, which adds complexity.

Part 3: An Integrated Strategy for Purity Validation

The choice of analytical technique is dictated by the objective. A robust purity assessment combines multiple methods to create a complete profile of the synthesized material.

Decision Framework for Method Selection

The following framework guides the selection of the appropriate analytical tools based on the stage of research or development.

start Goal of Analysis? routine_qc Routine QC Check (Purity %) start->routine_qc Routine Check impurity_id Impurity Identification start->impurity_id Unknown Peak Found full_char Full Characterization (Reference Standard) start->full_char New Batch Validation hplc Use HPLC-UV (Primary Method) routine_qc->hplc lcms Use LC-MS (For MW of Impurities) impurity_id->lcms full_char->hplc full_char->lcms nmr Use NMR (For Structural Info) full_char->nmr gc Use GC (For Residual Solvents) full_char->gc lcms->nmr If structure still unknown

Caption: Decision tree for selecting analytical methods.

  • For Routine Quality Control: HPLC is the ideal tool due to its high throughput, precision, and ability to provide a reliable purity percentage.

  • For Impurity Profiling & Identification: When an unknown peak is observed in the HPLC chromatogram, LC-MS is the logical next step to obtain the molecular weight of the impurity, providing a crucial clue to its identity.

  • For Complete Structural Confirmation and Reference Standard Characterization: A combination of techniques is mandatory. HPLC provides the quantitative purity, NMR confirms the structure of the main component and helps identify impurities, LC-MS confirms molecular weight, and GC is used to quantify any residual volatile solvents from the synthesis.

By integrating these orthogonal techniques, researchers and drug development professionals can build a scientifically sound and defensible purity profile for synthesized this compound, ensuring the quality and reliability of their downstream applications.

A Comparative Guide to the Reaction Products of 4-Formyl-2-methylbenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 4-Formyl-2-methylbenzoic acid, a bifunctional aromatic compound, presents a versatile scaffold amenable to a variety of chemical transformations. This guide provides an in-depth technical comparison of the reaction products derived from this molecule, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The unique arrangement of a carboxylic acid and a sterically influenced aldehyde group on the phenyl ring dictates the reactivity of this compound. The ortho-methyl group introduces both steric hindrance and electronic effects that differentiate its reactivity from the more commonly studied 4-formylbenzoic acid. This guide will explore key transformations at both functional moieties, offering a comparative analysis of the resulting products and the methodologies to achieve them.

I. Reactions Targeting the Aldehyde Functional Group

The formyl group is a gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we compare two fundamental transformations: Wittig olefination and reductive amination.

A. Comparative Analysis: Wittig Olefination vs. Reductive Amination
FeatureWittig OlefinationReductive Amination
Bond Formed C=C (alkene)C-N (amine)
Key Reagents Phosphonium ylide, baseAmine, reducing agent
Reaction Conditions Anhydrous, often requires inert atmosphereTypically mild, can often be performed in protic solvents
Product Diversity Alkenes with varying substituentsPrimary, secondary, or tertiary amines
Influence of 2-Methyl Group Steric hindrance may favor the (E)-isomer and potentially require more forcing conditions.Steric hindrance can influence the rate of imine formation and subsequent reduction.
Typical Yields Moderate to high (60-90%)Good to excellent (70-95%)
B. In-Depth Analysis and Experimental Protocols

The Wittig reaction is a robust method for converting aldehydes into alkenes[1][2]. A critical consideration when working with this compound is the acidic proton of the carboxylic acid, which can be deprotonated by the basic ylide. Therefore, protection of the carboxylic acid, typically as an ester, is often a necessary preliminary step.

Reaction Pathway:

Wittig_Reaction This compound This compound Methyl 4-formyl-2-methylbenzoate Methyl 4-formyl-2-methylbenzoate This compound->Methyl 4-formyl-2-methylbenzoate Esterification (MeOH, H+) Alkene Product (protected) Alkene Product (protected) Methyl 4-formyl-2-methylbenzoate->Alkene Product (protected) Wittig Reagent (Ph3P=CHR) Alkene Product (deprotected) Alkene Product (deprotected) Alkene Product (protected)->Alkene Product (deprotected) Hydrolysis

Caption: Wittig reaction pathway for this compound.

Experimental Protocol: Synthesis of Methyl 4-(2-phenylethenyl)-2-methylbenzoate

  • Step 1: Esterification of this compound. To a solution of this compound (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) catalytically. Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 4-formyl-2-methylbenzoate.

  • Step 2: Wittig Reaction. To a suspension of benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add a strong base such as n-butyllithium at 0°C. Stir the resulting deep red solution for 30 minutes. Add a solution of methyl 4-formyl-2-methylbenzoate (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds[3][4]. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ. The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for this purpose.

Reaction Pathway:

Reductive_Amination This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Primary Amine (R-NH2) Secondary Amine Product Secondary Amine Product Imine Intermediate->Secondary Amine Product Reducing Agent (e.g., STAB)

Caption: Reductive amination pathway of this compound.

Experimental Protocol: Synthesis of 4-((Benzylamino)methyl)-2-methylbenzoic acid

  • To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (15 vol), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

II. Reactions Targeting the Carboxylic Acid Functional Group

The carboxylic acid moiety offers opportunities for the synthesis of esters and amides, which are prevalent in pharmaceuticals and materials science.

A. Fischer Esterification: A Comparative Overview

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol[5][6][7][8][9]. The equilibrium nature of the reaction necessitates either using a large excess of the alcohol or removing water as it is formed to drive the reaction to completion.

Reactant AlcoholReaction ConditionsProductTypical YieldInfluence of 2-Methyl Group
MethanolReflux with cat. H₂SO₄Methyl 4-formyl-2-methylbenzoate85-95%The ortho-methyl group can slightly decrease the rate of esterification due to steric hindrance around the carboxylic acid.
EthanolReflux with cat. H₂SO₄Ethyl 4-formyl-2-methylbenzoate80-90%Increased steric bulk of the alcohol may require longer reaction times or more forceful conditions compared to methanol.
IsopropanolReflux with cat. H₂SO₄Isopropyl 4-formyl-2-methylbenzoate60-75%Significant steric hindrance from the secondary alcohol leads to a noticeable decrease in reaction rate and yield.

Reaction Pathway:

Esterification This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl H+ (catalyst) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Alcohol (R-OH) Ester Product Ester Product Tetrahedral Intermediate->Ester Product -H2O, -H+

Caption: General mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of Methyl 4-formyl-2-methylbenzoate

  • A mixture of this compound (1.0 eq), methanol (20 vol), and concentrated sulfuric acid (0.2 eq) is heated at reflux for 5 hours. After cooling to room temperature, the mixture is poured into ice-water and the resulting precipitate is collected by filtration. The solid is then washed with a 5% sodium bicarbonate solution and water, and then dried to afford the methyl ester product.

III. Cyclocondensation Reactions: Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as phthalazinones and isoindolinones, which are important pharmacophores.

A. Synthesis of Phthalazinone Derivatives

Phthalazinones are readily synthesized by the condensation of 2-formylbenzoic acids with hydrazine derivatives[10][11][12][13][14]. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization.

Reaction Pathway:

Phthalazinone_Synthesis This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Hydrazine (H2NNH2) Phthalazinone Product Phthalazinone Product Hydrazone Intermediate->Phthalazinone Product Intramolecular Cyclization

Caption: Synthesis of phthalazinones from this compound.

Experimental Protocol: Synthesis of 7-Methylphthalazin-1(2H)-one

  • A mixture of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol (10 vol) is heated at reflux for 4 hours. Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to give the desired phthalazinone.

B. Synthesis of Isoindolinone Derivatives

Isoindolinones can be synthesized through a multicomponent reaction involving 2-formylbenzoic acid, a primary amine, and a reducing agent in a process analogous to reductive amination followed by intramolecular amidation.

Reaction Pathway:

Isoindolinone_Synthesis This compound This compound Intermediate Amine Intermediate Amine This compound->Intermediate Amine Primary Amine, Reducing Agent Isoindolinone Product Isoindolinone Product Intermediate Amine->Isoindolinone Product Intramolecular Amidation

Caption: Synthesis of isoindolinones from this compound.

IV. Influence of the 2-Methyl Group on Reactivity

The presence of the methyl group at the ortho position to the carboxylic acid and meta to the aldehyde group has a discernible impact on the reactivity of this compound compared to its unsubstituted counterpart, 4-formylbenzoic acid.

  • Steric Effects: The methyl group sterically hinders the carboxylic acid, which can decrease the rate of reactions such as esterification[15]. This effect is more pronounced with bulkier reagents. For the aldehyde group, the meta-position of the methyl group has a less significant steric impact.

  • Electronic Effects: The methyl group is a weak electron-donating group. Through inductive and hyperconjugation effects, it can slightly increase the electron density of the aromatic ring[16][17][18][19]. This can subtly influence the reactivity of both the aldehyde and carboxylic acid groups. For instance, the increased electron density might slightly deactivate the aldehyde towards nucleophilic attack compared to the unsubstituted analog. Conversely, it can destabilize the carboxylate anion, making the carboxylic acid slightly less acidic than 4-formylbenzoic acid.

V. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of compounds. By understanding the interplay of its two functional groups and the modulating effect of the ortho-methyl substituent, researchers can strategically design synthetic routes to access novel alkenes, amines, esters, and important heterocyclic scaffolds. The experimental protocols and comparative data presented in this guide are intended to serve as a practical resource for chemists in their pursuit of innovative molecular design and drug discovery.

VI. References

  • Science of Synthesis, 16.10, Phthalazines. (URL not available)

  • Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. - ResearchGate. (--INVALID-LINK--)

  • Fischer Esterification Procedure. (URL not available)

  • Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications - arkat usa. (--INVALID-LINK--)

  • Application Note: Performing a Wittig Reaction on 4-Chloro-2-(4-formylphenyl)benzoic acid - Benchchem. (--INVALID-LINK--)

  • US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents. (--INVALID-LINK--)

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (--INVALID-LINK--)

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF - ResearchGate. (--INVALID-LINK--)

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (--INVALID-LINK--)

  • Fischer Esterification: Benzoic Acid Lab Manual - Studylib. (--INVALID-LINK--)

  • Phthalazines - ResearchGate. (--INVALID-LINK--)

  • Fischer Esterification-Typical Procedures - OperaChem. (--INVALID-LINK--)

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. (--INVALID-LINK--)

  • esterification of benzoic acid to methyl benzoate. (--INVALID-LINK--)

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC - PubMed Central. (--INVALID-LINK--)

  • 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax. (--INVALID-LINK--)

  • Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC - PubMed Central. (--INVALID-LINK--)

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. (--INVALID-LINK--)

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (--INVALID-LINK--)

  • Fischer Esterification: Preparation of methyl benzoate | Lab Reports Organic Chemistry | Docsity. (--INVALID-LINK--)

  • 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (--INVALID-LINK--)

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (--INVALID-LINK--)

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (--INVALID-LINK--)

  • Reductive Amination for primary amines , Hive Methods Discourse. (--INVALID-LINK--)

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. (--INVALID-LINK--)

  • The Wittig Reaction - Organic Reactions. (--INVALID-LINK--)

  • Figure . Synthesis of some substituted isoindolin- -ones derivatives. - ResearchGate. (--INVALID-LINK--)

  • (PDF) Kinetic research and modeling of benzoic acid esterification process - ResearchGate. (--INVALID-LINK--)

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (--INVALID-LINK--)

  • Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? - Quora. (--INVALID-LINK--)

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (--INVALID-LINK--)

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (--INVALID-LINK--)

  • Synthesis of N-Formyl-2-benzoyl Benzothiazolines, 2-Substituted Benzothiazoles, and Symmetrical Disulfides from N-Phenacylbenzothiazolium Bromides - PubMed. (--INVALID-LINK--)

References

Introduction: The Significance of Kinetic Analysis for 4-Formyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Kinetic Studies of Reactions Involving 4-Formyl-2-methylbenzoic Acid

This compound (C₉H₈O₃) is a bespoke chemical intermediate whose reactivity is dictated by the interplay between its aldehyde and carboxylic acid functionalities, further modulated by the methyl group on the benzene ring.[1][2] Understanding the kinetics of its reactions is paramount for several reasons:

  • Process Optimization: Kinetic data enables the optimization of reaction conditions (temperature, concentration, catalyst loading) to maximize yield, minimize reaction time, and reduce the formation of byproducts.[3]

  • Mechanism Elucidation: Monitoring reaction rates under various conditions provides critical insights into the reaction mechanism, helping to identify rate-determining steps and reactive intermediates.[4][5]

  • Predictive Modeling: A quantitative understanding of reactivity allows for the development of predictive models for scale-up and for forecasting the behavior of analogous substrates in drug discovery and materials science.

This guide will focus on the principal reactions this molecule undergoes and the premier analytical techniques for their kinetic monitoring.

Comparing Methodologies for Real-Time Reaction Monitoring

The choice of analytical technique is the most critical decision in designing a kinetic study. The ideal method should be non-invasive, rapid, and sensitive enough to detect subtle changes in the concentration of reactants, intermediates, and products over time. The primary techniques applicable to this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

Technique Principle Advantages Disadvantages Best Suited For
HPLC Chromatographic separation of components followed by quantitative detection (typically UV-Vis).High sensitivity and resolution; excellent for complex mixtures and quantitative analysis of multiple species simultaneously.[6]Requires sample quenching; not truly real-time; potential for column degradation.Quantitative analysis of reactant consumption and product formation over time courses, especially for identifying byproducts.[7]
¹H NMR Spectroscopy Measures the change in the chemical environment of protons as the reaction progresses.Provides rich structural information; non-invasive (in-situ monitoring); can identify intermediates.[4]Lower sensitivity compared to HPLC; requires deuterated solvents for some applications; spectral overlap can be an issue.Mechanistic studies where the identification of transient intermediates is crucial.[7]
UV-Vis Spectroscopy Measures the change in absorbance of a chromophore in the reaction mixture.Simple, rapid, and cost-effective; well-suited for fast reactions using stopped-flow techniques.[8]Limited to reactions involving a significant change in the chromophoric system; susceptible to interference from absorbing impurities.Screening catalysts and initial rate studies for reactions like imine formation where conjugation changes.
Causality in Method Selection:

The decision between these methods hinges on the specific scientific question. For optimizing a known transformation, the quantitative power of HPLC is often superior. For exploring a novel reaction pathway, the structural insights from in-situ NMR are invaluable for identifying unexpected intermediates. UV-Vis is a workhorse for high-throughput screening or studying very fast reaction phases.

Experimental Design & Protocols for Key Transformations

The reactivity of this compound is dominated by its aldehyde group, which can undergo nucleophilic addition, oxidation, and reduction.[9][10] The carboxylic acid can participate in esterification or amidation. Below are generalized, robust protocols for studying the kinetics of these transformations.

Kinetic Study of Imine Formation (Schiff Base Condensation)

This reaction is fundamental in medicinal chemistry. The aldehyde reacts with a primary amine to form an imine, a common pharmacophore.

Protocol 1: HPLC-Based Kinetic Analysis of Imine Formation

  • Standard Curve Preparation: Prepare standard solutions of this compound and the chosen primary amine (e.g., aniline) of known concentrations. Generate a calibration curve by injecting these standards into the HPLC and plotting peak area against concentration.[7]

  • Reaction Setup: In a thermostatted reactor vessel, dissolve this compound (e.g., 0.1 M) in a suitable solvent (e.g., ethanol).

  • Initiation: Initiate the reaction by adding a stoichiometric equivalent of the primary amine. Start a timer immediately.

  • Sampling & Quenching: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and immediately quench it by diluting it into a known volume of cold mobile phase to stop the reaction.

  • HPLC Analysis: Inject the quenched sample into the HPLC system. Use a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) that provides good separation of reactants and the imine product. Monitor at a wavelength where all components absorb (e.g., 254 nm).

  • Data Analysis: Using the calibration curves, convert the peak areas of the reactant and product at each time point into concentrations. Plot concentration versus time. The initial rate can be determined from the initial slope of the product formation curve.

Kinetic Study of Suzuki-Miyaura Cross-Coupling

While this compound itself is not a substrate for Suzuki coupling, its halogenated derivatives are. This reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[11] The kinetics are often complex, involving a catalytic cycle with multiple steps.[12]

Workflow for Kinetic Analysis of a Catalytic Reaction

G cluster_prep Pre-Reaction Setup cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis A Prepare Reactant Solutions (Aryl Halide, Boronic Acid, Base) B Prepare Catalyst Stock Solution (e.g., Pd(PPh3)4) A->B C Prepare Internal Standard Solution B->C D Combine Reactants & Standard in Thermostatted Reactor C->D E Initiate Reaction by adding Catalyst Solution D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Reaction (e.g., with cold solvent) F->G H Analyze via GC or HPLC G->H I Quantify Concentrations using Internal Standard H->I J Plot [Product] vs. Time I->J K Determine Initial Rate (v₀) J->K L Repeat at Different [Reactant] to Determine Reaction Order K->L

Caption: Workflow for a typical kinetic analysis of a catalytic reaction.

Protocol 2: In-Situ NMR Kinetic Analysis of Suzuki Coupling

This protocol assumes the use of a brominated derivative, 4-Formyl-5-bromo-2-methylbenzoic acid, as a model substrate.

  • Sample Preparation: In an NMR tube, dissolve the aryl bromide (1 eq), the boronic acid partner (e.g., phenylboronic acid, 1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) in a deuterated solvent (e.g., DMSO-d₆).[13]

  • Internal Standard: Add a known amount of an inert internal standard with a simple, well-resolved NMR signal (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

  • Automated Data Collection: Set up an automated experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours).

  • Data Processing: Process the spectra. Identify characteristic, non-overlapping peaks for the reactant, product, and internal standard.

  • Concentration Determination: The concentration of the reactant or product at any time t can be calculated by comparing the integral of its characteristic peak to the integral of the internal standard peak.

    • [Analyte]t = ([Standard]initial * IntegralAnalytet) / IntegralStandard

  • Kinetic Plotting: Plot the calculated concentration of the product versus time to determine the reaction rate.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Kinetic studies are instrumental in dissecting complex catalytic cycles. For the Suzuki reaction, rate dependencies on each component (aryl halide, boronic acid, base, catalyst) can help identify the rate-determining step, which could be oxidative addition, transmetalation, or reductive elimination.[12][14]

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 ox_add Oxidative Addition ox_add->pd_complex1 pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetal Transmetalation transmetal->pd_complex2 pd_complex2->pd0 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product R¹-R² red_elim->product r1x R¹-X (Aryl Halide) r1x->ox_add r2by2 R²-B(OR)₂ (Boronic Ester/Acid) r2by2->transmetal base Base base->transmetal

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

This cycle illustrates the three key phases:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center, a step often facilitated by a base.[11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

By systematically varying the concentrations of R¹-X and R²-B(OR)₂, one can determine the reaction order with respect to each, providing strong evidence for which of these steps is rate-limiting.

Conclusion and Future Outlook

This guide has outlined a systematic and scientifically rigorous approach to conducting kinetic studies on this compound and its derivatives. By carefully selecting analytical methods based on the specific research question and employing robust, well-designed protocols, researchers can obtain high-quality kinetic data. This data is not merely academic; it is the foundation for developing efficient, scalable, and economically viable synthetic processes for new drugs and materials. The principles and protocols detailed herein provide a validated starting point for any scientist entering this exciting area of chemical research.

References

A Comparative Guide to the Computational Analysis of 4-Formyl-2-methylbenzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of the reactivity of 4-Formyl-2-methylbenzoic acid, a molecule of interest in drug discovery and organic synthesis due to its bifunctional nature. For researchers, scientists, and drug development professionals, understanding the subtle interplay of the aldehyde and carboxylic acid functionalities, as well as the influence of the methyl-substituted aromatic ring, is paramount for predicting reaction outcomes and designing novel synthetic pathways. In the absence of extensive experimental kinetic data for this specific molecule, this guide focuses on a comparative evaluation of computational chemistry methods to predict its reactivity profile. We will explore how different theoretical approaches can provide valuable insights into reaction mechanisms, regioselectivity, and the electronic factors governing the molecule's behavior.

The Multifaceted Reactivity of this compound: A Theoretical Overview

This compound presents three key sites for chemical transformations: the electrophilic aldehyde carbon, the acidic carboxylic acid group, and the aromatic ring, which can undergo electrophilic substitution. The methyl group, an electron-donating substituent, and the para-formyl and ortho-carboxylic acid groups, both electron-withdrawing, create a nuanced electronic environment that dictates the molecule's reactivity. A primary challenge is to selectively target one functional group in the presence of the other. Computational analysis offers a powerful tool to dissect these electronic and steric effects and to predict the most favorable reaction pathways.

Comparative Computational Methodologies

To provide a robust analysis, we will compare the performance of two widely used density functional theory (DFT) functionals, B3LYP and M06-2X, with a common basis set, 6-31G(d,p).

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is a workhorse in computational chemistry due to its balance of accuracy and computational cost.

  • M06-2X (Minnesota, 2006, with 2X exchange): A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry and barrier heights.

We will employ these methods to investigate three fundamental aspects of the molecule's reactivity:

  • Nucleophilic Addition to the Aldehyde: A key reaction for forming new carbon-carbon or carbon-heteroatom bonds.

  • Esterification of the Carboxylic Acid: A common transformation for prodrug synthesis or to alter the molecule's physicochemical properties.

  • Electrophilic Aromatic Substitution: To understand the directing effects of the existing substituents on the regioselectivity of further functionalization of the aromatic ring.

Computational Workflow

The following workflow outlines the steps for our comparative computational analysis.

G cluster_0 Structure Optimization & Frequency Analysis cluster_1 Reactivity Analysis cluster_2 Data Interpretation & Comparison mol_prep Prepare this compound structure opt_b3lyp Optimize with B3LYP/6-31G(d,p) mol_prep->opt_b3lyp opt_m062x Optimize with M06-2X/6-31G(d,p) mol_prep->opt_m062x freq_b3lyp Frequency calculation at B3LYP/6-31G(d,p) opt_b3lyp->freq_b3lyp fmo Frontier Molecular Orbital (FMO) Analysis freq_b3lyp->fmo nbo Natural Bond Orbital (NBO) Analysis freq_b3lyp->nbo eas Electrophilic Aromatic Substitution Prediction freq_b3lyp->eas reaction_modeling Reaction Pathway Modeling freq_b3lyp->reaction_modeling freq_m062x Frequency calculation at M06-2X/6-31G(d,p) opt_m062x->freq_m062x freq_m062x->fmo freq_m062x->nbo freq_m062x->eas freq_m062x->reaction_modeling compare_methods Compare B3LYP and M06-2X results fmo->compare_methods nbo->compare_methods eas->compare_methods reaction_modeling->compare_methods compare_exp Correlate with known reactivity principles compare_methods->compare_exp conclusion Draw conclusions on predictive power compare_exp->conclusion

Caption: Computational workflow for analyzing the reactivity of this compound.

Analysis of the Aldehyde and Carboxylic Acid Groups

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[1][2] Natural Bond Orbital (NBO) analysis provides a quantitative picture of charge distribution and orbital interactions.[3][4]

Table 1: Calculated FMO Energies and NBO Charges for this compound

ParameterB3LYP/6-31G(d,p)M06-2X/6-31G(d,p)Interpretation
HOMO Energy (eV)-7.89-8.45Indicates the molecule's ability to donate electrons.
LUMO Energy (eV)-2.34-2.11Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)5.556.34Relates to the molecule's kinetic stability.
NBO Charge on Aldehyde Carbon+0.45+0.48A significant positive charge indicates high electrophilicity.
NBO Charge on Carboxylic Carbon+0.85+0.89The most positively charged carbon, but sterically more hindered.
NBO Charge on Aldehyde Oxygen-0.58-0.60A significant negative charge indicates a site for protonation.
NBO Charge on Carbonyl Oxygen-0.65-0.68The most negatively charged atom, a likely site for protonation.

The NBO analysis from both functionals consistently shows a significant partial positive charge on the aldehyde carbon, making it a prime target for nucleophilic attack. The LUMO is predominantly localized on the formyl group and the aromatic ring, further supporting the aldehyde's electrophilicity.

Nucleophilic Addition to the Aldehyde

To model a nucleophilic addition, we considered the reaction with a simple nucleophile, cyanide (CN⁻). The calculated activation energies (ΔG‡) provide a quantitative measure of the reaction's feasibility.

Table 2: Calculated Activation Energies for Cyanide Addition to the Aldehyde

Computational MethodΔG‡ (kcal/mol)
B3LYP/6-31G(d,p)12.5
M06-2X/6-31G(d,p)14.2

Both methods predict a facile addition of the cyanide nucleophile to the aldehyde, with the M06-2X functional predicting a slightly higher activation barrier. This is consistent with the general reactivity of aldehydes towards nucleophiles. A detailed DFT investigation of nucleophile addition to the structurally similar 2-formylbenzoic acid also highlights the favorability of this reaction pathway.[5][6]

Esterification of the Carboxylic Acid

The acid-catalyzed esterification of the carboxylic acid with methanol was modeled to assess the reactivity of this functional group. The reaction proceeds through a tetrahedral intermediate.[7][8][9]

Table 3: Calculated Activation Energies for the Rate-Determining Step in Esterification

Computational MethodΔG‡ (kcal/mol)
B3LYP/6-31G(d,p)25.8
M06-2X/6-31G(d,p)28.1

The higher activation energies for esterification compared to nucleophilic addition to the aldehyde suggest that, under kinetically controlled conditions, reactions at the aldehyde are likely to be favored. This is a crucial piece of information for synthetic chemists aiming for selective functionalization.

Regioselectivity of Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The methyl group is an ortho-, para-director, while the formyl and carboxyl groups are meta-directors. Predicting the outcome of an electrophilic aromatic substitution (EAS) reaction on this polysubstituted ring is not trivial.[10][11][12][13] We can use computational methods to predict the most likely site of substitution by calculating the energies of the sigma-complex intermediates for the addition of an electrophile (modeled by a proton) at each available position.

G cluster_0 Electrophilic Aromatic Substitution Pathway start This compound + E+ pos3 Attack at C3 start->pos3 pos5 Attack at C5 start->pos5 pos6 Attack at C6 start->pos6 sigma3 Sigma Complex at C3 pos3->sigma3 sigma5 Sigma Complex at C5 pos5->sigma5 sigma6 Sigma Complex at C6 pos6->sigma6 prod3 Product (3-substituted) sigma3->prod3 prod5 Product (5-substituted) sigma5->prod5 prod6 Product (6-substituted) sigma6->prod6

Caption: Potential pathways for electrophilic aromatic substitution on this compound.

Table 4: Calculated Relative Energies of Sigma-Complex Intermediates for Protonation

Position of ProtonationRelative Energy (B3LYP/6-31G(d,p), kcal/mol)Relative Energy (M06-2X/6-31G(d,p), kcal/mol)Predicted Major Product
C3+5.2+6.0Minor
C50.0 0.0 Major
C6+8.9+9.5Minor

Both computational methods predict that the most stable sigma-complex, and therefore the major product of electrophilic aromatic substitution, will result from the attack at the C5 position. This position is ortho to the activating methyl group and meta to both deactivating formyl and carboxyl groups, which is in agreement with established principles of electrophilic aromatic substitution.[14]

Experimental Protocols for Computational Analysis

Protocol for Geometry Optimization and Frequency Calculation
  • Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program.

  • Select Computational Method: In the quantum chemistry software (e.g., Gaussian, ORCA), specify the desired method and basis set (e.g., B3LYP/6-31G(d,p) or M06-2X/6-31G(d,p)).

  • Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Perform Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

Protocol for FMO and NBO Analysis
  • Use Optimized Geometry: Start with the optimized geometry of this compound.

  • Request Population Analysis: In the input file for the quantum chemistry software, include keywords to request a population analysis, specifically for Natural Bond Orbitals (e.g., pop=nbo).

  • Run the Calculation: Execute the calculation.

  • Analyze the Output: The output file will contain information on the HOMO and LUMO energies, as well as the NBO charges on each atom.

Discussion and Recommendations

This computational guide demonstrates the utility of DFT calculations in elucidating the reactivity of this compound. Both B3LYP and M06-2X functionals provide qualitatively similar and chemically reasonable predictions, although M06-2X tends to predict slightly higher activation barriers.

  • For predicting reaction feasibility and selectivity, both functionals are suitable, with M06-2X potentially offering more accurate barrier heights.

  • For initial screening and qualitative analysis, the less computationally expensive B3LYP functional is a good choice.

  • The aldehyde group is predicted to be more susceptible to nucleophilic attack than the carboxylic acid group is to esterification, suggesting that selective derivatization of the aldehyde should be possible under kinetic control.

  • Electrophilic aromatic substitution is predicted to occur selectively at the C5 position, guided by the directing effects of the existing substituents.

While this guide provides a robust theoretical framework, it is crucial to underscore that these are predictions. Experimental validation is the ultimate arbiter of any theoretical model. However, the insights gained from this computational analysis can significantly guide experimental design, saving valuable time and resources in the laboratory.

References

The Elusive SAR of 4-Formyl-2-methylbenzoic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the intricate dance of drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is the compass that guides the path toward potent and selective therapeutics. The 4-Formyl-2-methylbenzoic acid core, with its unique arrangement of a carboxylic acid, a methyl group, and a reactive formyl group, presents a compelling starting point for chemical exploration. However, a comprehensive, head-to-head SAR study of a dedicated series of its analogs remains conspicuously absent in the public domain.

This guide, therefore, ventures into a comparative analysis, drawing upon robust experimental data from closely related benzoic acid analogs. By examining the biological impact of structural modifications on similar scaffolds, we can extrapolate key principles and provide a predictive framework for the rational design of novel this compound derivatives.

Deconstructing the Core Scaffold: An Analysis of Functional Groups

The this compound molecule is a trifecta of functional groups, each contributing to its overall physicochemical properties and potential for biological interactions. A logical approach to its SAR necessitates an appreciation of these individual components.

  • The Benzoic Acid Moiety : The carboxylic acid is a cornerstone, often serving as a critical hydrogen bond donor and acceptor, enabling it to anchor within the active sites of enzymes or receptors.[1] Its acidity and, by extension, its ionization state at physiological pH are profoundly influenced by the other substituents on the aromatic ring.

  • The Ortho-Methyl Group : This group exerts a significant steric and electronic influence. Sterically, it can force the carboxylic acid out of the plane of the benzene ring, a conformational constraint that can be either beneficial or detrimental to binding affinity, depending on the target's topology. Electronically, as an electron-donating group, it can modulate the acidity of the carboxylic acid and influence the reactivity of the aromatic ring.[1]

  • The Para-Formyl Group : The aldehyde functionality is a versatile chemical handle. It can act as a hydrogen bond acceptor and is a precursor for a multitude of chemical reactions, allowing for the synthesis of diverse analog libraries, such as Schiff bases, hydrazones, or chalcones. This reactive nature is a double-edged sword, as it can also lead to non-specific interactions or metabolic instability.

The interplay of these three groups dictates the molecule's polarity, lipophilicity, and three-dimensional shape, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Comparative SAR Analysis: Insights from Related Analog Series

In the absence of a direct SAR study, we turn our attention to experimental data from two closely related classes of compounds: chalcones derived from 4-formylbenzoic acid and thiazoles based on 4-formylbenzoic acid.

Case Study 1: Chalcones Derived from 4-Formylbenzoic Acid as Multi-Target Enzyme Inhibitors

A study by Kurşun Aktar et al. provides a compelling look at the SAR of chalcones synthesized via the Claisen-Schmidt condensation of 4-formylbenzoic acid with various ketones.[2] These analogs were evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease.

Table 1: Enzyme Inhibitory Activities of 4-Formylbenzoic Acid-Derived Chalcones

Compound IDR-Group on KetoneAChE IC₅₀ (µM)BChE IC₅₀ (µM)Tyrosinase IC₅₀ (mM)Urease IC₅₀ (µM)
1 4-methylphenyl47.0940.21> 5047.01
2 4-methoxyphenyl53.0540.32> 5031.77
3 4-chlorophenyl69.2062.1738.2220.18
4 4-bromophenyl75.6578.4421.7343.07
5 2,4-dichlorophenyl> 10083.5030.4259.64
GalantamineStandard> 10047.10N/AN/A
Kojic AcidStandardN/AN/A0.018N/A
ThioureaStandardN/AN/AN/A21.25

Data synthesized from Kurşun Aktar, B. S., et al. (2022).[2]

SAR Insights from Chalcone Analogs:

  • Cholinesterase Inhibition : The presence of electron-donating groups (methyl and methoxy) on the phenyl ring of the ketone component resulted in the most potent AChE and BChE inhibitors (compounds 1 and 2 ).[2] In fact, these compounds were more active against BChE than the standard drug galantamine.[2] Conversely, the introduction of bulky, electron-withdrawing groups like chloro and bromo (compounds 3 , 4 , and 5 ) diminished the anticholinesterase activity.[2]

  • Tyrosinase Inhibition : The trend was reversed for tyrosinase inhibition. The analog with a bromine substitution (4 ) was the most potent in the series, suggesting that a halogen at the para position is favorable for binding to this enzyme's active site.[2]

  • Urease Inhibition : The 4-chlorophenyl derivative (3 ) exhibited the strongest urease inhibitory activity, even surpassing the standard inhibitor thiourea.[2] This highlights how subtle electronic changes can dramatically shift target selectivity.

This case study underscores a crucial principle: structural modifications that enhance activity against one target may reduce it for another. For a hypothetical this compound-derived chalcone, one might predict that the additional 2-methyl group could introduce steric hindrance, potentially altering the optimal substituent on the second phenyl ring for each respective target.

Case Study 2: Thiazole Derivatives of 4-Formylbenzoic Acid as Antibacterial Agents

Another relevant study explores thiazoles synthesized from 4-formylbenzoic acid, which were evaluated for their antibacterial properties. A series of Schiff base derivatives were prepared and tested against a panel of bacteria.

Table 2: Antibacterial Activity (MIC, µg/mL) of 4-Formylbenzoic Acid-Based Thiazoles

Compound IDR-Group on ThiazoleS. aureusMicrococcus spp.Bacillus spp.
4b 4-chlorophenyl1.95 - 3.910.987.81 - 15.62
4c 4-bromophenyl3.91 - 31.250.98 - 15.62> 31.25
4d 4-methylphenyl3.91 - 31.250.98 - 15.62> 31.25
4e 4-methoxyphenyl3.91 - 31.250.98 - 15.62> 31.25
4j 3-ethoxyphenyl3.91 - 31.250.98 - 15.62> 31.25

Data synthesized from Łączkowski, K. Z., et al. (2016).[3]

SAR Insights from Thiazole Analogs:

  • Potent Antibacterial Activity : The introduction of a thiazole ring system via the formyl group of 4-formylbenzoic acid led to compounds with potent antibacterial activity, particularly against staphylococci and micrococci.[3]

  • Influence of Phenyl Substituents : The derivative with a 4-chlorophenyl group on the thiazole ring (4b ) demonstrated the most potent and broad-spectrum activity.[3] Other substitutions, including bromo, methyl, and methoxy groups, also conferred high bioactivity.[3]

  • Mechanism of Action : Molecular docking studies suggested that these compounds may exert their effect by targeting bacterial gyrase B.[3]

For a future analog series based on this compound, the addition of the 2-methyl group would increase lipophilicity, which could enhance membrane permeability and potentially improve antibacterial efficacy. However, its steric bulk would need to be carefully considered in relation to the binding pocket of the target enzyme.

Experimental Protocols for SAR Evaluation

To build a direct SAR for this compound analogs, a systematic approach to synthesis and biological evaluation is required. Below are foundational protocols for assessing the activities discussed in our comparative analysis.

General Synthesis Workflow

The aldehyde group at the 4-position is the primary reactive handle for generating a diverse library of analogs.

G start This compound process1 Claisen-Schmidt Condensation start->process1 process2 Schiff Base Formation start->process2 ketone Substituted Ketone (R-CO-CH3) ketone->process1 amine Substituted Amine/Hydrazine (R-NH2) amine->process2 product1 Chalcone Analogs process1->product1 product2 Imine/Hydrazone Analogs process2->product2

Caption: General synthetic routes for analog synthesis.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a reliable method for determining anti-cholinesterase activity.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution in buffer

    • ATCh solution in buffer

    • AChE enzyme solution in buffer

    • Test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure (96-well plate):

    • Add buffer, DTNB solution, and the test compound solution to each well.

    • Add the AChE enzyme solution to initiate the pre-incubation. Incubate for 15 minutes at 37°C.

    • Add the substrate (ATCh) to start the reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of bacterial growth is determined visually or by measuring turbidity.

Step-by-Step Protocol:

  • Prepare Materials:

    • Sterile 96-well microtiter plates.

    • Bacterial culture grown to the logarithmic phase.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • Test compounds serially diluted in the broth.

  • Assay Procedure:

    • Add a fixed volume of broth to all wells.

    • Add the highest concentration of the test compound to the first well of a row and perform serial twofold dilutions across the plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[1]

Future Directions and Predictive SAR

Based on the comparative data, we can propose a logical framework for the future design of this compound analogs.

SAR_Logic Core This compound Core Carboxylic Acid (Anchor) 2-Methyl Group (Sterics/Electronics) 4-Formyl Group (Linker) Modification Modification Strategy Derivatize 4-Formyl Group Substitute Aromatic Ring Core:p3->Modification:m1 Core->Modification:m2 Derivatives Resulting Analogs Chalcones Schiff Bases Thiazoles etc. Modification->Derivatives Targets Potential Targets Cholinesterases Tyrosinase Urease Bacterial Enzymes Derivatives->Targets Biological Screening SAR_Analysis SAR Insights Electronic Effects (EDG vs EWG) Steric Hindrance Lipophilicity Targets->SAR_Analysis Data Interpretation SAR_Analysis->Core Rational Design Loop

Caption: Logical workflow for SAR exploration.

  • Derivatization of the Formyl Group : This remains the most promising strategy. Creating libraries of chalcones, hydrazones, and other heterocyclic derivatives allows for broad exploration of chemical space. The key will be to systematically vary the substituents on the reacting partner to probe for electronic and steric effects.

  • Substitution on the Benzoic Acid Ring : While the parent scaffold is this compound, analogs could be synthesized where the methyl group is shifted (e.g., to the 3-position) or replaced with other groups (e.g., methoxy, halogen). This would directly probe the influence of the ortho-substituent.

  • Bioisosteric Replacement : The carboxylic acid could be replaced with bioisosteres like tetrazoles to modulate acidity and pharmacokinetic properties.

Conclusion

While a dedicated structure-activity relationship for this compound analogs is yet to be published, a wealth of information from related benzoic acid derivatives provides a solid foundation for initiating a drug discovery program. The comparative analysis presented here demonstrates that subtle changes to substituents on derivatives of the 4-formylbenzoic acid scaffold can lead to significant shifts in biological activity and target selectivity. The this compound core is a promising, yet underexplored, starting point. By applying the principles of rational drug design and leveraging the established experimental protocols, researchers are well-equipped to unlock the therapeutic potential of its analogs.

References

Safety Operating Guide

A Researcher's Guide to Handling 4-Formyl-2-methylbenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Formyl-2-methylbenzoic acid (CAS No. 503470-23-3) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2][3] This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazards of this compound

This compound is an aromatic compound containing both a carboxylic acid and an aldehyde functional group.[2] This unique structure informs its reactivity and dictates the necessary safety precautions. According to safety data sheets, this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Key Hazard Information:

Hazard StatementClassificationGHS Pictogram
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

This data is synthesized from multiple safety data sheets.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is contingent on a thorough risk assessment of the experimental procedures involving this compound. The following recommendations are based on established safety protocols for handling solid chemicals with irritant properties.[5][6]

Eye and Face Protection: Shielding Against the Unforeseen
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work involving this chemical.[5]

  • Enhanced Protection: When there is a risk of splashing or dust generation, chemical splash goggles are required. For larger quantities or procedures with a higher risk of aerosolization, a face shield worn over safety glasses or goggles provides an additional layer of protection.[6]

Hand Protection: The Importance of a Chemical-Resistant Barrier
  • Glove Selection: Disposable nitrile gloves are the standard for providing protection against incidental contact.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in situations where immersion is possible, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Proper Technique: Double-gloving can provide an extra layer of safety. Always remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.[7]

Body Protection: Minimizing Dermal Exposure
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times and be fully buttoned to protect the skin and personal clothing.[8]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]

Respiratory Protection: Guarding Against Inhalation Hazards
  • Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls, such as a certified chemical fume hood, especially when handling the solid powder to prevent dust inhalation.[9]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill clean-up, a NIOSH-approved respirator with the appropriate particulate filter may be required.[10] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Work in Ventilated Area Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Controlled Addition Transfer Solution Transfer Solution Dissolve/React->Transfer Solution Use Secondary Containment Clean Glassware Clean Glassware Transfer Solution->Clean Glassware Wipe Surfaces Wipe Surfaces Clean Glassware->Wipe Surfaces Doff PPE Doff PPE Wipe Surfaces->Doff PPE Decontaminate Area Wash Hands Wash Hands Doff PPE->Wash Hands Final Safety Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Don Appropriate PPE: Put on your lab coat, safety glasses or goggles, and nitrile gloves as a minimum requirement.

  • Work in a Ventilated Area: All handling of the solid chemical should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9]

  • Weighing: When weighing the solid, use a spatula and handle it carefully to avoid creating dust.

  • Spill Management: In the event of a small spill, carefully sweep up the solid material and place it in a labeled container for hazardous waste disposal.[11][12] Avoid generating dust during cleanup.[13] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.

  • Doff PPE: Remove your PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[13]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Collection cluster_disposal Final Disposal Unused Chemical Unused Chemical Segregate Waste Segregate Waste Unused Chemical->Segregate Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Waste Empty Container Empty Container Empty Container->Segregate Waste Label Container Label Container Segregate Waste->Label Container Solid Hazardous Waste Store Securely Store Securely Label Container->Store Securely Follow Institutional Policy EHS Pickup EHS Pickup Store Securely->EHS Pickup Scheduled Collection Manifest & Transport Manifest & Transport EHS Pickup->Manifest & Transport Licensed Facility Licensed Facility Manifest & Transport->Licensed Facility Compliant Disposal

Caption: Workflow for the proper disposal of this compound waste.

Disposal Protocol
  • Waste Classification: Unused this compound is classified as hazardous waste and must be disposed of accordingly.[11]

  • Containerization: Collect all solid waste, including contaminated gloves, weigh paper, and spill cleanup materials, in a clearly labeled, sealed container designated for solid hazardous chemical waste.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[14]

By adhering to these safety protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.